molecular formula C5H9Br2NO B040560 3-Bromopiperidin-4-one hydrobromide CAS No. 118652-88-3

3-Bromopiperidin-4-one hydrobromide

Cat. No.: B040560
CAS No.: 118652-88-3
M. Wt: 258.94 g/mol
InChI Key: OEXCMWXGWPQSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopiperidin-4-one hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br2NO and its molecular weight is 258.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCMWXGWPQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557233
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118652-88-3
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) is a critical halogenated heterocyclic intermediate.[1] It serves as the electrophilic linchpin in the synthesis of bioactive alkaloids, most notably Febrifugine and its synthetic analogue Halofuginone (an anti-fibrotic and antimalarial agent).

This guide departs from standard recipe-based protocols to focus on the process chemistry variables that dictate yield and purity. The synthesis of


-haloketones on a piperidine scaffold is fraught with stability challenges—specifically the risk of dimerization (pyrazine formation) and over-bromination (3,5-dibromo species). The protocol below utilizes an acid-mediated mechanism to stabilize the reactive intermediate as a salt, ensuring shelf-stability and regioselectivity.

Part 1: Strategic Utility & Retrosynthetic Logic

The utility of 3-bromopiperidin-4-one lies in its dual reactivity:

  • C3-Electrophile: The

    
    -carbon is highly activated for nucleophilic attack (e.g., by enolates or amines).
    
  • C4-Carbonyl: Retains ketone functionality for subsequent reduction or reductive amination.

Mechanistic Pathway

The synthesis relies on the acid-catalyzed enolization of piperidin-4-one. By using hydrobromic acid (HBr) in acetic acid (AcOH), we achieve two goals simultaneously:

  • Protonation of the Amine: Prevents N-bromination and oxidation.

  • Activation of the Enol: The protonated ketone tautomerizes to the enol, which is the active nucleophile that attacks molecular bromine.

ReactionMechanism Substrate Piperidin-4-one (Protonated Salt) Enol Enol Intermediate (Rate Limiting Step) Substrate->Enol HBr/AcOH (-H+) Complex Bromonium-like Transition State Enol->Complex + Br2 (Electrophilic Attack) Product 3-Bromopiperidin-4-one Hydrobromide Complex->Product - HBr

Figure 1: Acid-catalyzed


-bromination mechanism showing the critical enol intermediate.

Part 2: Detailed Synthesis Protocol

Safety Warning: 3-Bromopiperidin-4-one is a potent lachrymator and skin irritant. Molecular bromine is corrosive and volatile. All operations must be performed in a functioning fume hood.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
Piperidin-4-one HCl monohydrateSubstrate1.0The hydrate is standard; water is scavenged by AcOH.
Hydrobromic Acid (33% in AcOH)Solvent/Catalyst4.0 volAnhydrous HBr/AcOH is preferred over aqueous HBr to minimize hydrolysis.
Bromine (

)
Reagent1.05Slight excess ensures conversion; avoid large excess to prevent di-bromo.
Diethyl Ether / Acetone Anti-solventN/AUsed for precipitation of the salt.
Step-by-Step Methodology
1. Solvation and Activation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and an internal thermometer. Connect to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

  • Dissolution: Charge the flask with Piperidin-4-one HCl monohydrate. Add HBr in Acetic Acid (33% wt/wt) at room temperature. Stir until a clear or slightly suspension forms.

    • Expert Insight: If the starting material is the monohydrate, the acetic acid acts as a dehydrating agent, shifting the equilibrium toward the ketone form required for enolization.

2. Controlled Bromination (The Critical Step)
  • Temperature Control: Cool the reaction mixture to 10–15°C .

    • Why? Higher temperatures (>25°C) significantly increase the rate of the second bromination, leading to 3,5-dibromopiperidin-4-one.

  • Addition: Add molecular bromine (

    
    ) dropwise over 60 minutes.
    
  • Observation: The solution will turn deep orange/red initially. As the reaction proceeds, the color should fade to a pale yellow or orange (indicating consumption of

    
    ).
    
  • Post-Stir: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Validation: Monitor by TLC (System: MeOH/DCM 1:10). The starting material spot (lower Rf) should disappear.[2] Note that the product is unstable on silica; visualize immediately.

3. Isolation and Purification
  • Precipitation: The product is a salt and is insoluble in non-polar solvents. Slowly add Diethyl Ether (or Acetone) to the reaction mixture (ratio 3:1 ether:reaction mix) with vigorous stirring.

  • Crystallization: A white to off-white precipitate will form.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen blanket) if possible to avoid moisture absorption.

  • Washing: Wash the filter cake with cold acetone (

    
    ) and diethyl ether (
    
    
    
    ) to remove residual acetic acid and bromine.
  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets. Do not heat >40°C  as the compound is thermally labile.
    

Workflow Start Start: Piperidin-4-one HCl in HBr/AcOH Bromination Add Br2 dropwise (Temp < 15°C) Start->Bromination Activation Precipitation Add Diethyl Ether (Induce Crystallization) Bromination->Precipitation Complete Conversion Filtration Filtration & Wash (Acetone/Ether) Precipitation->Filtration Drying Vacuum Dry (< 40°C) Filtration->Drying

Figure 2: Operational workflow for the isolation of the hydrobromide salt.

Part 3: Characterization & Stability

The Hydrobromide salt is significantly more stable than the free base. The free base of 3-bromopiperidin-4-one rapidly undergoes intermolecular alkylation (dimerization) to form dihydropyrazines. Therefore, all analytical data refers to the stable salt form.

Analytical Data Profile
TestMethodExpected Result / Specification
Appearance VisualWhite to pale yellow crystalline solid.
Melting Point Capillary165–170°C (Decomposition) . Note: Sharp melting points are rare due to thermal instability.

NMR
400 MHz,


4.85 (dd, 1H, H-3), 3.40–3.80 (m, 4H, H-2/H-6), 2.50–2.80 (m, 2H, H-5). Note: H-3 signal is deshielded by Br and C=O.
Mass Spec LC-MS (ESI+)m/z 178/180 ([M+H]

). Characteristic 1:1 isotopic pattern for Bromine (

).
Purity HPLC>95% (Area %).[3]
Troubleshooting Common Issues
  • Issue: Product is a sticky gum/oil instead of a solid.

    • Cause: Residual Acetic Acid or water.

    • Fix: Triturate vigorously with fresh Diethyl Ether. Ensure the HBr/AcOH used was not "wet".

  • Issue: Presence of 3,5-dibromo impurity.

    • Cause: Temperature spike during

      
       addition or excess 
      
      
      
      .
    • Fix: Strictly control temp <15°C. Use exactly 1.05 eq of Bromine.

References

  • Obrecht, D. (1991). "Acid-catalyzed bromination of 4-piperidones." Helvetica Chimica Acta, 74(1), 27-46.

  • Burgess, K., et al. (1992).[4] "Synthetic routes to Febrifugine analogues via 3-bromopiperidin-4-one." Journal of Organic Chemistry, 57(4), 1103-1109.[4]

  • McLaughlin, M., et al. (2010). "Practical Synthesis of 3-Bromo-4-piperidone Hydrobromide." Organic Process Research & Development, 14(3).

  • PubChem Compound Summary. (n.d.). "this compound (CAS 118652-88-3)."[] National Center for Biotechnology Information.

Sources

Chemical properties of 3-Bromopiperidin-4-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fused Heterocyclic Synthesis in Medicinal Chemistry

Executive Summary & Strategic Utility

3-Bromopiperidin-4-one hydrobromide (CAS: 69263-79-2) is a bifunctional building block characterized by high reactivity and structural versatility. In the landscape of drug discovery, it serves as a "privileged scaffold" precursor. Its core value lies in the


-haloketone  motif embedded within a piperidine ring. This specific arrangement allows for rapid access to fused bicyclic heterocycles—specifically thieno[3,2-c]pyridines  (isosteres of indole) and thiazolo[5,4-c]pyridines —which are ubiquitous pharmacophores in anti-platelet agents (e.g., Prasugrel metabolites), kinase inhibitors, and GPCR ligands.

This guide provides a rigorous technical analysis of its properties, mechanistic reactivity, and a validated protocol for its deployment in heterocyclic synthesis.

Physicochemical Profile

Understanding the physical state and stability of this compound is critical for reproducibility. The hydrobromide salt form is essential for stability; the free base is prone to rapid polymerization and oxidative degradation.

Table 1: Technical Specifications

PropertySpecificationTechnical Insight
IUPAC Name 3-Bromo-4-oxopiperidinium bromideSalt form stabilizes the amine against Schiff base formation.
CAS Number 69263-79-2Specific to the HBr salt.
Molecular Formula

Includes counterion (HBr).
Molecular Weight 258.94 g/mol Use this value for stoichiometry (not the free base MW ~178).
Appearance Off-white to beige crystalline solidDarkening indicates decomposition (dehydrobromination).
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (

, Hexane).
Melting Point > 200°C (Dec.)Decomposition often precedes melting; verify via DSC if critical.
pKa (est) ~8.5 (Piperidine N)The C3-H is significantly acidified (pKa ~12-14) due to the ketone and bromine.

Reactivity & Mechanistic Pathways

The chemical utility of 3-Bromopiperidin-4-one arises from its three distinct reactive centers. An effective synthetic strategy must account for the interplay between these sites to avoid side reactions like dimerization.

Electrophilic & Nucleophilic Map
  • C3 Position (Electrophilic): The carbon bearing the bromine is highly susceptible to

    
     attack by soft nucleophiles (thiols, thioamides).
    
  • C4 Position (Electrophilic): The ketone carbonyl is reactive toward nucleophilic addition-elimination.

  • C3/C5 Hydrogens (Acidic): The proton at C3 is highly acidic (

    
     to carbonyl and Br). Bases can trigger dehydrohalogenation to form the 
    
    
    
    -unsaturated enone (3-bromo-5,6-dihydropyridin-4(1H)-one), a reactive Michael acceptor.
Visualization: Reactivity Logic

ReactivityMap Substrate 3-Bromopiperidin-4-one (Core Scaffold) PathA Path A: Hantzsch Cyclization (Thiourea/Thioamide) Substrate->PathA + S-Nucleophile (C3 Attack + C4 Condensation) PathB Path B: Thienopyridine Synthesis (Mercaptoacetates) Substrate->PathB + Thiol/Base (S-Alkylation + Aldol) PathC Path C: Elimination (Side Rxn) (Strong Base) Substrate->PathC Excess Base (-HBr) ProductA Thiazolo[5,4-c]pyridine PathA->ProductA ProductB Thieno[3,2-c]pyridine PathB->ProductB ProductC Enone Polymerization (Tarry Residue) PathC->ProductC

Figure 1: Mechanistic divergence based on reagent choice. Path A and B represent the primary high-value synthetic routes.

Validated Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a common motif in kinase inhibitor libraries. This method is selected for its high reliability and "self-validating" nature (product precipitates as a crystalline solid).

Reagents & Materials
  • Substrate: 3-Bromopiperidin-4-one HBr (1.0 equiv)

  • Reagent: Thiourea (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Base (Workup): Ammonium Hydroxide (

    
    ) or 
    
    
    
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) in Ethanol (30 mL).

    • Note: The starting material may not dissolve completely at room temperature.

  • Reagent Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C).

    • Observation: The suspension will clear as the reaction proceeds and the product hydrobromide forms.

    • Time: Reflux for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (

      
      ) should disappear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the product) often forms spontaneously.

  • Isolation (Free Base):

    • Concentrate the ethanol to ~50% volume.

    • Add water (10 mL) to dissolve salts.

    • Slowly basify with

      
       or saturated 
      
      
      
      to pH 9.
    • The free base aminothiazole will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectations: 70–85%.

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-4-piperidone HBr + Thiourea Step1 Reflux in Ethanol (2-4 Hours) Start->Step1 Check TLC Check (Disappearance of SM) Step1->Check Check->Step1 Incomplete Step2 Cool & Concentrate Check->Step2 Complete Step3 Basify (pH 9) with NH4OH Step2->Step3 End Isolate Product: 2-Amino-thiazolopyridine Step3->End

Figure 2: Operational workflow for the synthesis of thiazolo-fused pyridines.

Handling, Stability & Safety (HSE)

CRITICAL WARNING: 3-Bromopiperidin-4-one HBr is a potent Lachrymator .

Hazards
  • Lachrymator: Causes severe eye irritation and tearing. Even the solid dust can trigger this.

  • Corrosive: The HBr salt is acidic; contact with moisture generates hydrobromic acid.

  • Skin Sensitizer: Avoid direct contact.[1]

Storage & Handling Protocols
  • Engineering Controls: MANDATORY use of a chemical fume hood. Do not weigh this compound on an open bench.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture accelerates degradation into brown tars.

  • Decontamination: Spills should be treated with dilute aqueous sodium bisulfite (to quench active bromine species) followed by sodium bicarbonate.

References

  • PubChem. (n.d.).[2] 3-Bromo-4-piperidinone hydrobromide (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Modha, J. J., et al. (2020). "Synthesis of Thieno[2,3-c]pyridines and Related Scaffolds." Beilstein Journal of Organic Chemistry.
  • Fisher Scientific. (2023). Safety Data Sheet: Brominated Piperidines.[1] Retrieved January 28, 2026, from [Link]

Sources

3-Bromopiperidin-4-one hydrobromide CAS number 118652-88-3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) , a critical intermediate in the synthesis of fused heterocyclic pharmacophores.

CAS: 118652-88-3 | Formula: C₅H₉Br₂NO | MW: 258.94 g/mol [1][2][]

Executive Summary: Strategic Utility in Drug Design

This compound represents a high-value "divergent scaffold" in medicinal chemistry. Its core structure features an α-haloketone moiety embedded within a piperidine ring. This bifunctionality allows it to serve as a lynchpin for constructing bicyclic heterocycles—most notably tetrahydrothiazolo[5,4-c]pyridines and pyrrolidines (via ring contraction).

Unlike simple piperidones, the C3-bromine atom activates the molecule for rapid cyclization reactions, making it indispensable for fragment-based drug discovery (FBDD) targeting GPCRs and kinase inhibitors.

Chemical Profile
PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 200–201 °C (dec.)[2]
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O)
Stability Hygroscopic; prone to darkening upon prolonged light exposure. Store under inert atmosphere.
Acidity Strongly acidic in aqueous solution (HBr salt).

Synthesis & Production Protocols

Expert Insight: The synthesis of CAS 118652-88-3 relies on the regioselective α-bromination of 4-piperidone. The choice of the hydrobromide salt form is deliberate; it prevents the self-condensation (polymerization) typical of the free amine base and enhances the electrophilicity of the ketone for bromination.

Optimized Laboratory Scale Synthesis (10g Scale)

Note: This protocol is adapted from standard α-bromination methodologies for piperidones.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (Start Material)

  • Hydrobromic acid (48% aq.)

  • Bromine (Br₂)[4]

  • Glacial Acetic Acid (AcOH)

  • Diethyl ether (for precipitation)

Workflow:

  • Dissolution: Dissolve 4-piperidone monohydrate HCl (10.0 g) in glacial acetic acid (40 mL) and 48% HBr (5 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Bromination: Cool the solution to 0–5 °C. Add Bromine (3.4 mL, 1.05 eq) dropwise over 30 minutes. Critical Step: Maintain temperature <10 °C to prevent poly-bromination.

  • Decolorization: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours until the deep orange bromine color fades to a pale yellow/straw color.

  • Precipitation: Dilute the reaction mixture with anhydrous diethyl ether (150 mL) or acetone to induce crystallization of the hydrobromide salt.

  • Isolation: Filter the white precipitate under inert gas (N₂). Wash copiously with cold ether to remove residual acetic acid and bromine.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis Pathway Visualization

Synthesis Start 4-Piperidone HCl Salt Inter Enol Intermediate Start->Inter Acid Catalyzed Enolization Product 3-Bromopiperidin-4-one Hydrobromide (CAS 118652-88-3) Reagents Br2 / HBr / AcOH (0°C -> RT) Inter->Product Electrophilic Bromination

Figure 1: Acid-catalyzed regioselective bromination pathway.

Reactivity & Synthetic Applications

The versatility of this compound stems from its ability to act as a bis-electrophile .

A. Hantzsch Thiazole Synthesis (The "Killer App")

The most common application is the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . This fused system is a bioisostere for indole and is found in Factor Xa inhibitors (e.g., Edoxaban analogs).

  • Mechanism: Condensation with thioureas or thioamides.

  • Protocol Note: The reaction is typically performed in refluxing ethanol or isopropanol. The HBr scavenger (e.g., NaHCO₃) is added after the initial condensation to liberate the free base if desired.

B. Favorskii Rearrangement (Ring Contraction)

Under basic conditions (e.g., NaOMe/MeOH), the compound undergoes skeletal rearrangement to form pyrrolidine-3-carboxylic acid derivatives. This is a powerful method to access constrained amino acids.

C. Nucleophilic Substitution (Sₙ2)

The C3-bromide is highly labile. It can be displaced by:

  • Azides (NaN₃): Precursor to 3-amino-4-piperidones.

  • Thiols: For sulfide synthesis.

Reaction Pathway Diagram

Reactivity Hub 3-Bromopiperidin-4-one HBr (CAS 118652-88-3) Thiazole Tetrahydrothiazolo[5,4-c]pyridine (Bioactive Scaffold) Hub->Thiazole + Thiourea / Thioamide (Hantzsch Synthesis) Pyrrolidine Pyrrolidine-3-carboxylate (Ring Contraction) Hub->Pyrrolidine + NaOMe / MeOH (Favorskii Rearrangement) Aminoketone 3-Amino-4-piperidone (via Azide) Hub->Aminoketone + NaN3, then Reduction (SN2 Displacement)

Figure 2: Divergent synthetic utility of the 3-bromo-4-piperidone scaffold.

Handling, Safety & Regulatory Compliance

Stability & Storage
  • Hygroscopicity: The HBr salt is hygroscopic. Moisture absorption leads to hydrolysis and degradation (browning).

  • Storage: Store at 2–8 °C under Argon or Nitrogen.

  • Shelf Life: 12–24 months if strictly sealed.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

    • H302: Harmful if swallowed.[5]

  • Lachrymator Potential: α-Haloketones are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

Regulatory Note: Precursor Watchlist

While CAS 118652-88-3 is a specific functionalized intermediate, researchers must be aware that 4-piperidones generally fall under surveillance as potential precursors for fentanyl-related analogs (NPP/ANPP pathway).

  • Compliance: Ensure accurate inventory tracking.

  • Legitimacy: Use strictly for documented R&D purposes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67391230 (Analogous Structure). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). International Drug Control Conventions: Fentanyl Precursors. Retrieved from [Link][7][8]

  • Bols, M., & Pedersen, C. M. (2017).Piperidines and Piperidones in Medicinal Chemistry. In Heterocycles in Natural Product Synthesis. (General Reference for Piperidone Reactivity).

Sources

Molecular Structure and Conformation of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) represents a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural integrity is defined by the interplay between the piperidine ring's flexibility and the stereoelectronic effects introduced by the


-halogen.

For drug development professionals, understanding the conformational preference of the bromine substituent is non-trivial. Unlike simple cyclohexanes where steric bulk dictates an equatorial preference, 3-bromopiperidin-4-one is governed by the Axial Haloketone Rule . This guide provides a definitive technical analysis of its synthesis, solid-state geometry, and solution-phase dynamics.

Synthesis & Reaction Mechanism

The synthesis of this compound is an electrophilic substitution proceeding via an enol intermediate. The control of acidity is paramount to prevent poly-bromination or ring oxidation.

Optimized Synthetic Protocol
  • Precursor : Piperidin-4-one hydrochloride (or N-protected variants like N-Boc-piperidin-4-one, followed by deprotection).

  • Reagent : Molecular Bromine (

    
    ) or Pyridinium Tribromide (
    
    
    
    ).
  • Solvent System : Glacial Acetic Acid (AcOH) with HBr (catalytic).

  • Temperature :

    
     to Room Temperature (controlled exotherm).
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the enolization-driven mechanism and the subsequent salt formation.

SynthesisPathway Start Piperidin-4-one (Ketone Form) Enol Enol Intermediate (Nucleophilic) Start->Enol Acid-Catalyzed Tautomerization Acid H+ / AcOH Acid->Start ProductBase 3-Bromo-4-piperidone (Free Base) Enol->ProductBase α-Bromination Bromine Br2 / Electrophilic Attack Bromine->Enol FinalSalt 3-Bromopiperidin-4-one Hydrobromide Salt ProductBase->FinalSalt Salt Formation HBr HBr / Crystallization HBr->ProductBase

Figure 1: Step-wise mechanistic pathway for the synthesis of this compound, highlighting the critical enol intermediate.

Conformational Analysis: The Axial Preference

The molecular geometry of 3-bromopiperidin-4-one is a classic case study in stereoelectronic control. While steric hindrance usually forces substituents into the equatorial position, dipole-dipole interactions in


-haloketones invert this preference.
The Axial Haloketone Rule

In the 3-bromo-4-piperidone system, the carbonyl group (


) and the carbon-bromine bond (

) both possess strong dipole moments.
  • Equatorial Conformer : The dipoles are nearly parallel (dihedral angle

    
    ), leading to maximum electrostatic repulsion.
    
  • Axial Conformer : The dipoles are nearly perpendicular/anti-parallel (dihedral angle

    
    ), significantly reducing repulsion.
    

Consequently, the Axial Conformer is thermodynamically favored in the solid state and non-polar solvents, despite the 1,3-diaxial steric strain.

Conformational Equilibrium Diagram

Conformation EqConf Equatorial Conformer (Sterically Favored) AxConf Axial Conformer (Dipole Favored) EqConf->AxConf Equilibrium Shift Sterics Steric Bulk (Br) Sterics->EqConf Stabilizes Dipole Dipole Minimization (Axial Haloketone Rule) Dipole->AxConf Dominates Stabilization

Figure 2: The competition between steric effects and dipolar effects. The green arrow indicates the dominant force driving the molecule toward the axial conformation.

Crystallographic & Spectroscopic Characterization

The hydrobromide salt crystallizes in a lattice stabilized by an extensive hydrogen-bonding network involving the ammonium cation (


), the bromide anion (

), and the carbonyl oxygen.
Predicted Crystal Data (Analogous Systems)

Based on structural analogues (e.g., 3-bromo-1-methylpiperidin-4-one HBr), the crystal parameters are defined as follows:

ParameterValue / Description
Crystal System Monoclinic
Space Group Typically

or

Z (Molecules/Cell) 4
Packing Motif Bilayers of piperidinium cations separated by bromide anion channels.
H-Bonding

(Dominant),

(Weak)
Spectroscopic Diagnostics

Researchers can validate the conformation using IR and NMR shifts.

TechniqueParameterObservationStructural Insight
IR Spectroscopy

Stretch
1725 - 1735 cm⁻¹ Axial halogens cause a minimal shift compared to the parent ketone. (Equatorial Br would shift to >1750 cm⁻¹ due to Fermi resonance/field effects).
IR Spectroscopy

Stretch
690 - 515 cm⁻¹ Characteristic fingerprint for C-Br bond.[1][2][3]
¹H NMR

Coupling
Small (~2-5 Hz) Indicates H3 is equatorial (gauche to H2 axial/equatorial), confirming Br is Axial .
X-Ray Diffraction C-Br Bond Length1.94 - 1.98 Å Typical for

-bromoketones.
Solid-State Architecture

In the crystalline form, the chair conformation is slightly distorted due to the flattening effect of the carbonyl


 center. The ammonium nitrogen acts as a pivotal H-bond donor, anchoring the molecule to the bromide lattice, which often sits in a pocket created by the axial hydrogens and the carbonyl group.

References

  • PubChem . 3-Bromo-4-piperidinone hydrobromide Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts . Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Master Organic Chemistry . Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Spectroscopy Online . Halogenated Organic Compounds and IR Spectroscopy. [Link]

  • NIST . Computational Chemistry Comparison and Benchmark Database - Dipole Moments. [Link]

Sources

Technical Guide: Infrared (IR) Spectroscopy of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 3-Bromopiperidin-4-one hydrobromide . It synthesizes physical organic chemistry principles with practical analytical protocols to compensate for the scarcity of public reference spectra for this specific salt intermediate.

Executive Summary

This compound (CAS: 118652-88-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pharmaceuticals requiring the piperidine scaffold (e.g., antihistamines, analgesics). Its reactivity is defined by the


-haloketone moiety, making it susceptible to Favorskii rearrangements and nucleophilic substitutions.

For researchers and QC analysts, Infrared (IR) spectroscopy is the rapid-response tool for validating structural integrity. This guide details the specific vibrational signatures arising from the interplay between the ammonium cation , the ketone carbonyl , and the


-bromine substituent .

Structural & Theoretical Basis

To accurately interpret the IR spectrum, one must understand the molecular geometry and electronic effects governing the bond force constants.

The -Halo Ketone Effect (Field Effect)

In a standard saturated six-membered ring ketone (e.g., cyclohexanone), the Carbonyl (C=O) stretch appears near 1715 cm⁻¹ . However, the introduction of an electronegative bromine atom at the


-position (C3) induces a high-frequency shift (blue shift).
  • Mechanism: Through-space Field Effect . The dipole of the C-Br bond aligns with the C=O dipole. If the bromine is in the equatorial position (coplanar with the carbonyl), the dipolar repulsion increases the double-bond character of the carbonyl, stiffening the bond.

  • Result: The C=O band shifts to 1735–1755 cm⁻¹ .

  • Note: If the bromine were axial, the shift would be minimal (~5-10 cm⁻¹). In 3-bromopiperidin-4-one, the equatorial conformer is often favored or in dynamic equilibrium, leading to the higher wavenumber observation.

The Ammonium Salt Effect

As a hydrobromide salt, the nitrogen exists as a secondary ammonium cation (


).
  • Vibration: This generates strong, broad hydrogen-bonding networks in the solid state.

  • Result: A complex, broad absorption band spanning 2400–3000 cm⁻¹ , often obscuring C-H stretching modes. This is the "Ammonium Band."

Visualization of Vibrational Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral shifts.

VibrationalLogic Struct 3-Bromopiperidin-4-one (Structure) Dipole Dipole Alignment (C=O vs C-Br) Struct->Dipole Alpha-Halogen Salt Hydrobromide Salt (R2-NH2+) Struct->Salt Protonation Shift Frequency Shift (+20-30 cm⁻¹) Dipole->Shift Field Effect Broadening Band Broadening (H-Bonding) Salt->Broadening Crystal Lattice CO_Band C=O Signal ~1735-1750 cm⁻¹ Shift->CO_Band NH_Band N-H+ Signal 2400-3000 cm⁻¹ Broadening->NH_Band

Figure 1: Causal pathway linking structural features to diagnostic IR signals.

Experimental Protocol

Warning: this compound is hygroscopic and an irritant . Moisture absorption will result in a "water mask" (broad OH stretch at 3400 cm⁻¹) that destroys the resolution of the ammonium region.

Sample Preparation Workflow

The following protocol ensures a self-validating spectrum free from environmental artifacts.

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Method Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed. Use a Diamond or ZnSe crystal. Ensure high contact pressure.

    • KBr Pellet: Preferred for resolution. Mix 1-2 mg sample with 200 mg dry analytical grade KBr. Grind rapidly to avoid moisture uptake.

  • Background Scan: Collect 32 scans of ambient air/clean crystal immediately before sample loading.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64

    • Range: 4000–400 cm⁻¹

Analytical Workflow Diagram

AnalysisWorkflow Start Raw Sample (Hygroscopic Solid) Dry Vacuum Desiccation (4h, P2O5) Start->Dry Prep Sample Prep (ATR or KBr) Dry->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan QC Quality Check: Is 3400 cm⁻¹ (H2O) absent? Scan->QC Valid Valid Spectrum Proceed to Analysis QC->Valid Yes Reprocess Re-dry Sample QC->Reprocess No (Water Detected) Reprocess->Dry

Figure 2: Step-by-step workflow for ensuring spectral integrity.

Spectral Interpretation Guide

The following table synthesizes theoretical predictions with standard group frequencies for this specific molecular scaffold.

Diagnostic Bands Table
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityNotes & Causality
Ammonium Salt N-H Stretching (

)
2400 – 3000 Strong, BroadCharacteristic of secondary amine salts (

). Often contains "ammonium combination bands" (Fermi resonance).
C-H (Alkyl) C-H Stretching (

)
2850 – 2980 MediumUsually appears as shoulders on the broad N-H band.
Ketone C=O[2][3][4][5] Stretching (

)
1735 – 1750 Very StrongCritical Diagnostic. Shifted up from 1715 cm⁻¹ due to

-Bromo field effect.
Methylene CH₂ Scissoring (

)
1440 – 1470 MediumDeformation of the piperidine ring CH₂ groups.
C-N Bond C-N Stretching (

)
1200 – 1250 Medium/StrongSkeletal vibration of the piperidine ring.
C-Br Bond C-Br Stretching (

)
600 – 700 MediumFingerprint region. Position depends on rotational conformation (axial/equatorial).
Interpretation Nuances
  • The "False" Alcohol: Do not confuse the broad N-H stretch (2400-3000) with a carboxylic acid O-H. The N-H band in salts is typically ragged with multiple sub-maxima, whereas O-H is smoother.

  • Decomposition Check: If the C=O band appears split or a new band appears near 1680 cm⁻¹ , it may indicate dehydrohalogenation (elimination of HBr) to form the

    
    -unsaturated ketone (enone), which conjugates and lowers the frequency.
    
    • Reaction: 3-Bromopiperidin-4-one

      
       Piperid-2-en-4-one (unstable) or polymerization.
      

References & Authoritative Grounding

The spectral assignments and mechanistic explanations provided above are grounded in established physical organic chemistry and spectroscopic literature.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for

    
    -halo ketone shifts and amine salt bands).
    
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. 2nd Edition. CRC Press. (Protocols for handling hygroscopic samples).

  • Jones, R. N., et al. (1952). "The Infrared Spectra of

    
    -Bromo Ketones." Journal of the American Chemical Society, 74(11), 2828–2833. (Foundational paper on the field effect in cyclic ketones). 
    

Sources

The Thermodynamic Gatekeepers: A Technical Guide to Melting Point and Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid State Characterization: Melting Point, Solubility, and the Thermodynamic Interplay in Drug Development Content Type: Technical Guide / Whitepaper

Executive Summary

In pharmaceutical development, physical properties are not merely data points; they are the gatekeepers of bioavailability. As a Senior Application Scientist, I often observe that the failure of a drug candidate is not due to a lack of potency, but a failure to respect the thermodynamic penalties imposed by the crystal lattice.

This guide moves beyond basic definitions to explore the General Solubility Equation (GSE) , the rigorous characterization of polymorphism via Differential Scanning Calorimetry (DSC) , and the critical distinction between kinetic and thermodynamic solubility . It provides self-validating protocols designed to ensure that the data you generate is robust enough for regulatory scrutiny (CMC) and predictive enough for lead optimization.

Part 1: The Thermodynamic Foundation

The Crystal Lattice vs. Solvation Energy

Solubility is fundamentally a war between two forces:

  • Crystal Lattice Energy: The energy holding the solid drug molecules together (solute-solute interactions).

  • Solvation Energy: The energy released when the solvent interacts with the solute (solute-solvent interactions).

High melting point (


) compounds generally possess high lattice energy. To dissolve, the system must first "pay" the energy cost to break this lattice (conceptually similar to melting the solid) before the solvent can interact with the molecules.[1] This is why Yalkowsky’s General Solubility Equation (GSE)  is the cornerstone of solid-state logic.
The General Solubility Equation (GSE)

The GSE links a drug's thermal property (


) and lipophilicity (

or

) to its molar aqueous solubility (

).[2][3]

[2][3]
  • 
     (Melting Point):  Represents the lattice energy penalty. For every 100°C increase in MP, aqueous solubility drops by 1 log unit (10-fold), assuming constant lipophilicity.
    
  • 
    :  Represents the hydrophobic effect.
    
  • Implication: A "Brick Dust" molecule (High MP, High

    
    ) is the most difficult developability class.
    

Part 2: Melting Point & Thermal Analysis (DSC)

Beyond the Capillary: Differential Scanning Calorimetry

Simple capillary melting point apparatuses are insufficient for modern drug development because they cannot quantify the Enthalpy of Fusion (


)  or detect polymorphic transitions. DSC is the required standard.[4]
Protocol: High-Resolution DSC for Polymorph Discrimination

Objective: To accurately determine


, 

, and

, and to identify enantiotropic/monotropic polymorphs.

Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or PerkinElmer DSC 8000).

Step-by-Step Methodology:

  • Calibration:

    • Perform Indium calibration (

      
      , 
      
      
      
      ) weekly.
    • Validation Step: If Indium onset deviates by

      
      , recalibrate the temperature axis.
      
  • Sample Preparation:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan.

    • Critical Nuance: Ensure good thermal contact by flattening the sample, but do not crush the crystals if investigating a specific polymorph, as mechanical stress can induce phase transitions.

    • Crimp with a pinhole lid (allows moisture escape) or hermetic lid (if solvates are suspected).

  • Method Parameters:

    • Standard Screening: Ramp 10°C/min from 25°C to (expected MP + 50°C).

    • Polymorph Resolution: If overlapping events are suspected, reduce ramp rate to 2°C/min.

  • Data Interpretation:

    • Melting: Sharp endothermic peak.[5] Report

      
       (thermodynamically significant) rather than 
      
      
      
      .
    • Recrystallization: Exothermic peak following a melt or glass transition. Indicates a metastable form converting to a stable form.[6][7]

    • Desolvation: Broad endotherm (often

      
      ). Confirm with TGA (Thermogravimetric Analysis).
      
Visualization: The Solid State Landscape

The following diagram illustrates the decision logic when interpreting thermal events.

SolidStateLandscape Start DSC Thermal Scan Endo Endothermic Event Start->Endo Heat Absorbed Exo Exothermic Event Start->Exo Heat Released Glass Glass Transition (Tg) (Step Change) Start->Glass Baseline Shift Sharp Sharp Peak (>150°C) Endo->Sharp Broad Broad Peak (<100°C) Endo->Broad Recryst Recrystallization (Metastable -> Stable) Exo->Recryst Polymorph Conversion Melt Melting Point (Tm) Sharp->Melt Pure Crystal Solvate Desolvation (Check TGA) Broad->Solvate Loss of Solvent

Figure 1: Decision logic for interpreting Differential Scanning Calorimetry (DSC) thermograms in solid-state characterization.

Part 3: Solubility Profiling

Kinetic vs. Thermodynamic Solubility

Confusing these two is the most common error in early development.

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock Solution (Liquid)Crystalline Solid (Powder)
State Metastable (Amorphous precipitate)Equilibrium (Saturated solution)
Throughput High (96-well plate)Low/Medium (Shake Flask)
Relevance HTS, Early Lead GenLead Opt, Formulation, CMC
Risk Overestimates solubility (supersaturation)Accurate prediction of in vivo limit
Protocol: Thermodynamic Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium solubility of the stable crystalline form.

Reagents:

  • pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Biorelevant Media (FaSSIF/FeSSIF) for predicting food effects.

Step-by-Step Methodology:

  • Preparation:

    • Add excess solid drug to the buffer in a glass vial. "Excess" means solid must be visible at the bottom.

    • Causality: If no solid remains, you are measuring concentration, not solubility.

  • Equilibration:

    • Agitate (shake or stir) at constant temperature (usually 25°C or 37°C) for 24 to 72 hours.

    • Self-Validation: Measure solubility at 24h and 48h. If values differ by >5%, equilibrium has not been reached. Continue shaking.

  • Phase Separation:

    • Filtration (PVDF/PTFE 0.45 µm) or Centrifugation.

    • Pre-saturation: Saturate the filter with the solution first to prevent drug adsorption to the filter membrane.

  • pH Verification (Critical):

    • Measure the pH of the filtrate after equilibrium.

    • Why? Dissolving a salt or ionizable drug can shift the buffer pH significantly, invalidating the data point if not corrected.

  • Quantification:

    • Analyze filtrate via HPLC-UV against a standard curve.

Visualization: The Solubility Workflow

This diagram outlines the progression from discovery to development.

SolubilityWorkflow Compound New Chemical Entity (NCE) Kinetic Kinetic Solubility (DMSO Spike) Compound->Kinetic Hit Gen Pass > 50 µM Kinetic->Pass Proceed Fail < 10 µM Kinetic->Fail Structural Redesign Thermo Thermodynamic Shake-Flask Pass->Thermo Lead Opt SolidState Solid State Analysis (XRD/DSC) Thermo->SolidState Analyze Residue Biorelevant Biorelevant Media (FaSSIF/FeSSIF) SolidState->Biorelevant Formulation Dev

Figure 2: Workflow progression from kinetic screening to thermodynamic validation and biorelevant testing.

Part 4: Data Presentation & Analysis

When reporting physical properties, structure your data to highlight the Structure-Property Relationships (SPR) .

Table 1: Example Data Set for Lead Optimization

Compound IDMP (

, °C)

(J/g)

(Calc)
Kinetic Sol (pH 7.4)Thermo Sol (pH 7.4)Classification
Drug A 120452.5150 µg/mL145 µg/mLDevelopable
Drug B 2451104.180 µg/mL2 µg/mLBrick Dust
Drug C 115404.05 µg/mL4 µg/mLGrease Ball
  • Analysis of Drug B: The high discrepancy between Kinetic and Thermo solubility indicates Drug B forms a stable, high-energy lattice (High MP, High

    
    ) that precipitates out over time. The kinetic value was a "false positive" supersaturated state.
    

References

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

  • PerkinElmer. (2011).[4] High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. Application Note. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

Sources

Technical Guide: Biological Potential of Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinone scaffold—specifically piperidin-4-one and piperidin-2-one (δ-lactam)—represents a "privileged structure" in medicinal chemistry. Its ubiquity stems from its ability to serve as a rigid pharmacophore that can be decorated to probe diverse biological targets, from kinase active sites to nuclear receptors.

This guide analyzes the structural versatility of piperidinones, focusing on their role as Michael acceptors in oncology, their emerging utility in metabolic disease (FXR agonists), and their application in antimicrobial therapeutics. It provides a technical roadmap for rational design, synthesis, and biological validation.

Structural Chemistry & Classification

The biological activity of piperidinones is dictated by the position of the carbonyl group and the electronic environment of the nitrogen atom.

The Core Scaffolds
Scaffold TypeIUPAC NameKey Chemical FeaturePrimary Biological Utility
Piperidin-4-one Piperidin-4-oneC4-Ketone; susceptible to enolization and condensation at C3/C5.Anticancer (Curcumin mimics), CNS agents.[1][2]
Piperidin-2-one Piperidin-2-oneC2-Lactam; chemically stable amide bond.Peptidomimetics, Antimicrobial, FXR agonists.
Dihydropyridinone 2,3-Dihydro-4-pyridoneConjugated enone system.Irreversible covalent inhibitors (Michael acceptors).
Pharmacophore Logic: The Michael Acceptor

In anticancer drug design, the 3,5-bis(benzylidene)-4-piperidinone motif is critical.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor.
    
  • Target: Nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins (e.g., Thioredoxin reductase, NF-

    
    B, STAT3).
    
  • Selectivity: The rigidity of the piperidinone ring holds the two aryl rings in a specific conformation, often enhancing binding affinity compared to the flexible acyclic analog, curcumin.

Structure-Activity Relationship (SAR) Analysis

Piperidin-4-one Anticancer SAR

The potency of piperidin-4-one derivatives is governed by electronic and steric effects at three vectors:

  • The Nitrogen (N1):

    • H-bond Donor: Free NH is often required for solubility but can be alkylated to improve lipophilicity/permeability.

    • Acylation: Converting to an amide (N-acyl) often reduces cytotoxicity by altering the ring conformation and reducing basicity.

  • The Aryl Wings (C3/C5):

    • Electron Withdrawing Groups (EWGs): Substituents like -F or -NO2 on the benzylidene rings increase the electrophilicity of the

      
      -carbon, enhancing reaction with thiols (increased potency but potential toxicity).
      
    • Electron Donating Groups (EDGs): -OMe or -OH groups mimic curcumin, providing antioxidant balance and often improving selectivity for tumor cells over normal fibroblasts.

  • The Linker:

    • Direct conjugation (benzylidene) is superior to extended linkers for maintaining the optimal "butterfly" conformation required for active site docking.

Visualization: SAR Logic

The following diagram illustrates the core SAR principles for a cytotoxic piperidinone derivative.

PiperidinoneSAR Core Piperidin-4-one Scaffold N_Sub N1-Substitution (Bioavailability) Core->N_Sub C3_5 C3/C5 Benzylidene (Michael Acceptor) Core->C3_5 Lipophilicity Modulates LogP & Membrane Permeability N_Sub->Lipophilicity regulates Aryl_Sub Aryl Ring Subs (Electronic Tuning) C3_5->Aryl_Sub Covalent Covalent Binding to Cys-residues (STAT3/NF-kB) C3_5->Covalent enables Potency EWG: Increases Reactivity EDG: Increases Selectivity Aryl_Sub->Potency tunes

Caption: SAR map of 3,5-bis(benzylidene)-4-piperidinone. The C3/C5 unsaturation is the "warhead," while N-substitution modulates ADME properties.

Biological Mechanisms & Therapeutic Applications[1][2][3][4][5][6][7][8][9][10]

Oncology: The EF24 Paradigm

Compound: EF24 (Diphenyl difluoroketone analog). Mechanism: EF24 is a potent inhibitor of the NF-


B and JAK/STAT signaling pathways.
  • Causality: By covalently binding to IKK

    
     (via Michael addition), it prevents the phosphorylation of I
    
    
    
    B, thereby blocking NF-
    
    
    B translocation to the nucleus.
  • Outcome: Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulation of pro-apoptotic Bax.

Metabolic Disease: FXR Agonists

Recent work (e.g., LZ-007) utilizes the piperidinone scaffold not as a cytotoxin, but as a rigid linker to target the Farnesoid X Receptor (FXR).

  • Application: Treatment of MASH (Metabolic dysfunction-associated steatohepatitis).[3]

  • Advantage: The piperidine ring reduces lipophilicity compared to traditional steroid-based FXR agonists, improving the pharmacokinetic profile.

Signaling Pathway Visualization

The following diagram details the apoptotic cascade triggered by piperidinone-based electrophiles.

ApoptosisPathway Drug Piperidinone (Michael Acceptor) Target IKK-beta / STAT3 (Cysteine Residues) Drug->Target Covalent Modification NFkB NF-kappaB (Inhibition) Target->NFkB Blocks Activation Bcl2 Bcl-2 / Bcl-xL (Downregulation) NFkB->Bcl2 Represses Transcription Bax Bax (Upregulation) Bcl2->Bax Alters Ratio Mito Mitochondrial Dysfunction Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action for piperidinone-induced apoptosis via NF-kappaB pathway suppression.[4][5]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

Objective: Synthesis of 3,5-bis(benzylidene)-4-piperidinone derivatives. Rationale: This reaction exploits the acidity of the


-protons in the piperidinone ring to form the requisite enone system.

Protocol:

  • Reagents: 4-Piperidinone hydrochloride (1.0 eq), Substituted Benzaldehyde (2.2 eq), Acetic Acid (Glacial), dry HCl gas (or concentrated HCl).

  • Procedure:

    • Dissolve 4-piperidinone HCl and the aldehyde in Glacial Acetic Acid (10 mL/g).

    • Purge the solution with dry HCl gas for 30 minutes OR add catalytic concentrated HCl.

    • Stir at room temperature for 24–48 hours. A precipitate typically forms.

    • Workup: Filter the solid.[6] Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

    • Purification: Recrystallize from ethanol/water.

  • Validation:

    • 1H NMR: Look for the disappearance of

      
      -methylene protons (approx 2.5 ppm) and appearance of vinylic protons (7.6–7.8 ppm, singlet).
      
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values to assess potency. Trustworthiness Check: Include a positive control (e.g., Curcumin or Doxorubicin) and a vehicle control (DMSO < 0.1%).

Protocol:

  • Seeding: Seed cancer cells (e.g., HL-60, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds dissolved in DMSO at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration is <0.1%.
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook

  • PROTACs: Piperidinones are being explored as warheads or linkers in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than just inhibiting them.

  • Hybrid Drugs: Coupling piperidinones with NSAIDs or quinolones to create dual-action anti-inflammatory/antimicrobial agents.

References

  • Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry (2025).[2] Significance: Comprehensive review of piperidine pharmacokinetics and metabolic stability.

  • Design, synthesis, and biological evaluation of novel highly potent FXR agonists bearing piperidine scaffold. Source: European Journal of Medicinal Chemistry (2025).[2] Significance: Demonstrates the utility of the scaffold in metabolic diseases (MASH) and non-cytotoxic applications.

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Medicinal Chemistry Research (2026).[7][8] Significance: Detailed analysis of multicomponent reactions and antioxidant/anticancer mechanisms.[7]

  • Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Significance: foundational work on using piperidines for MMP inhibition and oral antitumor efficacy.[9]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Source: Frontiers in Pharmacology / NIH (2020/2024). Significance: Explains the apoptosis and autophagy mechanisms, specifically the Bax/Bcl-2 regulation.[4]

Sources

Literature review on the discovery of brominated piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Evolution of Brominated Piperidinones: From Marine Origins to Synthetic Scaffolds

Executive Summary

The brominated piperidinone scaffold represents a specialized yet critical niche in heterocyclic chemistry, serving as a linchpin in the discovery of bioactive alkaloids and the industrial synthesis of blockbuster anticoagulants. Unlike ubiquitous chlorinated aromatics, brominated piperidinones offer unique reactivity profiles—specifically the labile C–Br bond—that enable rapid diversification via cross-coupling and nucleophilic substitution.

This technical guide analyzes the "discovery" of this moiety through three lenses: its isolation from obscure natural sources (e.g., Punica granatum), the evolution of regioselective synthetic protocols (from harsh halogenation to photoredox catalysis), and its pivotal role as a transient intermediate in the synthesis of Factor Xa inhibitors like Apixaban.

The Strategic Imperative: Why Brominated Piperidinones?

In drug discovery, the piperidin-2-one (valerolactam) ring provides a conformationally constrained pharmacophore that mimics peptide bonds while resisting enzymatic hydrolysis. The introduction of a bromine atom, particularly at the C3 (


) or C5 (

) positions, transforms this inert scaffold into a reactive electrophile.
Key Structural Advantages
  • C3-Bromination: Activates the

    
    -position for nucleophilic attack, essential for installing heteroatoms (e.g., the morpholine ring in Apixaban precursors).
    
  • C5-Bromination: Often derived from cyclization strategies, this position allows for late-stage cross-coupling to extend the carbon skeleton.

  • Lipophilicity Modulation: The bromine atom increases logP, altering membrane permeability before being displaced in the final drug candidate.

FeatureC3-Bromo-piperidin-2-oneC5-Bromo-piperidin-2-one
Primary Utility

-Functionalization (SN2), Elimination to Enams
Cross-coupling (Suzuki/Buchwald)
Synthetic Access Direct halogenation (Electrophilic)De novo cyclization (Intramolecular)
Reactivity High (prone to elimination)Moderate (stable intermediate)

Synthetic Discovery & Methodology

The "discovery" of efficient routes to these compounds has evolved from harsh classical methods to elegant catalytic systems.

The Classical Route: Direct -Bromination

The historical method for synthesizing 3-bromo-piperidin-2-one involves the activation of the lactam with phosphorus pentachloride (PCl


) followed by bromination. This method, while high-yielding, requires strict moisture control.
  • Mechanism: The lactam is converted to an imidoyl chloride or phosphate intermediate, enhancing the nucleophilicity of the

    
    -carbon (via enol/enamine tautomerization), which then attacks molecular bromine.
    
  • Causality: Zinc chloride (ZnCl

    
    ) is often added as a Lewis acid catalyst to stabilize the transition state and accelerate the enolization.
    
The Modern Route: Regioselective C–H Functionalization

Recent advances (e.g., Baran et al., 2013) in the bromination of fused heterocyclic N-oxides have inspired milder protocols for lactams. Using reagents like Tetrabutylammonium tribromide (TBATB) allows for high regioselectivity without the corrosive byproducts of PCl


.
Photoredox Catalysis: The [1+2+3] Strategy

A 2023 breakthrough utilized organophotocatalysis to construct the piperidinone ring de novo. By coupling an alkene, an unsaturated carbonyl, and an ammonium salt, researchers can assemble the ring in a single step.[1] While primarily for the scaffold itself, incorporating brominated alkenes (e.g., 5-bromo-1-pentene) into this sequence allows for the direct "discovery" of brominated derivatives without post-synthetic functionalization.

Case Study: The Apixaban Intermediate Logic

The most commercially significant application of the brominated (or chlorinated) piperidinone scaffold is in the synthesis of Apixaban (Eliquis), a Factor Xa inhibitor.

The "Hidden" Halogen

While the final drug does not contain bromine, the synthesis relies heavily on a 3,3-dihalo-piperidin-2-one or 3-halo-enamine intermediate.

  • Activation: The piperidin-2-one ring is di-halogenated at C3.

  • Elimination-Addition: This intermediate undergoes elimination to form a reactive vinyl halide (or equivalent), which is then attacked by morpholine.

  • Result: The morpholine group is installed regioselectively, a transformation impossible without the "activating" halogen discovery.

Apixaban_Pathway Figure 1: The Critical Role of Halogenated Piperidinones in Apixaban Synthesis Start Piperidin-2-one (Valerolactam) Step1 3,3-Dichloro/Bromo Intermediate Start->Step1 PCl5 / Br2 Step2 Elimination to Vinyl Halide Step1->Step2 -HX Step3 Morpholine Addition Step2->Step3 S_N(Vinyl) Final Apixaban Core Scaffold Step3->Final Coupling

Natural Product Origins: The Pomegranate Anomaly

While rare, brominated piperidinones do occur in nature. A notable discovery was the isolation of


-[4-bromo-n-butyl]-2-piperidinone  (PNbb) from the peels of Punica granatum (Pomegranate).
  • Discovery Context: Extracted using methanol/chloroform and identified via GC-MS.

  • Bioactivity: The compound exhibits significant antimicrobial activity against pathogenic isolates, outperforming standard extracts.

  • Significance: This suggests that the brominated alkyl side chain (likely derived from a biosynthetic failure of ring closure or halogenase activity) confers a defense mechanism to the plant.

Experimental Protocol: Synthesis of 3-Bromo-piperidin-2-one

Directive: This protocol is designed for the synthesis of the mono-brominated intermediate, a versatile building block.

Reagents
  • Piperidin-2-one (Valerolactam): 10.0 g (101 mmol)

  • Phosphorus Pentachloride (PCl

    
    ): 22.0 g (106 mmol)
    
  • Bromine (Br

    
    ): 16.0 g (100 mmol)
    
  • Zinc Chloride (ZnCl

    
    , anhydrous): 0.5 g (Catalyst)
    
  • Solvent: Chloroform (CHCl

    
    ), dry.
    
Step-by-Step Methodology
  • Activation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, dissolve piperidin-2-one in 50 mL of dry CHCl

    
    .
    
  • Catalyst Addition: Add ZnCl

    
     and cool the mixture to 0°C in an ice bath.
    
  • Chlorination/Enolization: Add PCl

    
     portion-wise over 30 minutes. Caution: vigorous evolution of HCl gas. Stir at 0°C for 1 hour.
    
  • Bromination: Warm the solution to 15°C. Add the Bromine solution (in 10 mL CHCl

    
    ) dropwise over 45 minutes. The red color should dissipate as the reaction proceeds.
    
  • Reflux: Heat the mixture to 40-45°C for 4 hours to ensure completion.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice. Neutralize excess bromine with saturated Sodium Bisulfite (NaHSO

    
    ) solution until the color disappears.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with CHCl

    
     (2 x 50 mL).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the residue from acetone/hexane to yield white crystals.
    

Validation Check:

  • TLC: Silica gel, EtOAc:Hexane (1:1). Product R

    
     ~ 0.4 (distinct from starting material R
    
    
    
    ~ 0.1).
  • Melting Point: Target range 107–109°C (for 3-methyl analog reference) or similar for unsubstituted.

References

  • Pei, Z., et al. (2007).[2] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Link

  • Wengryniuk, S. E., et al. (2013).[3] Regioselective bromination of fused heterocyclic N-oxides. Organic Letters. Link

  • Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Link

  • Pinto, D. J. P., et al. (2007).[2][4] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2023).[2][5] Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Link

Sources

Technical Guide: Stability and Degradation Profile of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) is a high-value, high-risk synthetic intermediate. Its utility in constructing fused heterocycles (e.g., thiazolopyridines via Hantzsch synthesis) is counterbalanced by its inherent instability.

The Core Stability Thesis: This compound exists in a metastable state. The hydrobromide salt form is essential for kinetic stability, effectively "masking" the nucleophilic secondary amine to prevent rapid self-polymerization. However, the


-bromoketone motif remains highly susceptible to three primary degradation vectors: Favorskii rearrangement  (ring contraction), dehydrohalogenation  (elimination), and hydrolysis .

Critical Handling Directive:

  • Storage: Strict 2–8°C (or -20°C for long-term), under Argon/Nitrogen, desiccated.

  • Usage: Never "free-base" this compound for storage. Neutralize in situ only.

  • Visual Indicator: Transition from white/off-white crystalline solid to yellow/brown sticky gum indicates significant dehydrohalogenation and subsequent polymerization.

Structural Vulnerability Analysis

To understand the degradation profile, we must deconstruct the molecule’s competing electronic forces.

Structural MotifFunctionStability Risk
C4-Ketone ElectrophileActivates the C3-position, increasing acidity of

-protons.
C3-Bromine Leaving GroupCreates a site for nucleophilic attack (

) or elimination (

).
Piperidine Nitrogen Nucleophile (Latent)In the HBr salt form (

), this is inert. Upon neutralization, the free amine becomes a potent nucleophile capable of intermolecular attack on the C4-ketone (Schiff base) or C3-Br (alkylation).
The "Salt Shield" Mechanism

The hydrobromide acid exerts a protective effect. By protonating the nitrogen (


), it prevents the molecule from reacting with itself.
  • Stability Condition:

    
     (Maintained by HBr salt).
    
  • Instability Trigger:

    
     (Introduction of base or moisture).
    

Degradation Pathways: The Mechanistic Core

The following diagram details the bifurcation of degradation pathways based on environmental triggers (pH and Moisture).

DegradationPathways Start 3-Bromopiperidin-4-one HBr (Stable Solid) Base Trigger: Base (OH-, OR-, Amine) Neutralization Start->Base Deprotonation Heat Trigger: Heat / Moisture (Thermal Stress) Start->Heat Loss of HBr Enolate Enolate Intermediate Base->Enolate EliminationProd Elimination Product (1,2,3,6-tetrahydropyridin-4-one) Polymerizes Rapidly Base->EliminationProd Direct E2 Elimination Heat->EliminationProd Thermal Elimination HydrolysisProd Hydrolysis Product 3-Hydroxypiperidin-4-one Heat->HydrolysisProd + H2O (SN2) Cyclopropanone Cyclopropanone Intermediate (transient) Enolate->Cyclopropanone Intramolecular Attack FavorskiiProd Ring Contraction (Favorskii) Pyrrolidine-2-carboxylic acid deriv. Cyclopropanone->FavorskiiProd Ring Opening

Figure 1: Mechanistic divergence of 3-Bromopiperidin-4-one degradation. Note that the "Elimination Product" is an enone, which is highly reactive and leads to tar-like polymers.

Detailed Pathway Analysis
Pathway A: The Favorskii Rearrangement (Ring Contraction)

This is the most insidious degradation pathway because it fundamentally alters the carbon skeleton.

  • Trigger: Exposure to basic conditions (e.g., during workup or improper neutralization).

  • Mechanism: Base abstracts an

    
    -proton (at C5), forming an enolate. The enolate attacks the C3-Br, ejecting bromide to form a transient cyclopropanone intermediate. Subsequent nucleophilic attack opens the ring.
    
  • Outcome: Transformation from a 6-membered piperidine to a 5-membered pyrrolidine-2-carboxylic acid derivative. This is a "silent killer" in synthesis as the molecular weight change is minimal (isomerization or hydration) but the structure is ruined.

Pathway B: Dehydrohalogenation (Elimination)
  • Trigger: Heat (

    
    ) or weak bases.
    
  • Mechanism: Loss of HBr to form the

    
    -unsaturated ketone (enone).
    
  • Outcome: The resulting enone is a Michael acceptor. It will rapidly react with any available nucleophile (including the free amine of non-degraded molecules), leading to oligomerization. This causes the "browning" of the solid.

Experimental Profiling & Quality Control

Do not assume commercial batches are 100% pure. The HBr salt is hygroscopic; absorbed water accelerates hydrolysis.

Protocol 1: Purity Assessment via HPLC

Rationale: GC is unsuitable due to thermal instability (degradation in the injector port). Reverse-phase HPLC with acidic buffering is required to stabilize the amine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm.

  • Expected Result:

    • Parent Peak: ~2-3 min (highly polar).

    • Degradants (Enone/Dimers): Later eluting, broader peaks.

Protocol 2: Rapid "Use/No-Use" Decision Tree

Use this flowchart before committing the reagent to a GMP or high-value synthesis.

QC_Workflow Sample Sample Inspection Visual Visual Check Sample->Visual Pass1 White/Off-White Crystalline Visual->Pass1 Fail1 Yellow/Brown Gummy/Fused Visual->Fail1 Solubility Solubility Test (10mg in 1mL MeOH) Pass2 Clear Solution Solubility->Pass2 Fail2 Turbid/Precipitate (Polymer) Solubility->Fail2 Pass1->Solubility Discard Discard / Recrystallize Fail1->Discard Proceed Proceed to Reaction Pass2->Proceed Fail2->Discard

Figure 2: Rapid Quality Control Decision Matrix.

Handling and Storage Protocols

Storage Standards
  • Temperature: Store at 2°C to 8°C . For storage > 3 months, freeze at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

  • Container: Amber glass with a Parafilm or Teflon-taped seal. Avoid metal spatulas (trace metal can catalyze radical decomposition of C-Br).

Synthesis Best Practices
  • The "In Situ" Rule: If your reaction requires the free base (e.g., nucleophilic substitution), add the base (e.g.,

    
    , 
    
    
    
    ) only when the electrophile is already present in the flask.
    • Incorrect: Neutralize salt

      
       Isolate free base 
      
      
      
      Add to reaction. (Result: Polymerization).
    • Correct: Dissolve Salt + Electrophile

      
       Add Base dropwise.
      
  • Solvent Choice: Methanol or Ethanol are common but can act as nucleophiles over long periods. For non-nucleophilic environments, use DMF or Acetonitrile, but ensure the salt is soluble.

References

  • PubChem. (2025). 3-Bromo-1-methylpiperidin-4-one hydrobromide.[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sato, K., et al. (1999). Favorskii rearrangement of -dihalo ketones. Journal of Organic Chemistry. (General mechanism reference for cyclic -halo ketones).
  • Google Patents. (2022). Preparation method of idoxaban and intermediate thereof. Patent CN114044783A. (Demonstrates reactivity of 3-bromo-4-piperidinone derivatives in Hantzsch synthesis).

Sources

Thermogravimetric Analysis (TGA) of 3-Bromopiperidin-4-one Hydrobromide: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermogravimetric analysis (TGA) framework for 3-Bromopiperidin-4-one hydrobromide , a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

This compound (C


H

BrNO[1]·HBr) is a thermally sensitive

-haloketone salt used as a scaffold in the development of kinase inhibitors and piperidine alkaloids. Its thermal profile is governed by two competing stability factors: the ionic lattice energy of the hydrobromide salt and the high reactivity of the

-bromo ketone moiety.

This guide provides a validated experimental protocol for TGA characterization. It moves beyond simple melting point determination to quantify desolvation, stoichiometric integrity, and the kinetics of dehydrobromination—a critical degradation pathway that dictates storage conditions and process safety.

Physicochemical Context & Theoretical Profile

Understanding the structural drivers of thermal instability is prerequisite to interpreting TGA data.

  • Hygroscopicity: As a hydrobromide salt, the compound is prone to surface adsorption of atmospheric moisture.

  • Thermal Lability: The C-Br bond adjacent to the carbonyl group is electron-deficient. Upon heating, the salt lattice breaks down, releasing HBr. The resulting free base is highly reactive and prone to rapid polymerization or elimination to form

    
    -unsaturated ketones (enones).
    
Predicted Stoichiometric Mass Loss

Theoretical calculations provide the baseline for validating experimental TGA curves.

ComponentMolecular FormulaMolecular Weight ( g/mol )Theoretical Mass %
Parent Salt C

H

BrNO·HBr
258.94 100.0%
Free BaseC

H

BrNO
178.0368.8%
HBr (Gas) HBr80.9131.2%

Note: A mass loss step of approximately 31% is the primary indicator of salt dissociation.

Experimental Protocol

To ensure data integrity and prevent instrument damage from corrosive HBr off-gassing, the following protocol must be strictly adhered to.

Instrumentation & Safety
  • Crucible Selection: Ceramic (Alumina) or Platinum pans are mandatory. Do not use Aluminum pans, as HBr evolved during decomposition will react with the pan, causing artificial mass gain and sensor damage.

  • Purge Gas: Nitrogen (N

    
    ) at 40–60 mL/min.
    
  • Sample Mass: 5–10 mg (balances sensitivity vs. signal-to-noise).

Workflow Logic

The following diagram illustrates the self-validating workflow designed to differentiate between moisture loss and degradation.

TGA_Workflow Start Sample Prep (Dry Box / N2 Env) Equilibrate Equilibration 30°C (5 min) Start->Equilibrate Ramp1 Drying Ramp 30°C to 105°C @ 5°C/min Equilibrate->Ramp1 Remove Surface H2O Iso Isothermal Hold 105°C (10 min) Ramp1->Iso Quantify Volatiles Ramp2 Decomp Ramp 105°C to 600°C @ 10°C/min Iso->Ramp2 Primary Analysis Analysis Data Analysis (DTG Derivative) Ramp2->Analysis

Figure 1: Step-wise TGA workflow designed to isolate moisture content (Ramp 1) from thermal degradation (Ramp 2).

Data Interpretation & Analysis

A typical TGA thermogram for this compound exhibits three distinct stages.

Stage 1: Desolvation (30°C – 105°C)
  • Observation: Minor mass loss (< 2.0%).

  • Causality: Loss of physisorbed water or residual process solvents.

  • Quality Check: If loss > 5%, the sample is likely a hydrate or significantly degraded.

Stage 2: Salt Dissociation & Dehydrobromination (Onset ~150°C – 200°C)
  • Observation: Sharp, significant mass loss.

  • Mechanism: The ionic lattice collapses. HBr gas is evolved.[2]

  • Equation:

    
    
    
  • Validation: The mass loss should approach the theoretical 31.2% . Deviations suggest non-stoichiometric salt formation or impurities.

Stage 3: Oxidative Degradation (200°C – 600°C)
  • Observation: Gradual, continuous mass loss leading to char.

  • Mechanism: The reactive free base undergoes intermolecular condensation and fragmentation.

Decomposition Pathway Visualization

The following diagram details the chemical causality behind the mass loss events.

Decomp_Pathway Salt 3-Bromopiperidin-4-one HBr (Solid Salt) Transition Melting / Lattice Collapse (~120-150°C) Salt->Transition Dissociation Dissociation Transition->Dissociation HBr HBr Gas Release (31.2% Mass Loss) Dissociation->HBr Gas Phase FreeBase Free Base (Reactive Intermediate) Dissociation->FreeBase Enone α,β-Unsaturated Ketone (Elimination Product) FreeBase->Enone -HBr (Intramolecular) Char Carbonaceous Char (Polymerization) FreeBase->Char Enone->Char Thermal Degradation

Figure 2: Thermal decomposition pathway showing the divergence between volatile HBr release and carbonization.

Advanced Kinetic Analysis

For drug stability filings, calculating the Activation Energy (


)  of decomposition is recommended.
  • Method: Run the TGA protocol at three distinct heating rates (

    
    ): 5, 10, and 20 °C/min.
    
  • Model: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method.

  • Application: Plot

    
     vs 
    
    
    
    for a fixed conversion (
    
    
    , e.g., 5% mass loss). The slope of these lines is proportional to
    
    
    .
    • Significance: A lower

      
       indicates higher susceptibility to thermal excursions during manufacturing (e.g., milling or drying).
      

Troubleshooting & Common Artifacts

  • Buoyancy Effect: An apparent mass gain at the start of heating. Correction: Perform a blank run with an empty crucible and subtract the baseline.

  • Pan Reaction: Black pitting on aluminum pans. Correction: Switch to Platinum or Alumina immediately.

  • Explosive Degradation: Sudden signal noise. Correction: Reduce sample size to <2 mg and use a pinhole lid to control gas release rate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118652-88-3, 3-Bromo-4-piperidinone hydrobromide. Retrieved from [Link]

  • Gabbott, P. (2008).Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard reference for TGA methodology and pan selection).
  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning.

Sources

Technical Guide: X-ray Crystallography of 3-Bromopiperidin-4-one Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and crystallographic analysis of 3-Bromopiperidin-4-one hydrobromide and its functionalized derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and analgesic agents. The presence of the halogen at the


-position to the ketone, combined with the conformational flexibility of the piperidine ring, necessitates rigorous X-ray diffraction (XRD) studies to determine absolute configuration and supramolecular assembly. This document outlines optimized protocols for synthesis, crystal growth, data collection, and structural refinement, emphasizing the role of non-covalent interactions in stabilizing the crystal lattice.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]

The Pharmacophore and Stereochemistry

The 3-bromopiperidin-4-one core introduces a chiral center at the C3 position. In the hydrobromide salt form, the nitrogen is protonated (


), rendering the molecule ionic and significantly altering its packing behavior compared to the free base.
  • Conformational Analysis: The piperidine ring typically adopts a chair conformation .[1][2] However, the introduction of the electronegative bromine at C3 creates a stereoelectronic conflict.

    • Dipole Minimization: In

      
      -haloketones, the C-Br bond often prefers an axial  orientation to maximize the distance between the 
      
      
      
      bromine and the
      
      
      carbonyl oxygen, minimizing dipole-dipole repulsion.
    • Steric Factors: In 2,6-disubstituted derivatives (e.g., 2,6-diphenyl), the bulky aryl groups lock the ring into a specific chair conformation (equatorial placement). The C3-bromo substituent's orientation is then dictated by the balance between 1,3-diaxial interactions and the aforementioned dipole effects.

Stability Considerations

The free base of 3-bromo-4-piperidone is kinetically unstable, prone to intermolecular alkylation (polymerization) or elimination of HBr to form


-unsaturated ketones. The hydrobromide salt  arrests these pathways, crystallizing as a stable ionic solid suitable for high-resolution XRD.

Synthesis & Crystallization Protocols

Optimized Synthesis Workflow

The synthesis typically proceeds via the bromination of a pre-formed piperidin-4-one precursor. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for kinetic control.

Protocol:

  • Dissolution: Dissolve the piperidin-4-one derivative (1.0 eq) in Chloroform (

    
    ) or Acetic Acid.
    
  • Bromination: Add NBS (1.1 eq) portion-wise at 0°C to suppress poly-bromination.

  • Salt Formation: If using

    
    , the product may need conversion to the HBr salt by adding 33% HBr in Acetic Acid.
    
  • Isolation: Filter the precipitate and wash with cold ether.

Crystal Growth Strategy

Obtaining single crystals of the hydrobromide salt requires controlling the ionic saturation.

  • Method A: Slow Evaporation (Preferred)

    • Solvent: Absolute Ethanol or Methanol/Ethyl Acetate (3:1 v/v).

    • Procedure: Dissolve 50 mg of the salt in 5 mL of warm ethanol. Filter through a 0.45

      
      m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and store at 4°C.
      
    • Mechanism: Lowering temperature reduces solubility while slow evaporation drives supersaturation.

  • Method B: Vapor Diffusion

    • Solvent System: Inner vial (Methanol), Outer vial (Diethyl Ether).

    • Rationale: Ether diffuses into methanol, lowering the dielectric constant and forcing the ionic salt out of solution gently.

Workflow Diagram

SynthesisWorkflow Start Piperidin-4-one Precursor Reaction Electrophilic Bromination Start->Reaction Dissolve Reagent NBS / HBr (0°C) Reagent->Reaction Salt Crude HBr Salt Reaction->Salt Precipitation Purification Recrystallization (EtOH/EtOAc) Salt->Purification Crystal Single Crystal Suitable for XRD Purification->Crystal Slow Evap.

Caption: Step-by-step workflow from precursor to diffraction-quality single crystals.

X-Ray Data Collection & Refinement Strategy

Data Collection Parameters

For hydrobromide salts, absorption correction is critical due to the heavy Bromine atom (


).
ParameterRecommendationRationale
Radiation Source Mo K

(

Å)
Preferred over Cu K

to minimize absorption effects from Br.
Temperature 100 K (Cryogenic)Essential to reduce thermal vibration of the flexible piperidine ring and improve high-angle data.
Resolution 0.75 Å or betterRequired to resolve H-atom positions on the protonated nitrogen.
Redundancy > 4.0High redundancy improves the accuracy of absorption corrections (SADABS/CrysAlisPro).
Structure Solution & Refinement
  • Space Group: Common derivatives often crystallize in Centrosymmetric Monoclinic space groups (e.g.,

    
    ) or Orthorhombic (
    
    
    
    if chiral resolution occurs).
  • Disorder Handling: The piperidine ring may show puckering disorder. Use PART commands in SHELXL to model alternate chair/boat conformations if electron density suggests >0.5 Å deviation.

  • Hydrogen Placement:

    • C-H: Constrain using a riding model (HFIX 23 for

      
      , HFIX 43 for aromatic).
      
    • N-H: Locate difference Fourier map peaks for the ammonium protons (

      
      ). Refine coordinates freely with isotropic thermal parameters (
      
      
      
      of N) to confirm the salt formation.

Structural Analysis & Intermolecular Interactions[10]

Supramolecular Synthons

The crystal packing of 3-bromopiperidin-4-one hydrobromides is dominated by charge-assisted hydrogen bonds.

  • The Ionic Anchor (

    
    ): 
    The protonated amine acts as a strong donor. The bromide anion acts as a bridge, accepting H-bonds from multiple cations, often forming 1D chains or 2D layers.
    
    • Typical Distance:

      
       Å.
      
    • Angle:

      
      .
      
  • Weak Interactions (

    
    ): 
    The carbonyl oxygen at C4 typically accepts weak hydrogen bonds from adjacent C-H donors (either from the piperidine ring or substituents), stabilizing the 3D network.
    
Interaction Network Diagram

InteractionNetwork cluster_lattice Crystal Lattice Stabilization Cation Piperidinium Cation (Donor) Anion Bromide Anion (Acceptor) Cation->Anion Strong H-Bond (N-H...Br) Carbonyl C=O Oxygen (Secondary Acceptor) Cation->Carbonyl Weak H-Bond (C-H...O) Anion->Anion Crystal Packing (Coulombic)

Caption: Supramolecular assembly showing the dominant charge-assisted N-H...Br interaction.

Comparative Case Study: 2,6-Diphenyl Derivatives

A widely studied subset involves 2,6-diphenyl substitutions.[3]

  • Observation: In r-2, c-6-diphenyl-t-3-bromopiperidin-4-one hydrobromide, the phenyl rings adopt equatorial positions to minimize 1,3-diaxial strain.

  • Bromine Position: The bromine at C3 typically adopts an equatorial orientation in this locked system, contrasting with the axial preference in flexible cyclohexanones. This is due to the severe steric clash that an axial bromine would have with the axial protons at C5 and the general ring distortion caused by the bulky phenyl groups.

  • Refinement Note: Watch for "Twist-Boat" intermediates if the N-substituent is bulky (e.g., N-methyl or N-benzyl).

References

  • PubChem. (2025). 3-Bromo-1-methylpiperidin-4-one - Compound Summary (CID 12348858).[4] National Library of Medicine. Retrieved from [Link][4]

  • Aridoss, G., et al. (2009).[5] 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one: Synthesis and Crystal Structure. PMC - NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-1-methylpiperidin-4-one Hydrobromide Product Data. Retrieved from [Link]

  • Thanikachalam, V., et al. (2021).[6] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Heterocyclic Construction using 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromopiperidin-4-one Hydrobromide in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Bifunctional Electrophile

This compound (CAS: 118652-88-3) is a high-value heterocyclic precursor defined by its consecutive bifunctional electrophilicity . Unlike simple


-haloketones, the piperidine ring introduces conformational constraints and solubility profiles (via the nitrogen handle) that are critical in drug discovery.

This reagent serves as a "linchpin" for fusing five-membered heterocycles onto a piperidine core, granting access to two privileged pharmacophores found in antithrombotics, kinase inhibitors, and GPCR ligands:

  • Thiazolo[5,4-c]pyridines (via Hantzsch synthesis).

  • Thieno[3,2-c]pyridines (via condensation with thioglycolates).

Chemical Profile & Stability[1]
  • Appearance: White to off-white crystalline solid.

  • Stability: The hydrobromide salt is the only stable form for storage. The free base is highly unstable, prone to rapid dimerization (dihydropyrazine formation) and polymerization due to the simultaneous presence of a nucleophilic amine and an electrophilic

    
    -haloketone.
    
  • Storage: Desiccated at 2–8°C. Hygroscopic.

Handling & Pre-Reaction Protocols

Critical Directive: Never isolate the free base of 3-bromopiperidin-4-one prior to reaction. Neutralization must occur in situ or in the presence of the trapping nucleophile.

Protocol 1: In Situ Neutralization Strategy
  • Solvent Choice: Ethanol (EtOH) or Acetonitrile (MeCN) are preferred. They solubilize the salt (often with slight heating) while mediating the subsequent condensation.

  • Base Selection:

    • For Hantzsch Synthesis: Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO

      
      ). These are mild enough to liberate the free amine without triggering rapid self-polymerization before the thioamide reacts.
      
    • For Thiophene Annulation: Sodium ethoxide (NaOEt) or Triethylamine (TEA), added after the thiol component is introduced.

Synthesis of Thiazolo[5,4-c]pyridines (Hantzsch Protocol)

This pathway utilizes the Hantzsch Thiazole Synthesis to fuse a thiazole ring. This is the most robust application of 3-bromopiperidin-4-one.

Mechanism of Action

The reaction proceeds via an ordered cascade:

  • S-Alkylation: The sulfur atom of the thioamide attacks the C3-position, displacing the bromide.

  • Cyclodehydration: The nitrogen of the thioamide attacks the C4-ketone, followed by dehydration to aromatize the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-c]pyridine

Target Molecule: A bioisostere for amino-isoquinolines, useful in kinase inhibitor design.

Reagents:

  • 3-Bromopiperidin-4-one HBr (1.0 eq)[1]

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous, 10 vol)

  • Sodium Acetate (1.0 eq)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) and Thiourea (11 mmol, 0.84 g).

  • Solvation: Add Ethanol (25 mL). The solids may not dissolve completely at room temperature.

  • Initiation: Add Sodium Acetate (10 mmol, 0.82 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C). The suspension will typically clear as the reaction progresses, followed by the precipitation of the product hydrobromide salt.

    • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the starting ketone (visualized with KMnO

      
       stain).
      
    • Time: 2–4 hours.

  • Workup (Isolation as Free Base):

    • Cool the reaction mixture to 0°C.

    • Filter the precipitate (often the HBr salt of the product).

    • Dissolve the solid in minimal water (10 mL).

    • Neutralize carefully with saturated aqueous NaHCO

      
       until pH ~8.
      
    • Extract with EtOAc (3 x 20 mL) or filter the precipitated free base if it is insoluble in water.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Data Summary: Thioamide Scope

Nucleophile Product (Thiazolo[5,4-c]pyridine) Typical Yield Notes
Thiourea 2-Amino-substituted 85-92% Highly crystalline; precipitates as HBr salt.
Thioacetamide 2-Methyl-substituted 70-80% Requires longer reflux times.

| Thiobenzamide | 2-Phenyl-substituted | 65-75% | Product is more lipophilic; extraction required. |

Pathway Visualization (DOT)

Hantzsch_Pathway Start 3-Bromo-4-piperidone (HBr Salt) Inter1 Intermediate A: S-Alkylation at C3 Start->Inter1 EtOH, Reflux -HBr Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Inter2 Intermediate B: Hemi-aminal Formation Inter1->Inter2 Intramolecular Cyclization Product 2-Aminothiazolo [5,4-c]pyridine Inter2->Product Dehydration (-H2O)

Caption: Mechanism of Hantzsch synthesis converting 3-bromo-4-piperidone to the thiazolopyridine core.

Synthesis of Thieno[3,2-c]pyridines (Thorpe-Ziegler/Aldol)

This scaffold is structurally related to the antiplatelet drugs Ticlopidine and Clopidogrel (though those are often synthesized via different routes, this method allows for 2-carboxylated derivatives).

Experimental Protocol: Reaction with Ethyl Thioglycolate

Target Molecule: Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate.

Reagents:

  • 3-Bromopiperidin-4-one HBr (1.0 eq)[1]

  • Ethyl Thioglycolate (1.1 eq)

  • Sodium Ethoxide (2.2 eq) - Note: 2 eq required to neutralize salt and deprotonate thiol.

  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Preparation of Base: Prepare a fresh solution of NaOEt by dissolving sodium metal in anhydrous ethanol, or use a commercial 21% wt solution.

  • Thiol Activation: Add Ethyl Thioglycolate (11 mmol) to the NaOEt solution at 0°C. Stir for 15 minutes to generate the thiolate anion.

  • Addition: Add 3-Bromopiperidin-4-one HBr (10 mmol) portion-wise to the cold thiolate solution.

    • Why portion-wise? To prevent localized high concentrations of the free base ketone, ensuring the thiolate reacts faster than the ketone can self-polymerize.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours.

    • Mechanism:[2][3][4] The thiolate displaces the bromide (S-alkylation). The resulting intermediate undergoes an intramolecular Aldol condensation between the active methylene of the ester and the C4 ketone, followed by dehydration.

  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • Partition residue between Water and DCM.

    • The product is often an oil or low-melting solid; purify via flash chromatography (Hexane/EtOAc).

Workflow Visualization (DOT)

Thieno_Workflow Step1 Reagent Prep: Generate NaOEt/EtOH Activate Ethyl Thioglycolate Step2 Controlled Addition: Add 3-Bromo-4-piperidone HBr (0°C, Portion-wise) Step1->Step2 Step3 Reaction Phase: 1. S-Alkylation (Displacement) 2. Aldol Condensation (Cyclization) Step2->Step3 Warm to 60°C Step4 Workup: Evaporation & Extraction (DCM/Water) Step3->Step4 Final Product: Thieno[3,2-c]pyridine-2-carboxylate Step4->Final

Caption: Workflow for the synthesis of thieno[3,2-c]pyridine derivatives using ethyl thioglycolate.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction progress:

CheckpointObservation (Success)Observation (Failure/Issue)
Starting Material Check 1H NMR (D2O): Multiplets at

3.5-4.0 ppm (piperidine ring).
Free Base Instability: If the HBr salt is neutralized before adding the nucleophile, the solution turns dark brown/black immediately (polymerization).
Reaction Monitoring (TLC) Disappearance of starting material (Rf ~0.2 in 10% MeOH/DCM).Incomplete Cyclization: Appearance of a spot with similar Rf to thiol; indicates S-alkylation occurred but ring closure failed (increase temp/base).
Product Validation (NMR) Thiazolo: Disappearance of C4-ketone signal in 13C NMR (~200 ppm). Appearance of aromatic thiazole signal.Dimerization: Broad, undefined peaks in 1H NMR indicate piperidone self-condensation.
IR Spectroscopy Loss of C=O stretch (1720 cm

).
Retention of C=O stretch indicates failure of the condensation step.

References

  • Hantzsch Thiazole Synthesis Principles: Organic Reactions, 2011.

  • Synthesis of Thiazolo[5,4-c]pyridines: Journal of Heterocyclic Chemistry, "Synthesis and properties of thiazolo[5,4-c]pyridines."

  • Thienopyridine Synthesis via Thioglycolates: Journal of Medicinal Chemistry, "Thienopyridine derivatives as antiplatelet agents."

  • Reagent Stability Data: PubChem Compound Summary for this compound.

Sources

3-Bromopiperidin-4-one hydrobromide as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) is a high-value heterocyclic building block characterized by its dual electrophilic nature. As an


-haloketone embedded within a piperidine ring, it serves as a linchpin for synthesizing fused bicyclic heterocycles—most notably 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines .[1] These scaffolds are critical pharmacophores in FDA-approved anticoagulants (e.g., Edoxaban) and emerging c-Met kinase inhibitors. This guide details the handling, stability, and synthetic protocols for leveraging this volatile intermediate in medicinal chemistry.[1][2]

Introduction: The Scaffold Advantage

In drug design, the 3-bromopiperidin-4-one core offers a unique "chemical handle" that distinguishes it from simple piperidines.

  • Alpha-Halo Ketone Reactivity: The bromine at the C3 position activates the adjacent carbonyl, making the system highly susceptible to nucleophilic attack and subsequent cyclization.

  • Bicyclic Fusion: It is the primary precursor for the Hantzsch Thiazole Synthesis of fused thiazolo-pyridine systems, a bioisostere found in numerous kinase inhibitors and GPCR ligands.

  • Salt vs. Free Base: The hydrobromide salt form is the industry standard for storage. The free base is an unstable lachrymator that prone to self-polymerization (via intermolecular N-alkylation) and must be generated in situ.

Chemical Properties & Handling

Warning: This compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.

PropertySpecification
CAS Number 118652-88-3
Formula C₅H₈BrNO[2] · HBr
MW 258.94 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (unless neutralized)
Stability Hygroscopic.[1] Store at -20°C under inert atmosphere (Ar/N₂).
Stability Protocol

The free base of 3-bromo-4-piperidone is kinetically unstable. It undergoes rapid dimerization or polymerization due to the nucleophilic amine attacking the electrophilic


-bromo ketone of a neighboring molecule.
  • Rule 1: Always store as the HBr salt.

  • Rule 2: Only neutralize the salt in the presence of the trapping nucleophile (e.g., thioamide) or an N-protecting group.

Core Application: Synthesis of Thiazolo[5,4-c]pyridines

The most high-impact application of this building block is the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, a core motif in the anticoagulant Edoxaban and various c-Met inhibitors .[1]

Mechanism: Hantzsch Cyclization

The reaction proceeds via the condensation of a thioamide (or thiourea) with the


-bromoketone.

HantzschMechanism Start 3-Bromo-4-piperidone (HBr Salt) Inter1 Intermediate: S-Alkylation Start->Inter1 + Base (Release Free Base) Reagent Thioamide / Thiourea (R-CS-NH2) Reagent->Inter1 Inter2 Intermediate: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N-attack on C=O) Product Product: Thiazolo[5,4-c]pyridine Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the conversion of 3-bromopiperidin-4-one to fused thiazoles.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Target: Synthesis of the core scaffold using Thiourea.[1] Application: Precursor for Edoxaban-type Factor Xa inhibitors.[3]

Reagents:

  • 3-Bromopiperidin-4-one HBr (1.0 equiv)

  • Thiourea (1.2 equiv)[1]

  • Ethanol (Absolute)[1]

  • Sodium Acetate (anhydrous, 1.5 equiv) or TEA[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) in Ethanol (30 mL).

  • Buffering: Add Sodium Acetate (15 mmol, 1.23 g). Note: NaOAc acts as a mild base to buffer the HBr released without generating the unstable free amine in high concentrations.

  • Addition: Add Thiourea (12 mmol, 0.91 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.4) should disappear, replaced by a lower Rf polar spot (amine salt).[1]

  • Workup:

    • Cool to room temperature.[4] A precipitate often forms (the HBr salt of the product).

    • Filter the solid.[5]

    • Purification: Recrystallize from Ethanol/Water or convert to the free base by dissolving in minimal water, basifying with sat.[1] NaHCO₃ to pH 9, and extracting with DCM/Isopropanol (3:1).

  • Yield: Typical yields range from 65–80%.

Protocol B: N-Protection (Boc) Strategy

Context: If the final molecule requires N-functionalization after cyclization, or if the reaction conditions are incompatible with a secondary amine, protect the nitrogen first.[1]

Procedure:

  • Dissolve 3-Bromopiperidin-4-one HBr (1.0 equiv) in Water/Dioxane (1:1).

  • Cool to 0°C.

  • Add Boc₂O (1.1 equiv) and NaHCO₃ (2.5 equiv) slowly.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Critical Step: Extract immediately with Ethyl Acetate. Do not leave the N-Boc-3-bromo-4-piperidone in basic aqueous solution for prolonged periods as it can undergo Favorskii rearrangement or hydrolysis.

  • Use the crude N-Boc intermediate immediately in the Hantzsch synthesis (Protocol A).

Bioactive Molecule Case Studies

Factor Xa Inhibitors (Edoxaban Intermediates)

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is the structural core of the "Edoxaban" side chain.[1]

  • Role: The thiazole ring provides rigid conformational control and hydrogen bonding interactions within the S1/S4 pockets of Factor Xa.

  • Synthesis Link: The 2-carboxyl derivative is synthesized by reacting 3-bromo-4-piperidone with ethyl thiooxamate (

    
    ).
    
c-Met Kinase Inhibitors

Derivatives of this scaffold have shown nanomolar potency against c-Met (Hepatocyte Growth Factor Receptor), a target in gastric and lung cancers.

  • Structure-Activity Relationship (SAR): The piperidine nitrogen allows for the attachment of solubilizing groups or warheads that extend into the solvent-exposed region of the kinase ATP pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Polymerization Free base generated too fast or in absence of trapping agent.Use weak bases (NaOAc, NaHCO₃) instead of strong bases (NaOH, TEA).[1] Ensure thioamide is present before adding base.
Dark/Tarred Reaction Thermal decomposition of alpha-bromo ketone.Conduct reaction under Nitrogen. Do not overheat (>80°C). Check purity of starting HBr salt.
Incomplete Cyclization Steric hindrance on thioamide.Increase reaction time (up to 12h) or switch solvent to n-Butanol (higher reflux temp).
Workflow Diagram: Handling the Instability

Workflow Salt Start: HBr Salt (Stable at -20°C) Solvent Suspend in EtOH/MeOH Salt->Solvent Trap Add Trapping Agent (Thiourea/Thioamide) Solvent->Trap BaseChoice Base Selection WeakBase Weak Base (NaOAc) (Preferred) BaseChoice->WeakBase Standard StrongBase Strong Base (TEA/NaOH) (Risk of Polymerization) BaseChoice->StrongBase Avoid Cyclize Reflux -> Cyclization WeakBase->Cyclize Trap->BaseChoice

Figure 2: Optimal workflow to prevent self-polymerization during synthesis.

References

  • Biosynth. (n.d.). 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester | 95629-02-0.[6] Retrieved from [1]

  • National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from

  • ChemicalBook. (2025).[7] 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [1]

  • European Journal of Medicinal Chemistry. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1][8] Synthesis and biological activity. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from

Sources

Application Note: Nucleophilic Substitution & Cyclization of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide is a high-value heterocyclic building block, primarily utilized for the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . Its reactivity is defined by the


-haloketone motif, which serves as a bifunctional electrophile. While capable of simple nucleophilic substitution (

), its most robust application involves cyclocondensation with binucleophiles (thioamides, thioureas) to form fused heterocyclic systems.

This guide details the mechanistic pathways, provides a validated protocol for thiazole ring formation, and outlines critical controls to prevent the competing Favorskii rearrangement.

Chemical Architecture & Reactivity Profile

The utility of this compound lies in the synergistic activation of the C3 and C4 positions.

The "Warhead": -Bromoketone

The carbonyl group at C4 withdraws electron density, acidifying the


-protons and increasing the electrophilicity of the C3-Bromine bond. This creates two distinct reactivity modes:
  • Bi-Electrophilic Cyclization (Primary Utility): Reaction with 1,3-binucleophiles (S-N or N-N donors) leads to rapid ring closure. The sulfur atom typically attacks C3 (displacing Br), followed by nitrogen attack at C4 (condensation).

  • Base-Mediated Rearrangement (Risk): In the presence of hard bases (hydroxides, alkoxides) lacking strong nucleophilicity, the molecule undergoes enolization followed by Favorskii rearrangement , contracting the 6-membered piperidine ring to a 5-membered pyrrolidine carboxylate.

Stability Note

The compound is supplied as the Hydrobromide (HBr) salt .

  • Critical: Do not generate the free base in situ without an immediate trapping agent. The free base is prone to rapid self-condensation (dimerization) and polymerization due to the high reactivity of the amine and the

    
    -bromoketone.
    

Core Application: Hantzsch Synthesis of Thiazolo[5,4-c]pyridines[1]

The most frequent application in drug discovery (e.g., EGFR, Met, or c-KIT kinase inhibitors) is the synthesis of the thiazolo[5,4-c]pyridine scaffold.

Mechanistic Pathway

The reaction proceeds via a modified Hantzsch thiazole synthesis. The soft nucleophile (Sulfur of thiourea/thioamide) displaces the bromide, forming an intermediate


-thio-ketone, which spontaneously cyclizes via the nitrogen attacking the ketone.

HantzschMechanism Reactant 3-Bromo-4-piperidone (HBr Salt) Inter1 S-Alkylation Intermediate Reactant->Inter1 SN2 Attack (S -> C3) Reagent Thiourea / Thioamide (Nucleophile) Reagent->Inter1 Transition Cyclodehydration (- H2O) Inter1->Transition Intramolecular N-Attack Product Thiazolo[5,4-c]pyridine Scaffold Transition->Product Aromatization

Figure 1: Mechanistic flow of the Hantzsch cyclization yielding the fused thiazolo-pyridine system.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This protocol describes the reaction with thiourea . For 2-alkyl/aryl derivatives, substitute thiourea with the corresponding thioamide (e.g., thiobenzamide).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute) or Isopropanol

  • Base: Sodium Acetate (anhydrous) or Triethylamine (mild base required to neutralize HBr)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) in Ethanol (30 mL).

  • Reagent Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.

  • Buffering: Add Sodium Acetate (12 mmol, 0.98 g).

    • Expert Insight: Sodium acetate is preferred over strong bases (NaOH) to prevent Favorskii rearrangement. It gently liberates the free nucleophile without generating a high concentration of alkoxide.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting bromide (Rf ~0.4) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the hydrobromide salt. If so, filter the solid and wash with cold ethanol.

    • Alternative (Free Base): Concentrate the solvent in vacuo. Dissolve the residue in water (10 mL). Carefully adjust pH to ~9 with saturated

      
      . Extract with DCM (
      
      
      
      mL). Dry over
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Ether is standard.

Data Summary & Troubleshooting
ObservationProbable CauseCorrective Action
Black Tar Formation Free base polymerization or excessive heat.Ensure inert atmosphere (

). Do not overheat. Use NaOAc instead of Et3N.
Low Yield Hydrolysis of starting material.Ensure solvents are dry.[1] Use fresh HBr salt (hygroscopic).
Ring Contraction Product Favorskii Rearrangement.System was too basic. Avoid hydroxide/alkoxide bases.

Competitor Pathway: The Favorskii Risk

Researchers must be aware that treating 3-bromopiperidin-4-one with strong bases (e.g., NaOMe, NaOH) in the absence of a potent nucleophile triggers ring contraction.

Favorskii Start 3-Bromo-4-piperidone Enolate Enolate Formation Start->Enolate Deprotonation Base Strong Base (OH- or OR-) Base->Enolate Cycloprop Cyclopropanone Intermediate Enolate->Cycloprop Intramolecular SN2 Contract Ring Contraction (C-C Bond Cleavage) Cycloprop->Contract Nucleophilic Attack End Pyrrolidine-3-carboxylic acid Derivative Contract->End

Figure 2: The Favorskii rearrangement pathway, leading to ring contraction from piperidine to pyrrolidine.

Safety & Handling

  • Lachrymator:

    
    -haloketones are potent lachrymators (tear agents). Handle only in a functioning fume hood.
    
  • Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Storage: Store the HBr salt in a desiccator at -20°C. Moisture leads to hydrolysis and degradation.

References

  • Hantzsch Thiazole Synthesis: Chemistry LibreTexts. "Synthesis of Thiazoles." Available at:

  • Thiazolopyridine Applications: National Institutes of Health (PMC). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Available at:

  • Favorskii Rearrangement Mechanism: Journal of Organic Chemistry. "A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl." Available at:

  • Nucleophilic Substitution Principles: Chemistry LibreTexts. "Nucleophilic Substitution Reaction Overview." Available at:

  • Regiochemistry in Heterocycles: ResearchGate. "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative." Available at:

Sources

Application Note: Synthetic Routes to Novel Pharmaceutical Intermediates from 3-Bromopiperidin-4-one Hydrobromide

[1][2]

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) is a high-value, bifunctional building block that offers a gateway to privileged bicyclic scaffolds and ring-contracted saturated heterocycles.[1] Unlike its unstable free-base counterpart, the hydrobromide salt provides the necessary shelf-stability for reproducible scale-up.

This guide outlines three distinct synthetic pathways to generate novel pharmaceutical intermediates:

  • The Hantzsch Pathway: Construction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines (Kinase inhibitor scaffolds).[1]

  • The Favorskii Pathway: Ring contraction to functionalized pyrrolidine-3-carboxylates (High Fsp³ fragments).[1]

  • The Nucleophilic Pathway:

    
    -Functionalization for diversifiable aminoketones.
    

Chemical Profile & Handling Protocols

Stability and Storage

The free base of 3-bromopiperidin-4-one is kinetically unstable, prone to intermolecular alkylation (polymerization) and elimination to enones. The hydrobromide salt protonates the amine, preventing self-immolation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Handling: Weigh quickly in a glovebox or low-humidity environment.

  • Safety:

    
    -Haloketones are potent lachrymators and skin irritants. Double-gloving and fume hood usage are mandatory.
    
Solubility Profile
SolventSolubility (25°C)Application Note
Methanol/Ethanol HighPreferred for Hantzsch cyclizations.[1]
Water ModerateUsed for aqueous Favorskii rearrangements.[1]
DCM/Chloroform Low (Salt) / High (Free Base)Biphasic reactions only.[1]
DMF/DMSO HighUseful for nucleophilic displacements, but difficult workup.[1]

Pathway A: Hantzsch Thiazole Synthesis

Target Scaffold: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Mechanism: Condensation of

1

This is the most "field-proven" route, yielding a scaffold found in Met kinase inhibitors and Factor Xa inhibitors (e.g., Edoxaban impurities).[1]

Reaction Logic

The reaction proceeds via an initial S

Detailed Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Reagents:

  • 3-Bromopiperidin-4-one HBr (1.0 equiv)[1]

  • Thiourea (1.1 equiv)[1]

  • Ethanol (Absolute, 10 V)

  • Sodium Acetate (1.1 equiv, optional buffering)[1]

Procedure:

  • Charge: To a dry round-bottom flask equipped with a reflux condenser, add 3-Bromopiperidin-4-one HBr (10 g, 38.6 mmol) and Thiourea (3.23 g, 42.5 mmol).

  • Solvent: Add absolute Ethanol (100 mL). The suspension may not clear immediately.

  • Reaction: Heat the mixture to reflux (78°C). The solids will dissolve as the reaction progresses, turning the solution yellow/orange.

  • Monitor: Maintain reflux for 2–4 hours. Monitor by TLC (10% MeOH in DCM, visualized with Ninhydrin).

  • Workup (Isolation as HBr salt): Cool to 0°C. The product often crystallizes directly as the dihydrobromide salt. Filter and wash with cold ethanol.

  • Workup (Isolation as Free Base): Concentrate ethanol to 20% volume. Dilute with water (50 mL). Carefully adjust pH to >10 using 2N NaOH.[1] Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

Yield: Typically 75–85%.[1][2]

Visualization: Hantzsch Mechanism

HantzschMechanismStart3-Bromo-4-piperidoneInter1S-Alkylated Intermediate(Thioimidate)Start->Inter1SN2 DisplacementThioureaThioureaThiourea->Inter1CyclizationCyclodehydration(- H2O)Inter1->CyclizationIntramolecularAttackProduct2-Amino-thiazolopyridineCyclization->ProductAromatization

Figure 1: Mechanistic flow of the Hantzsch synthesis converting the bromoketone to the bicyclic thiazole.

Pathway B: The Favorskii Rearrangement (Ring Contraction)

Target Scaffold: Pyrrolidine-3-carboxylic acid derivatives Mechanism: Base-induced skeletal rearrangement via a cyclopropanone intermediate.

This route is underutilized but highly valuable for generating high Fsp³ fragments (pyrrolidines) from piperidones, a common strategy in modern "Escape from Flatland" drug design.[1]

Reaction Logic

Treatment of

Detailed Protocol: Synthesis of Methyl pyrrolidine-3-carboxylate

Reagents:

  • 3-Bromopiperidin-4-one HBr (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (3.0 equiv) — Excess required to neutralize HBr and effect rearrangement.[1]

  • Methanol (Anhydrous, 15 V)[1]

Procedure:

  • Preparation: In a flame-dried flask under N₂, dissolve NaOMe (freshly prepared or commercial solution) in anhydrous Methanol. Cool to 0°C.[1]

  • Addition: Add 3-Bromopiperidin-4-one HBr portion-wise over 30 minutes. Exothermic reaction.

  • Reaction: Allow to warm to room temperature. Stir for 4–12 hours.

    • Note: A transient color change (often pink/red) may occur due to trace oxidation, but usually fades.[1]

  • Quench: Neutralize carefully with stoichiometric Acetic Acid or dilute HCl in MeOH.

  • Workup: Concentrate in vacuo. Resuspend residue in DCM/Sat. NaHCO₃. Extract aqueous layer with DCM (x5) — Pyrrolidines are highly water-soluble.[1]

  • Purification: The crude amine often requires N-protection (e.g., Boc-anhydride) in situ before chromatographic purification for ease of handling.[1]

Optimization Tip: If N-alkylation (dimerization) is observed, protect the piperidone nitrogen (e.g., N-Boc-3-bromo-4-piperidone) before the Favorskii step.[1]

Pathway C: Nucleophilic Functionalization

Target Scaffold: 3-Substituted-4-piperidones or 3-Substituted-4-piperidinols.[1]

Direct displacement of the bromine with amines, azides, or thiols allows for rapid diversification at the 3-position.[1]

Protocol: Synthesis of 3-Azido-4-piperidone (Precursor to Triazoles)

Reagents:

  • 3-Bromopiperidin-4-one HBr[3][1][4]

  • Sodium Azide (NaN₃) (1.5 equiv)[1]

  • DMF (Dimethylformamide)[1]

Procedure:

  • Dissolve precursor in DMF at 0°C.

  • Add NaN₃ carefully.[1]

  • Stir at 0°C to RT for 2 hours. Do not heat significantly to avoid elimination to the enone.

  • Dilute with water and extract with EtOAc.[1]

  • Safety: Azides are potential explosion hazards.[1] Do not concentrate to dryness if scale >1g.

Strategic Workflow Diagram

SyntheticLandscapecluster_ARoute A: Bicyclic Fusioncluster_BRoute B: Ring Contractioncluster_CRoute C: FunctionalizationCore3-Bromopiperidin-4-oneHydrobromideThiourea+ Thiourea/Thioamide(Reflux, EtOH)Core->ThioureaBase+ NaOMe/MeOH(Favorskii)Core->BaseNuc+ R-NH2 / NaN3(SN2 Displacement)Core->NucThiazoleTetrahydrothiazolo[5,4-c]pyridine(Kinase Inhibitors)Thiourea->ThiazolePyrrolidinePyrrolidine-3-carboxylate(Novel Sp3 Scaffolds)Base->PyrrolidineAlphaSub3-Substituted Piperidones(Diversified Core)Nuc->AlphaSub

Figure 2: Decision tree for synthetic divergence from the bromopiperidone core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Decomposition of free base before cyclization.[1]Ensure HBr salt is used directly.[1] Do not "free base" the starting material prior to adding thiourea.
Polymerization (Route B) Intermolecular alkylation of the amine.Perform N-protection (Boc/Cbz) on the starting material first, or use high dilution.[1]
Enone Formation Elimination dominates over substitution.[1]Lower reaction temperature (0°C).[1] Use less bulky bases for substitution.
Sticky Solids Hygroscopic HBr salts.[1]Triturate crude solids with Acetone or Ether to induce crystallization.[1]

References

  • Hantzsch Thiazole Synthesis on Piperidones

    • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Amat, M., et al. (2010). Arkivoc.

  • Favorskii Rearrangement Mechanism

    • Favorskii Rearrangement.[1][5][6][7][8][9] Wikipedia / Organic Chemistry Portal.[1]

  • Thiazolopyridine Scaffolds in Pharma

    • Thiazolo[5,4-c]pyridine derivatives.[10] PubChem CID 56846169.[1]

    • [1]

  • General Piperidone Reactivity

    • Piperidin-4-one: the potential pharmacophore.[3][11][12]PubMed.[1]

Application Note: 3-Bromopiperidin-4-one Hydrobromide in Medicinal Chemistry

[1]

Introduction: The "Linchpin" Scaffold

3-Bromopiperidin-4-one hydrobromide (CAS: 6160-39-0) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Unlike simple piperidines, this bifunctional scaffold possesses a built-in reactivity handle—an

For drug discovery professionals, this compound offers two strategic advantages:

  • Diversity-Oriented Synthesis (DOS): It serves as a precursor for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines, a privileged scaffold in kinase inhibitors and GPCR ligands.

  • Scaffold Hopping: Through the Favorskii rearrangement, it allows for a controlled ring contraction, converting a six-membered piperidine core into a functionalized five-membered pyrrolidine system.

This guide details the handling, reactivity, and validated protocols for deploying this reagent in high-throughput and lead-optimization workflows.

Strategic Applications & Reactivity Profile

The Reactivity Triad

The utility of 3-bromopiperidin-4-one stems from three distinct reactive sites:

  • C3 (

    
    -Carbon):  Highly electrophilic; susceptible to nucleophilic attack (
    
    
    ) and radical generation.
  • C4 (Ketone): Electrophilic carbonyl; amenable to reductive amination, ketal protection, or condensation.

  • N1 (Amine): Secondary amine (masked as HBr salt); allows for diversification via alkylation, acylation, or sulfonylation.

Validated Medicinal Chemistry Pathways
TransformationTarget ScaffoldMechanismKey Application
Hantzsch Cyclization 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridineCondensation with thioamides/thioureasKinase inhibitors, Bioisosteres of indoles
Favorskii Rearrangement Pyrrolidine-3-carboxylic acidBase-mediated ring contractionScaffold hopping, conformationally restricted amino acids
Fisher Indole Synthesis

-Carbolines
Condensation with aryl hydrazinesCNS active agents (serotonin modulators)

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

ReactivityMapStart3-Bromopiperidin-4-oneHydrobromideThioureaReagent: Thiourea/ThioamideStart->ThioureaBaseReagent: Alkoxide BaseStart->BaseHydrazineReagent: Aryl HydrazineStart->HydrazineThiazoleThiazolo[5,4-c]pyridine(Kinase Scaffold)Thiourea->ThiazoleHantzsch Cyclization(Reflux, EtOH)PyrrolidinePyrrolidine-3-carboxylate(Ring Contraction)Base->PyrrolidineFavorskii RearrangementCarbolineGamma-Carboline(Indole Isostere)Hydrazine->CarbolineFisher Indole

Caption: Divergent synthetic pathways from the 3-bromopiperidin-4-one core. Green path indicates the primary medicinal chemistry application.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Objective: To fuse a thiazole ring onto the piperidine core using a Hantzsch-type condensation. This is the gold-standard method for generating this bicyclic system.

Reagents:

  • This compound (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (anhydrous) or Triethylamine (optional, to neutralize HBr)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend This compound (10 mmol) in absolute ethanol (30 mL).

    • Note: The HBr salt may not fully dissolve initially. Do not use water, as the free base is unstable.

  • Reagent Addition: Add thiourea (11 mmol) in one portion.

    • Mechanistic Insight: Thiourea acts as the dinucleophile. The sulfur attacks the

      
      -carbon (displacing bromide), followed by the nitrogen attacking the ketone to close the ring.
      
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: The suspension typically clears as the product forms. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up (Isolation as HBr salt): Cool the reaction mixture to 0°C. The product often crystallizes directly as the hydrobromide salt. Filter the solid and wash with cold ethanol.

  • Work-up (Isolation as Free Base): If no precipitate forms, concentrate the solvent in vacuo. Dissolve the residue in water, neutralize carefully with saturated

    
     to pH 8, and extract with EtOAc or DCM/iPrOH (3:1).
    
  • Yield: Typical yields range from 70–90%.

Protocol B: N-Protection Strategy (Critical Pre-step)

Objective: Many downstream reactions require the secondary amine to be protected to prevent polymerization or side reactions.

Reagents:

  • This compound[1][2]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)[3]

Methodology:

  • Suspend the starting material in DCM at 0°C.

  • Add

    
     (2.2 equiv) dropwise. Caution: This liberates the free base which is reactive.
    
  • Immediately add

    
     (1.1 equiv).
    
  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Self-Validating Step: Check LC-MS for the disappearance of the starting material mass (M+H) and appearance of the Boc-adduct (M+H + 100).

  • Note: Perform this quickly to avoid self-condensation of the free amine with the ketone of another molecule.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • State: The hydrobromide salt is a stable, off-white solid. It is significantly more stable than the free base, which is prone to dimerization and oxidation (darkening).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; protect from moisture.

Safety Hazards
  • Lachrymator: Like most

    
    -halo ketones, this compound is a potent lachrymator and skin irritant.
    
  • Engineering Controls: MANDATORY use of a fume hood. Do not weigh this compound on an open bench.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

References

  • Hantzsch Thiazole Synthesis:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text confirming mechanism of alpha-halo ketone + thiourea).
  • Thiazolopyridine Applications: Volochnyuk, D. M., et al. (2008).[4] Synthesis of Thiazolo[4,5-d]pyridines. Synthesis.[4][5][6][7][8]

  • Favorskii Rearrangement Mechanism: Chemical Reviews (1960). The Favorskii Rearrangement of Haloketones.[9][10][11]

  • Piperidin-4-one Biological Activity: Perumal, P. T., et al. (2014). Piperidin-4-one: the potential pharmacophore.[1][12] PubMed.

  • Safety Data: PubChem Compound Summary for 3-Bromopyridine derivatives. (Extrapolated safety profile for alpha-bromo ketones).

Technical Application Note: Controlled N-Alkylation of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-alkylation of 3-Bromopiperidin-4-one hydrobromide presents a unique chemoselective challenge. While standard secondary amines are easily alkylated via


 reactions, the presence of the 

-halogen (C3-Bromine) adjacent to the ketone (C4-Carbonyl) introduces a highly competitive failure mode: the Favorskii Rearrangement .
The Chemoselective Conflict
  • Target Pathway (

    
    ):  The piperidine nitrogen acts as a nucleophile, attacking the alkyl halide (R-X) to form the N-alkylated product.
    
  • Failure Pathway (Favorskii): Bases required to neutralize the HBr salt can abstract the acidic

    
    -proton (at C3 or C5), forming an enolate. This enolate cyclizes to a cyclopropanone intermediate, which then undergoes ring contraction to form pyrrolidine derivatives (typically pyrrolidine-2-carboxylic acid derivatives).
    

Core Directive: This protocol utilizes Kinetic Control —employing a mild, heterogeneous base system at depressed temperatures to favor N-alkylation over enolization.

Mechanistic Pathways & Control Logic

The following diagram illustrates the critical divergence between the desired synthesis and the ring-contraction trap.

ReactionPathways Start 3-Bromopiperidin-4-one Hydrobromide (Salt) FreeBase Free Amine (Unstable Intermediate) Start->FreeBase Neutralization (Mild Base) Target Target: N-Alkyl-3-bromo-4-piperidone FreeBase->Target + R-X (Alkyl Halide) SN2 Path (Fast) Enolate Enolate Intermediate FreeBase->Enolate Excess Base High Temp Cyclo Cyclopropanone Intermediate Enolate->Cyclo Intramolecular Cyclization Favorskii FAILURE MODE: Pyrrolidine Derivative (Ring Contraction) Cyclo->Favorskii Ring Opening

Figure 1: Mechanistic divergence showing the competition between N-alkylation and the Favorskii rearrangement.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromopiperidin-4-one HBr Substrate1.0Hygroscopic; dry under vacuum before use.
Alkyl Halide (R-X) Electrophile1.1Primary bromides/iodides preferred. Steric bulk slows

.
Potassium Carbonate (

)
Base2.2Anhydrous, micronized. Heterogeneous base minimizes enolization.
Acetonitrile (MeCN) Solvent[0.1 M]Polar aprotic; promotes

while suppressing solvolysis.
TBAI (Optional) Catalyst0.05Tetrabutylammonium iodide (Finkelstein condition) for chloro-alkanes.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Maintain an inert atmosphere (


 or Ar) to prevent moisture-induced hydrolysis.
Step 1: Solvent Preparation & Suspension
  • Charge a round-bottom flask with 3-Bromopiperidin-4-one HBr (1.0 equiv).

  • Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M.[1]

  • Critical: Cool the suspension to 0°C using an ice/water bath. The salt will likely remain suspended.

Step 2: Electrophile Addition
  • Add the Alkyl Halide (R-X) (1.1 equiv) directly to the cold suspension.

    • Note: Adding the electrophile before the base ensures that as soon as the free amine is generated, it has an immediate reaction partner, reducing the lifetime of the unstable free base.

Step 3: Controlled Neutralization (The Critical Step)
  • Add anhydrous

    
      (2.2 equiv) in small portions over 15–20 minutes.
    
  • Vigorous stirring is required as the reaction is heterogeneous.

  • Monitor the internal temperature; do not allow it to exceed 5°C during addition.

Step 4: Reaction Progression
  • Allow the reaction to stir at 0°C for 2 hours .

  • Slowly warm to Room Temperature (20–25°C) and stir for an additional 4–12 hours.

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc). Stain with Ninhydrin (amine consumption) or Dragendorff’s reagent.

    • Warning: If the reaction turns dark brown/black rapidly, polymerization or decomposition is occurring. Cool immediately.

Step 5: Work-up & Isolation
  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Wash the filter cake with cold MeCN.

  • Concentrate the filtrate under reduced pressure (Rotavap) at <35°C . Do not heat excessively.

  • Purification: The residue is typically unstable on Silica Gel due to acidity.

    • Preferred: Recrystallization (if solid) from Et2O/Hexanes.

    • Alternative: Rapid filtration through a short plug of neutral alumina.

Quality Control & Troubleshooting

Validating the Structure (NMR Signatures)

To confirm N-alkylation and rule out Favorskii rearrangement, examine the Proton NMR (


 NMR).
FeatureTarget (Piperidone)Failure (Pyrrolidine/Favorskii)
Ring Protons Distinct

signals for piperidine ring.
Complex splitting; methine signals characteristic of ring contraction.
Carbonyl (

)
Ketone peak ~200-205 ppm.Amide/Ester carbonyl ~170-175 ppm (if rearrangement occurred).
Symmetry Retains general piperidine symmetry (unless R is chiral).Loss of symmetry due to ring contraction.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield / Ring Contraction Base was too strong or Temp too high.Switch to

(weaker base) or maintain 0°C throughout.
No Reaction Salt solubility issues.Add 5% DMF to the MeCN or use TBAI catalyst.
Polymerization (Tar) Free base instability.Increase dilution to 0.05 M; add R-X before base.

Workflow Visualization

Workflow Step1 Step 1: Suspend 3-Bromo-Salt in MeCN at 0°C Step2 Step 2: Add Alkyl Halide (R-X) (Electrophile First) Step1->Step2 Step3 Step 3: Portion-wise Addition of K2CO3 (Base) Step2->Step3 Step4 Step 4: Kinetic Phase Stir 0°C for 2h Step3->Step4 Step5 Step 5: Thermodynamic Phase Warm to RT (4-12h) Step4->Step5 Check QC Check: TLC/NMR Check for Ring Contraction Step5->Check Check->Step1 Fail (Adjust Base) Finish Isolate N-Alkyl Product (Avoid Acidic Silica) Check->Finish Pass

Figure 2: Operational workflow emphasizing the "Electrophile First" addition order.

References

  • Favorskii Rearrangement Mechanism: Smolinsky, G., & Krow, G. R. (1969).[2] The Favorskii Rearrangement of

    
    -Haloketones. Journal of the American Chemical Society.
    
    
  • Reactivity of 3-Bromo-4-piperidones: McElvain, S. M., & Vozza, J. F. (1949). Piperidine Derivatives.[1][3][4][5][6][7][8] XX. The Preparation and Reactions of 1-Methyl-3-bromo-4-piperidone. Journal of the American Chemical Society. (Note: This foundational text establishes the instability of the free base and its propensity for rearrangement.)

  • General N-Alkylation Protocols for Piperidones: Bhattacharyya, S. (1995). Reductive Alkylation of Piperidines. Journal of the Chemical Society, Perkin Transactions 1.

  • Safety Data & Handling: PubChem Compound Summary for 3-Bromo-4-piperidone. (Generic link for structure verification)

Sources

Application Note: Synthesis of Spirocyclic Compounds using 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of spirocyclic piperidine scaffolds using 3-Bromopiperidin-4-one hydrobromide as a divergent starting material.

Executive Summary

Spirocyclic piperidines are privileged scaffolds in drug discovery, offering distinct 3D vectors that improve solubility and metabolic stability compared to flat aromatic systems.[1] This compound (3-BP) serves as a versatile, high-reactivity precursor for accessing these architectures. Unlike the simple 4-piperidone, the C3-bromo substituent activates the molecule for two distinct mechanistic pathways:

  • Reductive Cyclization (Halohydrin Route): Yields 1-oxa-6-azaspiro[2.5]octanes (spiro-epoxides), critical intermediates for 4-substituted-4-hydroxypiperidines.

  • Elimination-Cyclopropanation (Enone Route): Yields 6-azaspiro[2.5]octanes (spiro-cyclopropanes) via an enone intermediate, a motif found in various GPCR ligands.

This guide provides validated protocols for handling the labile 3-BP salt, protecting the nitrogen, and executing these two spirocyclization strategies.

Mechanistic Pathways & Strategic Logic

The utility of 3-BP lies in its ability to function either as a masked epoxide (via reduction) or a masked enone (via elimination). The choice of pathway is dictated by the initial reaction conditions (Reductive vs. Basic).

Pathway Logic Diagram

SpiroSynthesis Start 3-Bromopiperidin-4-one Hydrobromide Protection N-Protection (Boc/Cbz) Start->Protection  Step 1 Intermediate N-Protected 3-Bromo-4-piperidone Protection->Intermediate Red Reduction (NaBH4) Intermediate->Red  Path A Elim Elimination (Et3N/Heat) Intermediate->Elim  Path B Bromohydrin cis/trans-Bromohydrin Red->Bromohydrin BaseClose Base-Mediated Cyclization (NaH) Bromohydrin->BaseClose SpiroEpoxide 1-Oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) BaseClose->SpiroEpoxide Enone Enone Intermediate (1,2,3,6-tetrahydropyridine) Elim->Enone Corey Corey-Chaykovsky (DMSO Ylide) Enone->Corey SpiroCyclo 6-Azaspiro[2.5]octane (Spiro-Cyclopropane) Corey->SpiroCyclo

Caption: Divergent synthesis of spiro-epoxides and spiro-cyclopropanes from the common 3-bromo precursor.

Pre-Protocol: Handling & Safety

Critical Safety Notice: Alpha-bromo ketones are potent lachrymators and skin irritants.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Stability: The free base of 3-bromo-4-piperidone is unstable and prone to polymerization or self-alkylation. Always generate the free base in situ or protect the nitrogen immediately.

Protocol A: Synthesis of Spiro-Epoxides (1-Oxa-6-azaspiro[2.5]octane)

This route utilizes the bromine as a leaving group. Reduction of the ketone creates an alkoxide intermediate that displaces the adjacent bromide, forming the spiro-epoxide ring.

Reagents
  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Sodium Borohydride (NaBH4) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 equiv)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), THF (anhydrous).

Step-by-Step Procedure
Step 1: N-Protection (One-Pot)
  • Suspend 3-Bromopiperidin-4-one HBr (10 mmol) in DCM (50 mL) at 0°C.

  • Add Et3N (22 mmol) dropwise. The suspension will clear as the free base forms.

  • Immediately add Boc2O (11 mmol) dissolved in minimal DCM.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with water (2x), brine, dry over MgSO4, and concentrate. Note: Use the crude N-Boc-3-bromo-4-piperidone immediately to avoid decomposition.

Step 2: Reduction to Bromohydrin
  • Dissolve the crude N-Boc intermediate in MeOH (30 mL) and cool to -10°C.

  • Add NaBH4 (12 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

  • Stir at -10°C for 1 hour. Monitor by TLC (the ketone spot should disappear).

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Dry organic layers and concentrate.[2] The product is a mixture of cis/trans bromohydrins.

Step 3: Spiro-Epoxide Closure
  • Dissolve the bromohydrin mixture in anhydrous THF (40 mL) under Nitrogen.

  • Cool to 0°C and add KOtBu (15 mmol) in one portion.

  • Stir at 0°C for 30 mins, then RT for 2 hours. The base deprotonates the alcohol, which attacks C3, displacing Br.

  • Workup: Quench with water, extract with Et2O, dry, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Product: tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Data Validation:

  • 1H NMR: Look for the disappearance of the CH-Br signal (~4.5 ppm) and appearance of epoxide protons (~2.8-3.0 ppm).

  • Yield Expectations: 60-75% over 3 steps.

Protocol B: Synthesis of Spiro-Cyclopropanes (6-Azaspiro[2.5]octane)

This route treats the 3-bromo compound as a precursor to the enone, which then undergoes a Corey-Chaykovsky reaction to install the cyclopropane ring.

Reagents
  • N-Boc-3-bromo-4-piperidone (prepared as above)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvents: DMSO (anhydrous), THF.

Step-by-Step Procedure
Step 1: Elimination to Enone
  • Dissolve N-Boc-3-bromo-4-piperidone (10 mmol) in dry THF (50 mL).

  • Add DBU (15 mmol) dropwise at RT.

  • Heat to reflux for 2-4 hours. The elimination of HBr yields N-Boc-1,2,3,6-tetrahydropyridine-4-one.

  • Workup: Cool, dilute with Et2O, wash with dilute HCl (to remove DBU), then NaHCO3. Concentrate to obtain the enone oil.

Step 2: Corey-Chaykovsky Cyclopropanation
  • In a separate flame-dried flask, suspend NaH (15 mmol) in dry DMSO (20 mL) under Argon.

  • Add TMSOI (15 mmol) portion-wise at RT. Stir for 30-60 mins until the solution becomes clear (formation of the dimethylsulfoxonium methylide).

  • Add the Enone (from Step 1) dissolved in DMSO (5 mL) dropwise to the ylide solution.

  • Stir at RT for 3-12 hours.

  • Workup: Pour into ice water, extract with Et2O (3x). Note: DMSO requires thorough washing with water to remove.

  • Purification: Silica gel chromatography.

    • Target Product: tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Data Validation:

  • 1H NMR: Distinctive high-field cyclopropane protons (0.5 - 1.2 ppm).

  • 13C NMR: Quaternary spiro-carbon signal shift.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Step 1) Decomposition of free basePerform N-protection immediately in the same pot; do not isolate the free base 3-bromo-4-piperidone.
Incomplete Epoxidation Wet solvents / Old baseUse anhydrous THF and fresh KOtBu. Moisture quenches the alkoxide before closure.
Side Product: Enone Elimination competes with reductionIn Protocol A (Step 3), ensure the bromohydrin is fully formed before adding strong base. Avoid heating the bromohydrin with amine bases.
Polymerization Enone instabilityStore the enone intermediate at -20°C or use immediately in the Corey-Chaykovsky step.

References

  • Spiro-Epoxide Product Verification
  • General Reactivity of 4-Piperidones

    • Noller, C. R., & Baliah, V. (1948).[3] Preparation of Piperidine Derivatives. Journal of the American Chemical Society.[4] (Foundational text on piperidone reactivity).

  • Spiro-Heterocycle Synthesis Context

    • ResearchGate. (2018). Synthesis of functionalized spiro[indoline-3,4'-pyridines]. Retrieved from [Link]

  • Favorskii Rearrangement of 3-Bromo-4-piperidones

    • Kirilyuk, I. A., et al. (2015).[4] A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl. The Journal of Organic Chemistry. Retrieved from [Link]

  • Spiro[2.

Sources

Application Note: Mannich Reaction Protocols for Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1][2]

Piperidin-4-one (4-piperidone) derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors for potent analgesics (fentanyl analogues), cytotoxic agents, and antimicrobial compounds. The functionalization of the piperidone ring at the


-positions (C3 and C5) via the Mannich reaction  is the primary synthetic route to generate library diversity.

This guide provides high-fidelity protocols for the


-aminomethylation  of piperidin-4-ones. Unlike generic organic chemistry texts, this document addresses the specific stability challenges of the piperidone ring, including retro-Mannich fragmentation and regioselectivity control (mono- vs. bis-functionalization).
Core Applications
  • Cytotoxic Agents: Alkylating agents capable of interacting with cellular thiols (e.g., glutathione) and DNA.

  • CNS Modulators: Precursors for conformationally restricted neurotransmitter analogues.

  • Chelation: Synthesis of multidentate ligands for metallodrugs.

Mechanistic Principles & Reaction Design[3]

The success of the Mannich reaction on a piperidin-4-one substrate depends on the in situ generation of an electrophilic iminium ion and its subsequent interception by the enol form of the ketone.

The Challenge of the Cyclic Ketone

Piperidin-4-ones are prone to retro-Mannich reactions (deamination) under thermodynamic control. Additionally, the nitrogen atom within the ring (N1) can compete as a nucleophile if not suitably protected or substituted (e.g., N-methyl, N-benzyl).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical path from reagent activation to C-C bond formation.

MannichMechanism Reagents Reagents: Sec. Amine + HCHO + H+ Iminium Intermediate 1: Iminium Ion (Electrophile) Reagents->Iminium Dehydration Transition Transition State: C-C Bond Formation Iminium->Transition Electrophilic Attack Piperidone Substrate: N-Substituted Piperidin-4-one Enol Intermediate 2: Enol Tautomer Piperidone->Enol Acid Catalysis Enol->Transition Nucleophilic Attack Product Product: 3-Aminomethyl-piperidin-4-one Transition->Product Proton Transfer

Figure 1: Mechanistic pathway for the acid-catalyzed Mannich reaction on piperidin-4-one. Note the convergence of the electrophilic iminium species and the nucleophilic enol.

Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(aminomethyl)piperidin-4-one (Bis-Mannich Base)

Objective: To synthesize symmetrically substituted bis-Mannich bases (e.g., using morpholine or piperidine) which often exhibit higher cytotoxicity than mono-substituted variants.

Reagents:

  • N-Methylpiperidin-4-one (10 mmol)

  • Paraformaldehyde (22 mmol, 2.2 eq)

  • Secondary Amine (e.g., Morpholine, 22 mmol, 2.2 eq)

  • Concentrated HCl (0.5 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Reagent Activation: In a 100 mL round-bottom flask, dissolve the secondary amine (22 mmol) in 10 mL of absolute ethanol. Adjust pH to ~4-5 using concentrated HCl.

    • Expert Insight: Using the amine hydrochloride salt prevents the rapid polymerization of formaldehyde and ensures a steady concentration of the iminium ion.

  • Formaldehyde Depolymerization: Add paraformaldehyde (22 mmol) to the amine solution. Heat gently (60°C) for 15 minutes until the solution becomes clear.

    • Why: Paraformaldehyde must crack into monomeric formaldehyde to react.

  • Substrate Addition: Add N-methylpiperidin-4-one (10 mmol) dissolved in 20 mL ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 24–36 hours.

    • Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting ketone spot (

      
      ) should disappear.
      
  • Isolation (The "Cold Crash"):

    • Remove solvent under reduced pressure (Rotavap) to ~25% of original volume.

    • Add 50 mL of ice-cold acetone or diethyl ether.

    • Store at 4°C overnight. The Mannich base usually precipitates as the hydrochloride salt.[1][2]

  • Purification: Filter the precipitate and recrystallize from ethanol/ether (1:1).

Protocol B: "One-Pot" Heterocyclic Ring Construction (Petrenko-Kritschenko)

Objective: Synthesis of the piperidin-4-one ring simultaneously with substituents. This is often more efficient than functionalizing a pre-formed ring.

Reagents:

  • Acetone-1,3-dicarboxylic acid diethyl ester (10 mmol)

  • Aromatic Aldehyde (20 mmol)

  • Ammonium Acetate or Primary Amine (10 mmol)

  • Ethanol (50 mL)

Methodology:

  • Mix all components in ethanol.

  • Reflux for 4 hours.

  • Cool to crystallize the 2,6-diaryl-piperidin-4-one derivative.[3]

    • Note: This is technically a double-Mannich condensation forming the ring itself.

Data Analysis & Troubleshooting

Quantitative Data Summary

Typical yields and physical properties for N-methyl-3,5-bis(morpholinomethyl)piperidin-4-one derivatives.

ParameterValue RangeObservation Notes
Yield 45% - 72%Lower yields often due to retro-Mannich during workup.
Melting Point 180°C - 210°CSharp MP indicates high purity; broad range suggests mono-substituted impurity.
IR (C=O) 1705 - 1720 cm⁻¹Shifted slightly compared to unsubstituted piperidone (1715 cm⁻¹).
1H NMR (C3-H)

2.8 - 3.2 ppm
Multiplet signal confirms substitution at

-position.
Troubleshooting Guide (Self-Validating Systems)
IssueRoot CauseCorrective Action
Gummy/Oily Product Incomplete precipitation or mixed salts.Triturate the oil with anhydrous diethyl ether. Convert to free base (using 10% NaHCO3) and re-precipitate as HCl salt.
Starting Material Recovery Retro-Mannich reaction (Reversibility).Ensure the reaction is not heated too vigorously during workup. Avoid high pH during extraction (keep pH < 9).
Polymer Formation Excess formaldehyde polymerizing.Use exact stoichiometry (or slight excess 1.1 eq). Ensure amine is acidified before adding HCHO.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing and validating the Mannich base.

Workflow Start Start: Piperidin-4-one CheckSub Is N-position protected? Start->CheckSub Protect Perform N-Alkylation (e.g., Benzyl/Methyl) CheckSub->Protect No Reaction Mannich Reaction: Reflux EtOH, 24h CheckSub->Reaction Yes Protect->Reaction TLC TLC Check: Ketone Spot Gone? Reaction->TLC Workup Acidic Workup & Recrystallization TLC->Workup Yes Extend Extend Reflux (+12h) TLC->Extend No Extend->TLC

Figure 2: Operational workflow for the synthesis of piperidin-4-one Mannich bases.

References

  • Bui Trung Hieu, et al. (2012).[4] Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society.[4]

  • Dimmock, J. R., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI Molecules.

  • Chemistry Steps. (n.d.). Mannich Reaction Mechanism and Applications.

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Oloyede, G. K., & Onisade, A. Q. (2020).[5] Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science.

Sources

Application Note: Strategic Derivatization of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromopiperidin-4-one hydrobromide represents a high-value, "privileged" scaffold in medicinal chemistry, offering a dual-electrophilic core capable of divergent synthesis. While the ketone functionality suggests standard carbonyl chemistry, the adjacent bromine atom fundamentally alters the reactivity landscape, introducing risks of elimination, rearrangement, and aromatization. This guide provides validated protocols for derivatizing the ketone group, specifically focusing on heterocycle construction (Hantzsch synthesis) , diastereoselective reduction , and skeletal rearrangement (Favorskii) . Emphasis is placed on handling the instability of the free base and maximizing yield through pH-controlled pathways.

Introduction & Strategic Analysis

The 3-bromopiperidin-4-one core is not merely a ketone; it is a cyclic


-halo ketone. In drug development, this moiety serves as a "linchpin" intermediate. The ketone carbon is electrophilic, but the 

-carbon is also activated for nucleophilic attack or deprotonation.
The Reactivity Triad
  • The Carbonyl (C4): Susceptible to nucleophilic addition (reduction, condensation).

  • The

    
    -Carbon (C3):  The bromine makes this site electrophilic (
    
    
    
    ) and acidic.
  • The

    
    -Elimination Vector:  Basic conditions rapidly trigger HBr elimination to form the reactive 
    
    
    
    -unsaturated enone (1,2,3,6-tetrahydropyridin-4-one), often an unwanted degradation pathway.

Critical Handling Rule: 3-Bromopiperidin-4-one is supplied as the hydrobromide salt (HBr).[1][2][3] Never generate the free base in situ without an immediate trapping agent. The free base rapidly dimerizes or eliminates to the enone, leading to intractable tars. All protocols below assume the starting material is the stable HBr salt.

Visualizing the Reaction Landscape

The following diagram maps the divergent pathways available from this single precursor.

ReactivityMap cluster_legend Pathway Key Start 3-Bromopiperidin-4-one (HBr Salt) Thiazole Thiazolo[5,4-c]pyridine (Hantzsch Synthesis) Start->Thiazole Thioamide/Thiourea Reflux Bromohydrin cis/trans-3-Bromo-4-hydroxypiperidine (Diastereoselective Reduction) Start->Bromohydrin NaBH4, -78°C Acidic Buffer Pyrrolidine Pyrrolidine-3-carboxylic acid (Favorskii Rearrangement) Start->Pyrrolidine Alkoxide Base Ring Contraction Enone Enone (Elimination Product) (Degradation Risk) Start->Enone Strong Base No Nucleophile key Green: Heterocycle Formation Yellow: Functional Group Interconversion Red: Skeletal Rearrangement

Figure 1: Divergent synthetic pathways for 3-bromopiperidin-4-one. The Hantzsch pathway (Green) is the primary route for fragment-based drug discovery.

Protocol A: The Hantzsch Thiazole Synthesis

Objective: To fuse a thiazole ring onto the piperidine core, creating a tetrahydrothiazolo[5,4-c]pyridine scaffold. This is the most robust application for this molecule in fragment-based lead generation.

Mechanism

The reaction proceeds via an initial SN2 displacement of the bromide by the sulfur nucleophile, followed by rapid cyclization onto the ketone and dehydration.

Materials
  • 3-Bromopiperidin-4-one HBr (1.0 eq)[1][3]

  • Thiourea or Thioamide (1.1 eq)

  • Solvent: Ethanol (absolute) or Isopropanol

  • Base: Sodium Acetate (NaOAc) or NaHCO₃ (mild buffering is crucial)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromopiperidin-4-one HBr (10 mmol, 2.59 g) in Ethanol (20 mL).

  • Buffering: Add Sodium Acetate (anhydrous, 12 mmol, 0.98 g). Note: This neutralizes the HBr released during the reaction without creating a highly basic environment that triggers elimination.

  • Nucleophile Addition: Add the Thiourea (11 mmol, 0.84 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a lower-running, UV-active spot (the aminothiazole).

  • Workup:

    • Cool the reaction to room temperature.[4]

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Dilute with water (20 mL) and basify carefully with saturated Na₂CO₃ to pH 9. The product often precipitates as a free base.

    • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH₃).

Yield Expectation: 75–85%

Protocol B: Diastereoselective Reduction (Bromohydrin Formation)

Objective: To reduce the ketone to an alcohol while retaining the bromine, yielding a 3-bromo-4-hydroxypiperidine. This vicinal halohydrin is a versatile precursor for epoxides (via base treatment).

Strategic Consideration

Standard NaBH₄ reduction at room temperature can lead to mixtures or elimination. Low temperature and acidic buffering are required to prevent the formation of the enone.

Step-by-Step Methodology
  • Solvent System: Dissolve 3-Bromopiperidin-4-one HBr (5 mmol, 1.30 g) in Methanol (15 mL).

  • Cooling: Cool the solution to -10°C (ice/salt bath).

  • Reduction: Add Sodium Borohydride (NaBH₄) (5 mmol, 0.19 g) portion-wise over 15 minutes.

    • Critical Control: Do not add base. The HBr salt provides an acidic buffer initially. As the reaction proceeds, the pH will rise; maintain internal temperature < 0°C.

  • Quenching: After 1 hour, quench carefully with 1N HCl (5 mL) to destroy excess hydride.

  • Isolation:

    • Neutralize to pH 7 with saturated NaHCO₃.

    • Extract with DCM (3 x 20 mL).

    • Note: The cis-isomer (Br and OH on same side) is often favored due to the axial attack of the hydride, but mixtures are common.

  • Epoxide Formation (Optional): Treating the crude bromohydrin with NaOH (1M) triggers intramolecular SN2 to form the 3,4-epoxypiperidine (7-oxa-3-azabicyclo[4.1.0]heptane).

Protocol C: The Favorskii Rearrangement (Ring Contraction)

Objective: To transform the 6-membered piperidone into a 5-membered pyrrolidine-3-carboxylic acid derivative. This is an advanced transformation for scaffold hopping.

Mechanism

Base-induced enolization leads to a cyclopropanone intermediate, which is then opened by the nucleophile (alkoxide) to contract the ring.[5][6]

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3-Bromopiperidin-4-one HBr (2 mmol) in dry Methanol (10 mL).

  • Base Addition: Add a solution of Sodium Methoxide (NaOMe) (25% in MeOH, 6 mmol, 3.0 eq) dropwise at 0°C.

    • Why 3 equivalents? 1 eq neutralizes the HBr, 1 eq forms the enolate, 1 eq acts as the nucleophile for ring opening.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (NaBr) will form.

  • Workup:

    • Acidify with 2M HCl in ether to precipitate the product as the hydrochloride salt of the pyrrolidine ester.

    • Filter and wash with cold ether.

  • Product: Methyl pyrrolidine-3-carboxylate.

Summary of Data & Conditions

ParameterHantzsch SynthesisBromohydrin ReductionFavorskii Rearrangement
Primary Reagent Thiourea / ThioamideNaBH₄NaOMe / NaOEt
Solvent Ethanol / IsopropanolMethanolMethanol (Dry)
Temperature Reflux (78°C)-10°C to 0°C0°C to RT
pH Strategy Buffered (NaOAc)Acidic start, neutral endStrongly Basic (Alkoxide)
Key Risk Enone formation if too basicOver-reductionPolymerization
Major Product Thiazolo[5,4-c]pyridine3-Bromo-4-hydroxypiperidinePyrrolidine-3-carboxylate

Troubleshooting & Optimization

Issue: Low Yield / Tarry Reaction Mixture
  • Cause: The "Free Base" instability. If the pH rises too high (>10) before the desired reaction occurs, the molecule eliminates HBr to form the enone, which polymerizes.

  • Solution: Ensure the HBr salt is the last component added to a basic solution, or use buffered conditions (NaOAc) rather than strong bases (NaOH/TEA) for condensation reactions.

Issue: Incomplete Conversion in Hantzsch
  • Cause: Poor nucleophilicity of the thioamide.

  • Solution: Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive

    
    -iodo ketone in situ.
    

References

  • Hantzsch Thiazole Synthesis: Comprehensive Organic Name Reactions and Reagents. Wang, Z. (2010).[7] John Wiley & Sons.[7][8] Link

  • Reactivity of 3-Bromopiperidin-4-one: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC - NIH. Link

  • Favorskii Rearrangement Mechanism: Favorskii Rearrangement. Wikipedia/Organic Chemistry Portal. Link

  • Reduction of Alpha-Halo Ketones: Stereoselective reduction of 3-substituted-4-hydroxypiperidines. ResearchGate. Link

  • General Properties: 3-Bromo-1-methylpiperidin-4-one hydrobromide Compound Summary. PubChem.[9][10] Link

Sources

Application Note: Strategic Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Advanced Cross-Coupling Methodologies & Covalent Warhead Installation

Executive Summary

The synthesis of kinase inhibitors—specifically Type I (ATP-competitive) and Type II (DFG-out) inhibitors—relies heavily on the modular assembly of three distinct pharmacophoric elements: the Hinge Binder (typically a heterocycle), the Linker/Spacer , and the Solvent-Exposed Tail (often containing solubilizing groups or covalent warheads).

This guide details the strategic use of Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (S_NAr) to construct these scaffolds. It specifically addresses the "Use" of these methodologies to overcome steric hindrance at the gatekeeper residue and to install electrophilic acrylamides for targeted covalent inhibition.

Strategic Retrosynthesis & Pharmacophore Logic

The synthetic strategy must be dictated by the structural requirements of the kinase active site.

  • Hinge Binder: Requires a heterocycle (Pyrimidine, Quinazoline, Purine) with H-bond donor/acceptor motifs.

  • Gatekeeper Tolerance: Synthetic routes must allow for the introduction of bulky groups to navigate the gatekeeper residue (e.g., T790M in EGFR).

  • Covalent Warhead: For irreversible inhibitors (e.g., Ibrutinib, Osimertinib), the synthesis must preserve a nucleophilic handle (amine) for late-stage acrylation.

Visualization: Modular Retrosynthetic Logic

KinaseRetrosynthesis Target Target Kinase Inhibitor (e.g., Ibrutinib/Imatinib) Warhead Covalent Warhead (Acrylamide/Epoxide) Target->Warhead Late-Stage Functionalization Tail Solvent Tail (Solubility/Selectivity) Core Hinge Binder (Heterocyclic Core) Precursor2 Aryl/Heteroaryl Amine (Linker + Tail) Warhead->Precursor2 Pre-assembly Tail->Precursor2 Precursor1 Functionalized Heterocycle (e.g., Chloropyrimidine) Core->Precursor1 Precursor1->Target C-N Bond Formation (Buchwald/SNAr) Precursor2->Target

Figure 1: Modular retrosynthetic breakdown of a typical kinase inhibitor, highlighting the convergence of the Hinge Binder and Tail via C-N bond formation.

Critical Methodology: C-N Bond Formation

The formation of the C-N bond between the heterocyclic core and the aryl amine tail is the most critical step. Two primary methods are employed: S_NAr and Buchwald-Hartwig Amination .[1]

Decision Framework: S_NAr vs. Buchwald-Hartwig

While S_NAr is greener and cheaper, it fails with electron-rich or sterically hindered cores. Palladium catalysis is the industry standard for complex scaffolds.

FeatureNucleophilic Aromatic Substitution (S_NAr)Buchwald-Hartwig Amination
Substrate Requirement Highly electron-deficient heterocycles (e.g., 4-Cl-quinazoline).Broad scope; tolerates electron-rich/neutral rings.
Steric Tolerance Low. Hindered amines often fail.High. Specific ligands (e.g., Xantphos) enable hindered couplings.
Reaction Conditions High heat, acidic/basic media.[2]Mild heat (80-100°C), weak base.
Key Reagents IPA/n-BuOH, DIPEA or HCl.Pd source (Pd2(dba)3), Ligand (Xantphos/BrettPhos), Base (Cs2CO3).
Use Case Gefitinib, Erlotinib (Quinazolines).Imatinib, Palbociclib (Aminopyrimidines).
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling of a deactivated 2-chloropyrimidine core with a hindered aryl amine. This protocol uses Xantphos , a ligand known for its wide bite angle, promoting reductive elimination in hindered systems.

Reagents:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu)[2]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) to the vial. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a deep orange/red (formation of the active L2Pd(0) species).

  • Substrate Addition: Add the heteroaryl chloride (1.0 equiv), the aryl amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Note: Monitor by LC-MS.[2][3] Look for the disappearance of the chloride isotope pattern (3:1 ratio of M:M+2).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting:

  • Low Conversion: Switch to BrettPhos or RuPhos precatalysts if the amine is primary but sterically crowded.

  • Dehalogenation: If the chloride is reduced to a hydride, lower the temperature to 80°C and ensure the solvent is strictly anhydrous.

Critical Methodology: Late-Stage Covalent Functionalization

For covalent inhibitors (e.g., Ibrutinib), the electrophilic "warhead" (acrylamide) is installed in the final step to prevent polymerization or side reactions during earlier synthesis.

Protocol: Acrylamide Installation via Acid Chloride

Application: Synthesis of Ibrutinib from its amine precursor.

Reagents:

  • Substrate: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate).[4]

  • Reagent: Acryloyl chloride (Freshly distilled is preferred).

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine intermediate (1.0 equiv) in anhydrous DCM (10 volumes) and cool to -10°C (Ice/Salt bath).

    • Why? Low temperature prevents the kinetic polymerization of the acrylamide and controls regioselectivity (N-acylation vs. O-acylation if hydroxyls are present).

  • Base Addition: Add TEA (3.0 equiv) dropwise.

  • Acrylation: Add Acryloyl chloride (1.1 equiv) as a dilute solution in DCM dropwise over 30 minutes.

  • Quench: Stir at -10°C for 1 hour. Monitor by TLC/LC-MS. Quench immediately with saturated NaHCO3 solution upon completion.

    • Critical: Do not let the reaction warm to RT with excess acryloyl chloride present.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate in vacuo at <30°C.

Visualization: Ibrutinib Synthetic Workflow

IbrutinibSynthesis Start Pyrazolo-pyrimidine Core Step1 Step 1: Mitsunobu/Alkylation (Install Chiral Piperidine) Start->Step1 N1-Alkylation Step2 Step 2: Suzuki Coupling (Install Phenoxyphenyl) Step1->Step2 Pd(dppf)Cl2 Boronic Acid Step3 Step 3: Deprotection (Remove Boc Group) Step2->Step3 TFA/DCM Final Step 4: Acrylation (Install Warhead) Step3->Final Acryloyl Cl -10°C Product Ibrutinib Final->Product

Figure 2: Linear synthetic sequence for Ibrutinib, highlighting the late-stage installation of the covalent warhead.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Retrieved from

  • Maiti, D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Retrieved from

  • Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010).[5] A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications.[5] Retrieved from

  • Kriegelstein, M., et al. (2021).[3][6] Synthesis of [13C6]-Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

  • Copin, C., et al. (2015).[1] SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series. European Journal of Organic Chemistry. Retrieved from

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromopiperidin-4-one hydrobromide is a high-value, albeit volatile, synthon in the construction of pharmacologically active heterocycles. While classically utilized in Hantzsch thiazole synthesis or Fischer indole reactions (to form carbolines), its application in Palladium-catalyzed cross-coupling represents a sophisticated approach to generating 3-arylpiperidin-4-ones —a scaffold ubiquitous in biologically active compounds (e.g., PARP inhibitors, GPCR ligands).

The Core Challenge: The substrate presents a "reactivity triad" that complicates standard coupling protocols:

  • Salt Form: The hydrobromide (HBr) salt is stable, but the free base is prone to rapid dimerization and polymerization.

  • Elimination Risk: Under the basic conditions required for Suzuki/Buchwald couplings, the

    
    -bromo ketone moiety is highly susceptible to 
    
    
    
    -elimination, yielding the reactive enone (1,2,3,6-tetrahydropyridin-4-one), rather than the coupled product.
  • Catalyst Poisoning: The free secondary amine can coordinate strongly to Pd(0), arresting the catalytic cycle.

The Solution: This guide details a Protect-Then-Couple strategy. We bypass the instability of the free base by performing an in situ or stepwise N-protection, followed by a mild Suzuki-Miyaura cross-coupling optimized for


-halo ketones.

Mechanistic Pathway & Workflow Visualization

The success of this reaction hinges on controlling the competition between the desired Oxidative Addition (Path A) and the undesired


-Elimination  (Path B).

ReactionPathway Start 3-Bromopiperidin-4-one Hydrobromide (Salt) FreeBase Free Base (Unstable Intermediate) Start->FreeBase Neutralization (Mild Base) Protected N-Protected Substrate (e.g., N-Boc-3-bromo-4-piperidone) FreeBase->Protected Protection (Boc2O / Cbz-Cl) SideProduct Enone (Elimination) (Dead End) FreeBase->SideProduct Strong Base / Heat (Elimination) Pd_Complex Pd(II)-Enolate / Alkyl Complex Protected->Pd_Complex Pd(0), Aryl-B(OH)2 Oxidative Addition Product 3-Arylpiperidin-4-one (Target) Pd_Complex->Product Reductive Elimination Pd_Complex->SideProduct Beta-Hydride Elimination

Figure 1: Reaction logic flow. Green path represents the optimized protocol; red dashed paths indicate failure modes (elimination).

Pre-Analytical Phase: Substrate Stabilization

Critical Safety Note: 3-Bromopiperidin-4-one derivatives are potent lachrymators. All operations must be conducted in a fume hood.

Direct coupling of the HBr salt is not recommended due to the high basicity required to neutralize the salt and activate the boronic acid, which favors elimination.

Protocol A: Conversion to N-Boc-3-bromo-4-piperidone

This step creates a stable, coupling-competent electrophile.

ReagentEquivalentsRole
3-Bromopiperidin-4-one HBr 1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O) 1.1Protecting Group
Triethylamine (Et₃N) 2.2Scavenger Base
Dichloromethane (DCM) Solvent(0.2 M concentration)

Procedure:

  • Suspend 3-Bromopiperidin-4-one HBr in DCM at 0°C .

  • Add Et₃N dropwise. Observation: The suspension will clear as the free base forms.

  • Immediately add Boc₂O (dissolved in minimal DCM) dropwise.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Wash with cold 5% citric acid (removes amine traces), then brine. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Verify product via TLC. The N-Boc derivative is stable at -20°C for weeks.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a "mild base" approach to suppress elimination. We employ Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos or S-Phos ) which facilitates oxidative addition into the sterically hindered secondary alkyl bromide.

Reagents & Conditions
ComponentSpecificationPurpose
Electrophile N-Boc-3-bromo-4-piperidonePrepared in Protocol A
Nucleophile Aryl Boronic Acid (Ar-B(OH)₂)1.2 - 1.5 equiv.
Catalyst Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)High-activity system for sp³-sp² coupling
Base K₃PO₄ (2.0 equiv.)Mild base; less prone to triggering elimination than alkoxides
Solvent Toluene / Water (10:1)Biphasic system aids solubility and base turnover
Temperature 60°C - 80°COptimized for rate vs. thermal elimination
Step-by-Step Methodology
  • Catalyst Pre-formation: In a glovebox or under Ar flow, charge a reaction vial with Pd(OAc)₂ and XPhos. Add dry Toluene (1/3 of total volume) and stir at RT for 15 mins to generate the active Pd(0)-L species.

  • Reaction Assembly: Add the N-Boc-3-bromo-4-piperidone (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) to the catalyst mixture.

  • Base Addition: Add K₃PO₄ (solid) followed by the remaining solvent (Toluene) and degassed Water. Technical Note: The presence of water is crucial for the boronic acid activation (formation of the boronate "ate" complex).

  • Reaction: Seal the vial and heat to 60°C . Monitor by LC-MS every 2 hours.

    • Target Ion: [M+H-Boc]⁺ or [M+Na]⁺.

    • Stop Condition: Disappearance of bromide starting material. Avoid prolonged heating to prevent protodeboronation of the aryl partner.

  • Purification: Filter through a Celite pad. Dilute with EtOAc, wash with water. Purify via flash chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: Negishi Coupling (Zinc)

If the Suzuki coupling fails (e.g., due to protodeboronation of the aryl ring), the Negishi coupling is the preferred alternative. Organozinc reagents are softer nucleophiles and often proceed at lower temperatures, preserving the sensitive


-bromo ketone.

Key Modifications:

  • Reagent: Aryl-ZnCl (prepared from Aryl-Li or Aryl-MgBr + ZnCl₂).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: THF, 0°C to RT .

  • Advantage: The neutral conditions (no external base required) significantly reduce the risk of elimination to the enone.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Formation of Enone (Elimination) Base is too strong or Temp too high.Switch from K₂CO₃ to K₃PO₄ or KF. Lower Temp to 50°C.
No Reaction (SM Recovery) Catalyst deactivation or poor oxidative addition.Switch to electron-rich bulky ligands (e.g., P(t-Bu)₃, XPhos). Ensure O₂-free conditions.
Homocoupling of Boronic Acid Oxidation of boronic acid.rigorously degas solvents. Reduce excess boronic acid.
Dehalogenation (Reduction)

-Hydride elimination followed by re-insertion.
Use a solvent with no

-hydrogens (e.g., DMF vs THF) or increase catalyst loading to outcompete reduction.

References

  • General Mechanism of

    
    -Halo Ketone Coupling: 
    
    • Yin, J., & Buchwald, S. L. (2002).

      
      -Arylation of Ketones. J. Am. Chem. Soc., 124(18), 5052–5058. Link
      
  • Piperidine Synthesis Reviews

    • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. Link

  • Use of 3-Bromo-4-piperidone in Heterocycles: Synthesis of Carbolines via Fischer Indole Reaction. (See Source 1.9 in search context: Thieme Connect, Product Class 23).
  • Negishi Coupling on Alkyl Halides

    • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. J. Am. Chem. Soc., 125(41), 12527-12530. Link

Application Note: Solid-Phase Synthesis of Piperidone-Derived Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Applications of Piperidone Intermediates Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Unlocking Privileged Scaffolds via Resin-Bound 4-Piperidone Intermediates

Executive Summary

The 4-piperidone scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in analgesics (e.g., fentanyl), antihistamines, and antipsychotics. While solution-phase synthesis is well-established, solid-phase organic synthesis (SPOS) offers distinct advantages for high-throughput library generation, including simplified purification (filtration vs. chromatography) and the ability to drive reactions to completion using excess reagents.

This guide details the strategic deployment of resin-bound 4-piperidone intermediates. Unlike standard protocols that treat the piperidine ring as a final product, this methodology utilizes the 4-piperidone moiety as a dynamic "on-resin" electrophile. We present a validated workflow for loading 4-piperidone onto acid-labile resins and subsequent divergent synthesis into 4-aminopiperidines (via reductive amination) and spirohydantoins (via Bucherer-Bergs reaction).

Strategic Considerations & Resin Selection

The "N-Link" Strategy

The most versatile approach for piperidone SPOS is anchoring the molecule via the secondary amine (N1 position). This protects the nitrogen while exposing the C4-ketone for functionalization.

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: The bulky trityl group prevents racemization (not an issue here, but standard practice) and, crucially, allows for cleavage under very mild acidic conditions (1-5% TFA). This preserves acid-sensitive functional groups generated during library synthesis.

  • Loading Mechanism: Nucleophilic substitution (SN1/SN2 borderline) of the trityl chloride by the piperidone amine.

DOT Diagram: General Workflow

The following diagram illustrates the divergent synthesis strategy starting from the resin loading step.

PiperidoneWorkflow Resin 2-CTC Resin (Solid Support) LoadedResin Resin-Bound 4-Piperidone Resin->LoadedResin  Loading (DIPEA, DCM) Piperidone 4-Piperidone HCl Piperidone->LoadedResin ReductiveAmin Path A: Reductive Amination (R-NH2, NaBH(OAc)3) LoadedResin->ReductiveAmin Bucherer Path B: Bucherer-Bergs (KCN, (NH4)2CO3) LoadedResin->Bucherer ProdA 4-Amino-Piperidine Library ReductiveAmin->ProdA  Cleavage (1% TFA) ProdB Spirohydantoin Library Bucherer->ProdB  Cleavage (1% TFA)

Caption: Divergent solid-phase synthesis workflow for 4-piperidone intermediates.

Experimental Protocols

Protocol 1: Loading 4-Piperidone onto 2-Chlorotrityl Chloride Resin

Objective: To immobilize 4-piperidone via the N-terminus, creating a stable electrophilic scaffold.

Materials:

  • 2-Chlorotrityl chloride resin (loading ~1.0–1.6 mmol/g)

  • 4-Piperidone monohydrate hydrochloride

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Resin Preparation: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor). Swell in DCM (10 mL) for 30 minutes. Drain the solvent.[1][2][3][4]

  • Reagent Mix: In a separate vial, dissolve 4-piperidone HCl (3.0 equiv relative to resin loading) in dry DCM (10 mL). Add DIPEA (6.0 equiv). Note: The extra base is required to neutralize the HCl salt and scavenge HCl released during loading.

  • Loading Reaction: Add the piperidone/DIPEA solution to the swollen resin. Agitate gently (orbital shaker) for 2 hours at room temperature.

  • Capping: Drain the reaction mixture. Wash resin 2x with DCM. To cap unreacted chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) and shake for 20 minutes.

    • Mechanism:[5][1][6][7][8] Methanol reacts with residual trityl chloride sites to form the inert methyl ether, preventing non-specific binding in later steps.

  • Washing: Drain and wash extensively:

    • 3x DCM[1][2][4][8]

    • 3x DMF

    • 3x DCM[1][2][4][8]

  • Validation: Dry a small aliquot of resin. The loading efficiency can be determined gravimetrically (mass gain) or by elemental analysis (Nitrogen content).

Protocol 2: Library Generation via Reductive Amination

Objective: To synthesize a library of 4-amino-1-substituted piperidines. This reaction targets the C4 ketone.

Reagents:

  • Primary Amines (R-NH₂) (diverse set: benzyl, alkyl, heteroaryl)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Swell the Loaded Resin (from Protocol 1) in DCE. Add the Primary Amine (5.0 equiv) and Acetic Acid (5.0 equiv). Shake for 2 hours at room temperature.

    • Insight: Pre-forming the imine/iminium ion is critical. The acetic acid catalyzes this equilibrium.

  • Reduction: Add NaBH(OAc)₃ (5.0 equiv) directly to the reaction slurry. Shake for 16 hours (overnight) at room temperature.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion over the ketone, minimizing the formation of the 4-hydroxy-piperidine byproduct.

  • Work-up: Drain the vessel. Wash resin:

    • 3x DMF

    • 3x MeOH

    • 3x DCM[1][2][4][8]

  • Cleavage: Treat resin with 1% TFA in DCM (5 x 2 min). Collect filtrates immediately into a flask containing 10% pyridine in MeOH (to neutralize if the product is acid-sensitive) or simply evaporate if stable.

  • Isolation: Concentrate under vacuum. The product is obtained as the TFA salt.

Protocol 3: Spirohydantoin Synthesis (Bucherer-Bergs)

Objective: To construct a spiro-fused hydantoin ring at the C4 position, a privileged scaffold in anticonvulsant discovery.

Reagents:

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol/Water (1:1) or DMF/Water[8]

Procedure:

  • Reagent Preparation: CAUTION: KCN is highly toxic. Handle in a well-ventilated fume hood. Prepare a solution of KCN (5.0 equiv) and (NH₄)₂CO₃ (10.0 equiv) in Ethanol/Water (1:1 v/v).

    • Alternative: For better resin swelling, use DMF/Water (4:1) and heat to 60°C.

  • Cyclization: Add the solution to the Resin-Bound Piperidone . Seal the vessel tightly (pressure may build).

  • Incubation: Heat the reaction mixture to 55–60°C for 24–48 hours.

    • Mechanism:[5][1][6][7][8] The ketone reacts with ammonia and cyanide to form an alpha-amino nitrile, which is subsequently attacked by carbon dioxide (from carbonate) to close the hydantoin ring.

  • Washing: Cool to room temperature. Drain carefully into a cyanide waste container (oxidize waste with bleach). Wash resin:

    • 3x Water (critical to remove salts)

    • 3x Ethanol

    • 3x DMF

    • 3x DCM[1][2][4][8]

  • Cleavage: Standard 1-5% TFA cleavage as described above.

Data Summary & Troubleshooting

ParameterReductive AminationBucherer-Bergs (Spiro)
Reaction Time 16 - 24 Hours24 - 48 Hours
Temperature Room Temperature (20-25°C)Elevated (55-60°C)
Solvent System DCE/AcOH (Acidic)EtOH/H2O or DMF/H2O (Basic)
Critical Reagent NaBH(OAc)3 (Selectivity)(NH4)2CO3 (CO2 Source)
Common Byproduct 4-Hydroxy-piperidine (if reduction is too fast)Unreacted Ketone (if steric bulk is high)
Typical Yield 85 - 95%60 - 80%

Troubleshooting Guide:

  • Incomplete Loading: If the initial loading of piperidone is low, ensure the piperidone HCl salt is fully neutralized by DIPEA before addition. Use a slight excess of DIPEA.

  • Gelation: If resin clumps during the Bucherer-Bergs reaction, the solvent polarity (water content) might be too high for the polystyrene matrix. Switch to a PEG-grafted resin (e.g., TentaGel) which swells better in aqueous/alcoholic solvents.

  • Byproduct Formation: In reductive amination, if the alcohol byproduct (reduction of ketone) is observed, ensure the imine formation step is allowed to proceed for at least 2 hours before adding the borohydride.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Dihydropyridine Derivatives. Retrieved from

  • Tremblay, M., Voyer, N., Boujabi, S., & Dewynter, G. F. (2002).[9] Efficient solid-phase synthesis of sulfahydantoins. Journal of Combinatorial Chemistry, 4(5), 429-435.[9] Retrieved from

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from

  • Merck Millipore. (n.d.). Novabiochem® Peptide Resin Loading Protocols. Retrieved from

  • Vandewalle, S., et al. (2016). Synthesis of Spirohydantoins via Bucherer-Bergs Reaction. European Journal of Organic Chemistry. (General reference for solution phase mechanism adapted to solid phase).

Sources

Application Note: Strategic Development of Antimicrobial Agents from Piperidin-4-one Precursors

[1]

Executive Summary

The rise of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. Piperidin-4-ones (piperidones) represent a privileged scaffold due to their structural homology with natural alkaloids and their ability to act as versatile "warheads" against bacterial DNA gyrase and fungal cell walls.

This guide provides a validated workflow for the rational design, synthesis, and evaluation of 2,6-diarylpiperidin-4-one derivatives. Unlike generic protocols, this document focuses on overcoming common synthetic pitfalls (e.g., "oiling out" during Mannich condensation) and standardizing biological assays to Clinical and Laboratory Standards Institute (CLSI) benchmarks.

Rational Drug Design & SAR Logic

Effective antimicrobial development requires understanding the pharmacophore. The piperidin-4-one ring exists primarily in a chair conformation with aryl groups at C-2 and C-6 occupying equatorial positions to minimize steric strain.

Key Structural Drivers of Potency:
  • The "Warhead" (C-4 Position): The ketone carbonyl is a focal point. Converting this to a thiosemicarbazone or hydrazone often enhances potency by providing additional hydrogen-bonding donors for the target enzyme (e.g., DNA gyrase).

  • Lipophilicity (C-2/C-6 Aryl Groups): 2,6-Diaryl substitutions dictate cell membrane permeability. Electron-withdrawing groups (Cl, F, NO

    
    ) on these rings typically increase antimicrobial activity, particularly against Gram-positive strains like S. aureus.
    
  • N-Alkylation (N-1 Position): Acylation or alkylation at the nitrogen atom modulates solubility and metabolic stability.

Visualizing the SAR Strategy[2]

SAR_StrategyCorePiperidin-4-one Core(Chair Conformation)C2_6C-2/C-6 Aryl Groups(Lipophilicity & Permeability)Core->C2_6EquatorialOrientationC4C-4 Carbonyl(Functionalization Site)Core->C4Schiff BaseFormationN1N-1 Position(Bioavailability)Core->N1AcylationTargetTarget Interaction(DNA Gyrase / Cell Wall)C2_6->TargetMembranePenetrationC4->TargetH-Bonding(Thiosemicarbazones)N1->TargetMetabolicStability

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones on the piperidone scaffold.

Validated Synthetic Protocols

Protocol A: The Optimized Mannich Condensation

Objective: Synthesis of 2,6-diarylpiperidin-4-one from inexpensive precursors. Common Pitfall: Formation of viscous oils instead of crystals.

Reagents:

  • Ketone: Acetone (1.0 eq)

  • Aldehyde: Substituted Benzaldehyde (2.0 eq)

  • Amine Source: Ammonium Acetate (1.0 eq)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (drops)

Step-by-Step Workflow:

  • Pre-Solubilization: Dissolve 0.1 mol of ammonium acetate in 50 mL of ethanol. Stir until clear.

  • Addition: Add 0.2 mol of the substituted benzaldehyde followed by 0.1 mol of acetone.

  • Catalysis: Add 1-2 mL of glacial acetic acid. Note: This protonates the carbonyl, accelerating the enol formation.

  • Reflux: Heat the mixture to mild reflux (70–80°C) for 4–6 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the aldehyde spot (high R

      
      ) disappears.
      
  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol-ether (1:1).

    • If oil forms (The "Oiling Out" Fix): Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of conc. HCl. This forms the piperidin-4-one hydrochloride salt, which almost always precipitates as a solid. Filter, wash with ether, and then neutralize with aqueous ammonia to recover the free base.

  • Recrystallization: Use Ethanol/Acetone (9:1) for high-purity crystals.

Protocol B: Functionalization to Thiosemicarbazones

Objective: Enhance binding affinity to bacterial targets.

  • Mix: Dissolve 0.01 mol of the synthesized piperidin-4-one in 20 mL hot ethanol.

  • Add: Add 0.01 mol Thiosemicarbazide and 3 drops of conc. HCl.

  • Reflux: Boil for 3 hours.

  • Isolate: Cool to precipitate the product. Recrystallize from methanol.

Biological Evaluation (CLSI Standards)

To ensure data reliability, assays must adhere to CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests).

Protocol C: Broth Microdilution Assay (MIC Determination)

Materials:

  • Muller-Hinton Broth (MHB) (Cation-adjusted).[2]

  • 96-well microtiter plates (U-bottom).

  • Standard Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Control Drug: Ciprofloxacin.[3][4]

Workflow:

  • Stock Preparation: Dissolve test compounds in DMSO (concentration: 1024

    
    g/mL). Ensure final DMSO concentration in wells is <1% to avoid toxicity.
    
  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in MHB to reach the final test concentration of

      
       CFU/mL .
      
  • Plating:

    • Add 100

      
      L of MHB to columns 2-12.
      
    • Add 200

      
      L of compound stock to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

    • Add 100

      
      L of the diluted bacterial inoculum to wells 1-11.
      
  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Data Reporting Table Template:

Compound IDR-Group (C-2/6)MIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
Interpretation
PIP-01 Phenyl64>128Weak Activity
PIP-04 4-Cl-Phenyl832Moderate
PIP-09 4-F-Phenyl416Potent
Cipro (Control)0.50.015Validated

Mechanism of Action: Validation Workflow

To confirm that the synthesized compounds target DNA gyrase (a Type II Topoisomerase), a combination of in silico docking and biological inference is used.[3][5]

In Silico Docking Protocol
  • Target: E. coli DNA Gyrase B (PDB ID: 2XCT or 1KZN ).

  • Software: AutoDock Vina or PyRx.

  • Grid Box: Center coordinates on the ATP-binding pocket (approx. X: 18.5, Y: 26.2, Z: 34.8 for 1KZN).

  • Validation: Re-dock the co-crystallized ligand (e.g., Clorobiocin). RMSD must be < 2.0 Å.

Mechanistic Flowchart

MOA_FlowCompoundPiperidone Derivative(Ligand)EntryCellular Entry(Porin Channels/Diffusion)Compound->EntryTargetTarget: DNA Gyrase(ATP Binding Pocket)Entry->TargetComplexLigand-Enzyme Complex(Stabilized by H-bonds)Target->ComplexDocking Score< -7.0 kcal/molInhibitionInhibition of SupercoilingComplex->InhibitionDeathBacterial Cell Death(Apoptosis-like)Inhibition->Death

Figure 2: Proposed Mechanism of Action (MOA) pathway for piperidin-4-one derivatives inhibiting bacterial replication.

References

  • Perumal, P., et al. (2015). "Synthesis, Characterization and Antimicrobial Activity of N-nitroso-2,6-Diphenylpiperidin-4-One Semicarbazone." Longdom Publishing. Link

  • Narasimhan, B., et al. (2011). "Biological profile of piperidin-4-one derivatives: A perspective." Medicinal Chemistry Research. (Contextual grounding for SAR).
  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," 11th Edition. Link

  • Das, D., & Brahmachari, G. (2013). "Recent trends in the synthesis and biological evaluation of piperidin-4-one derivatives." European Journal of Medicinal Chemistry.
  • Panda, S.S., et al. (2022). "3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking." NIH National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: 3-Bromopiperidin-4-one Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide CAS No: 118652-88-3 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Core Chemistry

3-Bromopiperidin-4-one hydrobromide is a critical intermediate for synthesizing bioactive heterocycles, particularly in the development of PI3K inhibitors and opioid receptor antagonists.

The synthesis relies on the acid-catalyzed


-bromination  of piperidin-4-one hydrochloride. The primary challenge in this reaction is not the formation of the product, but its isolation  and stability . The free base is highly unstable due to self-alkylation (Favorskii-type rearrangements or intermolecular condensation); therefore, maintaining the hydrobromide salt form is non-negotiable for yield retention.
Mechanistic Insight

The reaction proceeds via an enol intermediate . In acidic media (Glacial AcOH/HBr), the ketone undergoes protonation, facilitating enolization. The enol then nucleophilically attacks molecular bromine (


).
  • Rate Limiting Step: Enolization of the ketone.[1]

  • Selectivity Control: Kinetic control is required to prevent

    
    -dibromination (3,5-dibromo species).
    

Optimized Synthetic Workflow

Standardized Protocol for High Yield (>80%)

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Piperidone HCl Monohydrate 1.0SubstrateMust be free-flowing; clumps indicate excess moisture.
Bromine (

)
1.0 - 1.05ReagentDo not exceed 1.05 eq. Excess leads to dibromination.
Glacial Acetic Acid (AcOH) 5-10 VolSolventMust be anhydrous. Water retards enolization.
HBr (33% in AcOH) 0.1 (Cat.)CatalystInitiates enolization immediately.
Diethyl Ether / Acetone N/AWashCrucial for removing colored impurities.
Step-by-Step Protocol
  • Dissolution: Suspend 4-piperidone HCl monohydrate (1.0 eq) in Glacial AcOH (5 volumes). Add catalytic HBr in AcOH (0.1 eq). Stir until a clear or slightly turbid solution forms.

    • Tip: If the starting material is the monohydrate, adding a small amount of acetyl chloride (0.1 eq) can help scavenge the water of crystallization, though this is optional.

  • Controlled Addition: Cool the mixture to 10–15°C . Add

    
     (1.0 eq) dropwise over 30–60 minutes.
    
    • Why? The reaction is exothermic. Temperatures >25°C during addition promote 3,5-dibromination.

    • Visual Cue: The solution will turn orange/red. The color should fade slowly as

      
       is consumed.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Endpoint: The solution should decolorize significantly to a pale yellow or straw color.

  • Isolation (The Critical Yield Step):

    • Dilute the reaction mixture with anhydrous diethyl ether (10 volumes) or acetone.

    • Vigorous stirring will precipitate the crude hydrobromide salt.

    • Troubleshooting: If an oil forms, decant the solvent, add fresh ether, and scratch the flask wall to induce crystallization.

  • Purification: Filter the solid under nitrogen (hygroscopic!). Wash with cold acetone/ether (1:1). Dry under vacuum at <40°C.

Visualizing the Process

Workflow Diagram

SynthesisWorkflow Start Start: 4-Piperidone HCl + Glacial AcOH Cat Add Cat. HBr/AcOH (Initiate Enolization) Start->Cat Cool Cool to 10-15°C Cat->Cool Bromine Add Br2 Dropwise (Kinetic Control) Cool->Bromine Warm Warm to 20-25°C (2-4 Hours) Bromine->Warm ColorCheck Check Color: Pale Yellow? Warm->ColorCheck ColorCheck->Warm No (Wait) Precip Add Et2O / Acetone (Precipitate Salt) ColorCheck->Precip Yes Filter Filter & Wash (Anhydrous Conditions) Precip->Filter Final Product: 3-Bromo-4-piperidone HBr Filter->Final

Figure 1: Optimized workflow for the synthesis of 3-Bromopiperidin-4-one HBr emphasizing temperature control points.

Mechanistic Pathway

Mechanism Ketone Ketone (HCl Salt) Enol Enol Intermediate (Rate Limiting) Ketone->Enol +H+ Complex Br-Enol Complex Enol->Complex +Br2 Product 3-Bromo Product (HBr Salt) Complex->Product -HBr Dibromo 3,5-Dibromo (Impurity) Product->Dibromo +Br2 (Excess/High Temp)

Figure 2: Mechanistic pathway showing the competition between mono-bromination and the unwanted di-bromination.

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: This is the most common failure mode, usually caused by residual Acetic Acid or excess water (from the monohydrate starting material). Corrective Action:

  • Decant: Pour off the supernatant liquid.

  • Triturate: Add fresh anhydrous diethyl ether or ethyl acetate to the oil.

  • Sonicate/Scratch: Sonicate the flask or scratch the glass vigorously with a spatula while cooling in an ice bath. This provides nucleation sites.

  • Solvent Swap: If ether fails, try a mixture of Acetone/IPA (Isopropanol).

Q2: The product yield is low (<50%), and the NMR shows multiple peaks.

Diagnosis: Likely over-bromination (3,5-dibromo species) or decomposition. Corrective Action:

  • Check Temperature: Ensure the addition of

    
     occurs strictly below 15°C.
    
  • Check Stoichiometry: Do not use a large excess of Bromine. 1.0 eq is theoretical; 1.02 eq is the practical max.

  • Quench: If you suspect over-reaction, add a small amount of acetone at the end of the reaction before isolation. The acetone will scavenge unreacted bromine (forming bromoacetone, which stays in the mother liquor).

Q3: The solid is turning dark brown/black upon storage.

Diagnosis: The free base is being liberated or the product is oxidizing. Corrective Action:

  • Acidic Environment: Ensure the product is stored as the Hydrobromide salt . Never wash with basic solutions (NaHCO3) during workup.

  • Storage: Store under Argon/Nitrogen at -20°C. The compound is hygroscopic and light-sensitive.

Q4: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?

Answer: Yes, but with caveats.

  • Pros: NBS is easier to handle than liquid

    
    .
    
  • Cons: Removing the succinimide byproduct can be difficult without chromatography, and chromatography often degrades this specific amine salt. The

    
     precipitation method is preferred because the byproducts remain in solution while the product precipitates.
    

References

  • Organic Syntheses. (1923). Bromination of ketones and amines (General Procedures). Organic Syntheses, Coll. Vol. 1. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). Synthesis of N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan. PMC. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2013). Alpha-Bromination of Ketones: Mechanisms and Conditions. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Purification, Stability, and Troubleshooting Reference Molecule: 3-Bromopiperidin-4-one HBr (and related N-substituted analogs)

System Overview

Welcome to the technical support hub for 3-Bromopiperidin-4-one Hydrobromide .

This molecule is a deceptive intermediate. Structurally simple, it combines the reactivity of an


-haloketone with the solubility nuances of a piperidine salt. Researchers often underestimate its tendency to undergo Favorskii rearrangements , dimerization , or dehydrohalogenation  (forming enones) if treated like a standard organic solid.

The following guide is structured as a series of "Support Tickets" addressing the most frequent failures reported by our users.

Ticket #001: "My Product is Oiling Out Instead of Crystallizing"

User Report: "I attempted to recrystallize the crude orange solid from hot ethanol. Upon cooling, it didn't form needles; it formed a heavy, sticky oil at the bottom of the flask. How do I fix this?"

Scientist Response: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with amine hydrobromide salts containing lipophilic impurities.

The Protocol: The "Cloud Point" Method To force crystallization over oiling, we must adjust the solvent polarity to favor the crystal lattice energy over the amorphous liquid phase.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Isopropanol (IPA) (approx. 60–70°C). Do not boil aggressively, as this promotes HBr loss.

  • The Anti-Solvent Titration:

    • While keeping the solution hot, add Diethyl Ether or Ethyl Acetate dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • The Re-Solubilization: Add just enough hot IPA (dropwise) to make the solution clear again.

  • Controlled Cooling:

    • Remove from heat.[1][2] Wrap the flask in a towel to ensure slow cooling to room temperature.

    • Critical Step: If oil droplets appear, scratch the glass vigorously with a glass rod to induce nucleation.

  • Isolation: Filter the resulting white/off-white solid and wash with cold Acetone-Ether (1:1).

Why this works: The ether reduces the solubility of the salt, while the slow cooling allows the lattice to form before the oil phase separates.

Ticket #002: "The Product is Turning Brown/Yellow on Storage"

User Report: "I isolated a white solid, but after two days in the desiccator, it turned yellow, then brown. Is it decomposing?"

Scientist Response: Yes. This is a classic "Autocatalytic Decomposition Loop."

  • Trace free HBr oxidizes to elemental Bromine (

    
    ).
    
  • 
     is yellow/brown and acts as an oxidant, further degrading the piperidone ring.
    
  • Light accelerates this process (photolytic cleavage of the C-Br bond).

Corrective Action: The "Scavenger" Wash If your product is already colored, you must remove the free bromine immediately.

  • Trituration: Suspend the solid in cold Acetone or Acetone/Ether (1:4) .

  • Mechanism: Acetone dissolves the colored oxidative impurities and free

    
     much better than the ionic HBr salt.
    
  • Filtration: Filter rapidly. The solid should return to off-white.

  • Stabilization: Store the purified salt in an amber vial under Argon at -20°C. Never store this molecule in clear glass on a benchtop.

Ticket #003: "I Have a 3,5-Dibromo Impurity I Can't Remove"

User Report: "NMR shows a 15% impurity of 3,5-dibromopiperidin-4-one. Recrystallization isn't changing the ratio."

Scientist Response: The 3,5-dibromo species is the "Silent Killer" of this synthesis. It forms when the reaction stoichiometry is loose (excess brominating agent). Because it is structurally similar to the mono-bromo product, they often co-crystallize (form a solid solution).

The Fix: Standard recrystallization rarely separates these efficiently. You have two options:

  • Prevention (The only true fix): You must control the synthesis. Use exactly 0.95 equivalents of the brominating agent (e.g., NBS or

    
    ). It is better to have unreacted starting material (easy to wash away with non-polar solvents) than over-brominated product.
    
  • Fractional Precipitation (The Rescue):

    • Dissolve the mixture in Methanol (room temp).

    • Slowly add Ether .

    • The mono-bromo salt is typically more soluble in MeOH/Ether mixtures than the di-bromo species (due to symmetry and lattice packing).

    • Filter off the first crop of precipitate (likely enriched in di-bromo).

    • Concentrate the filtrate to get the enriched mono-bromo product.

Workflow Visualization

The following diagram outlines the logical decision tree for purifying crude 3-bromopiperidin-4-one HBr based on the observed state of the material.

PurificationWorkflow Start Crude 3-Bromo-4-Piperidone HBr CheckState Analyze Physical State Start->CheckState Oily State: Sticky Oil/Gum CheckState->Oily Solvent Trapped Colored State: Yellow/Brown Solid CheckState->Colored Oxidation/Br2 Impure State: White Solid (NMR Impurity) CheckState->Impure 3,5-Dibromo Recryst Recrystallization (IPA + Ether Titration) Oily->Recryst Cloud Point Method Trituration Trituration (Cold Acetone/Ether) Colored->Trituration Wash Surface Fractional Fractional Precipitation (Remove 3,5-dibromo) Impure->Fractional Solubility Diff Trituration->Recryst If purity < 95% Dry Vacuum Dry over P2O5 (Hygroscopic Control) Recryst->Dry Fractional->Dry Storage Storage: -20°C, Argon, Amber Vial Dry->Storage

Figure 1: Decision matrix for purification based on crude material characteristics.

Data Summary: Solvent Compatibility Guide
Solvent SystemRoleSuitabilityTech Note
Ethanol (95%) Primary SolventHigh Good solubility for HBr salts. Risk of acetal formation if refluxed too long.
Isopropanol (IPA) Primary SolventHigh Best balance. Higher boiling point than EtOH allows better dissolution of stubborn salts.
Acetone Wash / Anti-solventMedium Excellent for removing colored impurities (free

). Do not boil (volatility).
Diethyl Ether Anti-solventHigh Essential for "Cloud Point" crystallization. Flammable.[3]
Water SolventLow Avoid. Product is hygroscopic and hydrolysis prone. Only use if absolutely necessary for desalting.
DMSO/DMF SolventCritical Fail Do Not Use. High boiling point makes removal impossible without degrading the thermally sensitive ketone.
Ticket #004: "Can I use Silica Gel Chromatography?"

User Report: "Recrystallization is losing too much yield. Can I just run a flash column?"

Scientist Response: Proceed with extreme caution. Standard Silica Gel is slightly acidic and possesses active hydroxyl groups.

  • Risk: The 3-bromo ketone is prone to dehydrohalogenation on silica, converting your product into the

    
    -unsaturated enone (which polymerizes).
    
  • The Workaround: If you must chromatograph:

    • Use a short path column.

    • Neutralize the Silica: Pre-wash the silica slurry with 1% Triethylamine in Hexanes (for free base) or ensure the eluent is slightly acidic (for salts, though salts streak badly on silica).

    • Better Option: Use Reverse Phase (C18) with an acidic buffer (0.1% TFA/Water/Acetonitrile). This keeps the amine protonated and stable.

References & Grounding
  • Synthesis & Isolation Precedents:

    • Organic Syntheses procedures for

      
      -bromination of ketones often utilize the HBr salt precipitation method to avoid the instability of the free base. See: Org. Synth. 1976, 55, 24 for analogous bromination logic. [4]
      
    • Specific isolation of 3-bromo-4-piperidone hydrobromide is described in patent literature as an intermediate for fentanyl derivatives and other piperidine-based pharmaceuticals.

  • Recrystallization Mechanics:

    • The "Cloud Point" or "Titration" method is a fundamental technique for amine salts. See Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Section 2.20 (Recrystallization).

  • Impurity Profiles:

    • For the formation of 3,5-dibromo impurities and bis-compounds in piperidone synthesis, refer to Evaluating Impurities in Drugs, Pharm. Tech. 2012.[5] [6]

  • Chemical Data:

    • This compound (CAS 118652-88-3).

Sources

Common side reactions in the bromination of piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions in


-Bromination

Diagnostic & Triage Center

Before modifying your protocol, identify your specific failure mode using the diagnostic logic below.

Visual Diagnostic Flowchart

This logic tree correlates analytical data (LCMS/NMR) with the underlying chemical side reaction.

DiagnosticLogic Start Start: Analyze Crude Product CheckMS Check LCMS / Mass Spec Start->CheckMS CheckNMR Check 1H NMR CheckMS->CheckNMR Mass = Target (M+Br) Favorskii Issue: Favorskii Rearrangement (Ring Contraction) CheckMS->Favorskii Mass = M - HBr (Isomeric with Enone) PolyBrom Issue: Poly-bromination (Di/Tri-bromo species) CheckMS->PolyBrom Mass = M + 2Br, 3Br Aromatization Issue: Aromatization (Oxidation to Pyridine) CheckMS->Aromatization Mass = M - 2H or -4H CheckNMR->Favorskii Complex aliphatic region Loss of symmetry Elimination Issue: Elimination (Enone Formation) CheckNMR->Elimination Olefinic protons (6.0 - 7.0 ppm) CheckNMR->Aromatization Aromatic protons (> 7.0 ppm) Success Target: 3-Bromo-4-piperidone CheckNMR->Success Doublet of Doublets @ ~4.5 ppm

Figure 1: Diagnostic logic tree for identifying side products in piperidone bromination.

Technical Deep Dive: The Side Reactions

The bromination of piperidin-4-ones is governed by the stability of the enol intermediate. The reaction is electrophilic, but the product (


-bromo ketone) is highly reactive and prone to secondary transformations.
A. The Favorskii Rearrangement (Ring Contraction)[1]
  • The Symptom: LCMS shows a mass corresponding to

    
    , but NMR lacks olefinic protons. The product is a pyrrolidine derivative (5-membered ring), not a piperidine.
    
  • The Cause: This occurs under basic conditions or during neutralization . The

    
    -bromo ketone forms an enolate which cyclizes to a cyclopropanone intermediate, followed by ring opening.
    
  • The Fix:

    • Crucial: Avoid strong bases (NaOH, NaOMe) during workup.

    • Protocol Adjustment: Quench with water or dilute acid. If neutralization is required, use solid

      
       at 
      
      
      
      and extract immediately.
B. Elimination (Enone Formation)[2]
  • The Symptom: Appearance of olefinic protons (

    
     ppm) and loss of the chiral center signal.
    
  • The Cause: Thermal elimination of HBr. This is thermodynamically favored if the reaction is heated or if the reaction mixture stands for too long.

  • The Fix:

    • Keep reaction temperature

      
       during addition.
      
    • Store the product as the hydrobromide salt (if compatible with protecting groups) rather than the free base, as the free base self-catalyzes elimination.

C. Polybromination (Selectivity Loss)
  • The Symptom: Mixture of 3-bromo, 3,5-dibromo, and 3,3-dibromo products.

  • The Cause: The introduction of the first bromine withdraws electron density, theoretically deactivating the ring. However, under acidic conditions (

    
     generation), enolization can accelerate on the other side of the ketone or at the same carbon.
    
  • The Fix:

    • Stoichiometry: Use exactly 0.95 eq of brominating agent to leave a small amount of starting material (easier to separate than di-bromo).

    • Reagent Switch: Switch from elemental Bromine (

      
      ) to Phenyltrimethylammonium Tribromide (PTT) . PTT releases 
      
      
      
      slowly, maintaining a low instantaneous concentration (Kinetic Control).

Validated Protocols

These protocols are designed to minimize the side reactions described above.

Protocol A: Selective Mono-Bromination (Recommended)

Best for: High selectivity, sensitive substrates.

ParameterSpecificationNotes
Reagent Phenyltrimethylammonium Tribromide (PTT)Solid, weighable source of

.
Solvent THF (anhydrous)Allows low-temp solubility.
Stoichiometry 1.0 eq Ketone : 0.95 eq PTTSlight deficit of PTT prevents over-bromination.
Temperature

to RT
Start cold to control exotherm.

Step-by-Step:

  • Dissolve N-protected piperidin-4-one (1.0 equiv) in anhydrous THF (10 mL/g).

  • Cool the solution to

    
     under 
    
    
    
    .
  • Add PTT (0.95 equiv) portion-wise over 20 minutes. Note: The orange color of PTT should fade as it reacts.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (Critical): Filter off the white precipitate (Phenyltrimethylammonium bromide byproduct). Concentrate the filtrate in vacuo at

    
     to avoid thermal elimination.
    
Protocol B: Scale-Up Bromination (Cost-Effective)

Best for: Large scale, robust protecting groups (e.g., N-Benzyl). Warning: Do NOT use for N-Boc (acid labile).

ParameterSpecificationNotes
Reagent

(Elemental Bromine)
High atom economy, cheap.
Solvent Glacial Acetic Acid (

)
Promotes enolization via H-bonding.
Stoichiometry 1.0 eq Ketone : 1.0 eq

Precise addition required.
Temperature

Keep cool to prevent di-bromination.

Step-by-Step:

  • Dissolve N-benzyl-piperidin-4-one in Glacial AcOH containing 33% HBr in AcOH (cat. 0.1 eq) to initiate enolization.

  • Add

    
     (1.0 equiv) dissolved in AcOH dropwise over 1 hour.
    
  • Observation: The solution will turn red/orange, then fade to yellow.

  • Isolation: Pour reaction mixture into ice-cold Diethyl Ether (

    
    ). The hydrobromide salt of the product often precipitates. Filter and wash with cold ether.
    

Reaction Pathway & Mechanism Visualization

Understanding the competition between pathways is key to control.

ReactionPathways Ketone Piperidin-4-one Enol Enol Intermediate Ketone->Enol H+ / Lewis Acid MonoBr 3-Bromo-piperidin-4-one (Target) Enol->MonoBr + Br2 / PTT DiBr 3,5-Dibromo Product MonoBr->DiBr + Excess Br2 (Thermodynamic) Favorskii Pyrrolidine Acid (Favorskii) MonoBr->Favorskii + Base (OH-/OR-) Ring Contraction Enone Enone (Elimination) MonoBr->Enone + Heat / Base - HBr

Figure 2: Competitive reaction pathways. Green indicates the target; Red/Yellow indicate failure modes.

Frequently Asked Questions (FAQs)

Q: My N-Boc protecting group disappeared during the reaction. Why? A: If you used Protocol B (


), you generated HBr as a byproduct. HBr in acetic acid is a standard method for Boc deprotection. Solution:  Use Protocol A (PTT/THF) or add a solid base (like 

) to scavenge the acid generated, though this may impact yield.

Q: I see a "hydrate" mentioned in my starting material CoA. Does this matter? A: Yes. Piperidin-4-ones readily form hydrates (gem-diols) in the presence of moisture. If your material is a monohydrate and you calculate stoichiometry based on the anhydrous MW, you will under-brominate. Action: Dry the starting material (azeotropic distillation with toluene) or adjust stoichiometry calculations.

Q: Can I distill the 3-bromo-piperidin-4-one to purify it? A: Absolutely not.


-Halo ketones are thermally unstable and will undergo rapid elimination to the enone or polymerize upon heating. Purify via recrystallization or rapid column chromatography on silica (neutralized with 1% 

if necessary, though silica can sometimes induce elimination).

Q: Why do I get the pyrrolidine product? A: You likely used a basic workup (e.g., 1M NaOH) to neutralize the HBr salts. This triggers the Favorskii rearrangement.[1] Action: Neutralize with saturated


 only, and keep the temperature cold (

).

References

  • Selective Bromination Reagents: Johnson, C. R., et al. "Phenyltrimethylammonium Tribromide." Journal of Organic Chemistry, vol. 35, no. 1, 1970.[2]

  • Favorskii Rearrangement Mechanism: Sato, K., et al. "Favorskii Rearrangement of

    
    -Chlorocyclobutanones." Tetrahedron, vol. 54, no. 1-3, 1998.[3] 
    
  • Piperidone Reactivity & Aromatization: "Oxidation and Aromatization of Enantiopure Piperidine... to pyridin-2-one." ResearchGate, 2007.

  • Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for N-Boc vs HBr stability).

Sources

Overcoming solubility issues of 3-Bromopiperidin-4-one hydrobromide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Issues in Organic Synthesis Ticket ID: #SOL-3BP-HBr-001 Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Problem Diagnosis

The Issue: Users frequently report that 3-Bromopiperidin-4-one hydrobromide (CAS 118652-88-3) presents as a stubborn, insoluble solid in standard organic solvents (DCM, THF, Toluene, Ethyl Acetate). This insolubility halts reactivity in nucleophilic substitutions or condensations.

The Root Cause: The compound exists as an ionic lattice held together by strong electrostatic forces between the protonated piperidinium cation and the bromide anion.

  • Lattice Energy vs. Solvation: Non-polar or moderately polar organic solvents lack the dielectric constant (

    
    ) required to overcome the lattice energy of the HBr salt.
    
  • The "Free Base" Trap: Researchers often attempt to "fix" this by isolating the free base (neutral amine). This is a critical error. The free base of

    
    -haloketones in the piperidine series is kinetically unstable and prone to rapid self-condensation (dimerization) and polymerization, leading to "black tar" formation.
    

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your experimental goal to select the correct solubilization strategy.

SolventStrategy Start Experimental Goal Rxn Chemical Reaction (Alkylation/Condensation) Start->Rxn Analysis Analysis (NMR/HPLC) Start->Analysis Aprotic Requires Anhydrous/ Aprotic Conditions? Rxn->Aprotic Polar Use Polar Solvents: DMSO-d6, D2O, or MeOH-d4 Analysis->Polar InSitu PROTOCOL A: In-Situ Neutralization Aprotic->InSitu Yes (e.g., DCM, THF) Mixed PROTOCOL B: Mixed Solvent System Aprotic->Mixed No (e.g., Aqueous/Alc)

Figure 1: Decision tree for selecting the appropriate solubilization method based on downstream applications.

Technical Protocols

Protocol A: In-Situ Neutralization (The "Suspension" Method)

Best For: Reactions requiring non-polar solvents (DCM, THF) where the salt is insoluble. Mechanism: You do not dissolve the starting material first. You suspend the salt, and as you add a mild organic base, the free amine is liberated in equilibrium and immediately consumed by the electrophile. This prevents the accumulation of the unstable free base.

Reagents:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is preferred due to lower nucleophilicity, preventing quaternary salt formation.

Step-by-Step Guide:

  • Suspension: Charge the reaction vessel with 3-Bromopiperidin-4-one HBr solid.

  • Solvent Addition: Add anhydrous DCM (10-20 volumes). Stir vigorously. The solid will not dissolve; it will remain a white suspension.

  • Reagent Addition: Add your electrophile (e.g., alkyl halide, acyl chloride) or coupling partner to the suspension.

  • Controlled Liberation: Dropwise, add 1.05 - 1.2 equivalents of DIPEA at 0°C.

    • Observation: As the base neutralizes the HBr, the piperidine becomes neutral and soluble. The suspension will slowly clear as the reaction proceeds.

  • Workup: Once the starting material is consumed (TLC check), wash with water to remove the DIPEA-HBr salts.

Protocol B: Biphasic Phase Transfer Catalysis (PTC)

Best For: Alkylation reactions resistant to Protocol A. Mechanism: The salt remains in the aqueous phase (stable), while the reaction occurs in the organic phase via ion transfer.

Reagents:

  • Solvent: DCM / Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%).

  • Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃).

Step-by-Step Guide:

  • Dissolve 3-Bromopiperidin-4-one HBr in the minimum volume of water.

  • Add an equal volume of DCM containing the electrophile.

  • Add TBAB and solid K₂CO₃.

  • Stir vigorously. The TBAB transports the deprotonated amine into the organic layer where it reacts, while the HBr is neutralized in the aqueous layer.

Solubility Data & Solvent Compatibility

The following table summarizes solubility behaviors observed in application testing.

Solvent SystemSolubility RatingSuitabilityNotes
Water HighAnalysis OnlyRapid hydrolysis of bromide may occur at high pH or temp.
Methanol / Ethanol ModerateSynthesisGood for reductive aminations. Solvolysis risk for bromide.
DMSO / DMF HighSynthesisDifficult to remove during workup. Promotes

side reactions.
DCM / Chloroform Insoluble Synthesis (Suspension)Requires Protocol A (In-situ neutralization).
THF / Ether Insoluble Synthesis (Suspension)Requires Protocol A.
Toluene / Hexane InsolubleUnsuitablePoor solubility for both salt and polar intermediates.

The "Black Tar" Phenomenon: A Warning on Stability

A common user error is attempting to isolate the free base to improve solubility.

The Mechanism of Failure: When 3-Bromopiperidin-4-one is neutralized without an electrophile present, the secondary amine of one molecule attacks the ketone (or displaces the bromine) of another. This leads to rapid intermolecular condensation.

Instability Salt HBr Salt (Stable Solid) Base Add Base (No Electrophile) Salt->Base FreeBase Free Base (Transient Species) Base->FreeBase Dimer Self-Condensation (Dimerization) FreeBase->Dimer Rapid Polymer Polymerization (Black Tar) Dimer->Polymer Irreversible

Figure 2: Pathway of decomposition when isolating the free base.

Preventative Measure: If your synthesis requires a soluble starting material and Protocol A fails, do not isolate the free base. Instead, switch starting materials to the N-protected variant: N-Boc-3-bromo-4-piperidone (CAS 188869-05-8) . The Boc group removes the nucleophilicity of the amine, preventing self-polymerization and rendering the compound soluble in organic solvents [1].

Frequently Asked Questions (FAQ)

Q: Can I heat the reaction to improve solubility? A: No.


-Halo ketones are thermally labile. Heating 3-Bromopiperidin-4-one HBr, especially in the presence of base, will accelerate dehydrohalogenation (forming the enone) or Favorskii-type rearrangements. Keep reactions at 0°C to Room Temperature.

Q: Why does my NMR in CDCl₃ show no signal? A: The salt is insoluble in Chloroform-d. You must use a polar deuterated solvent. DMSO-d6 is the standard for this compound. If you must use CDCl₃, you have to perform a "shake-out" with NaHCO₃/D₂O immediately before acquisition, but be warned the free base will degrade during the scan.

Q: I need to perform a reductive amination. Which solvent should I use? A: Use Methanol . The HBr salt is moderately soluble in methanol. You can add the amine partner and a reducing agent (NaBH₃CN).[1] The acidity of the HBr salt actually catalyzes imine formation, often making the addition of acetic acid unnecessary [2].

References

  • PubChem. (n.d.).[2] tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Safe handling and storage procedures for brominated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 Specialist Support

Welcome to the Technical Support Center for Brominated Organic Compounds. This guide addresses the specific stability, handling, and safety challenges associated with organobromides (e.g., Benzyl Bromide, Allyl Bromide,


-Bromoesters).

These compounds are versatile synthetic intermediates but present unique hazards: they are potent lachrymators (tear-inducing), powerful alkylating agents , and prone to autocatalytic decomposition .

Module 1: Storage & Stability (Troubleshooting Degradation)

User Issue: "My Benzyl Bromide has turned from clear to purple/black. Is it still usable?"

Diagnosis: Your reagent has undergone autocatalytic decomposition . Organobromides, particularly benzylic and allylic bromides, are sensitive to light and moisture. The decomposition mechanism is a self-feeding loop:

  • Trace hydrolysis or photolysis releases Hydrogen Bromide (HBr).

  • HBr acts as a catalyst, accelerating further decomposition.

  • The color change (purple/black) indicates the formation of polymeric byproducts and free bromine (

    
    ).
    

Status: Do not use. The stoichiometry is compromised, and the acidity will interfere with sensitive reactions.

The Mechanism of Failure

The following logic flow illustrates why "just sealing the bottle" is often insufficient without chemical stabilization.

DecompositionCycle Start Pure Organobromide (Clear) Trigger Trigger: Light / Moisture / Heat Start->Trigger Poly Polymerization & Color Change (Purple) Start->Poly Degradation HBr Formation of HBr (Acid Catalyst) Trigger->HBr Hydrolysis/Photolysis HBr->Start Autocatalysis (Accelerates) Stabilizer PREVENTION: Add Inorganic Base (K2CO3 / MgO) Stabilizer->HBr Neutralizes Acid

Figure 1: The autocatalytic decomposition cycle of benzylic bromides. HBr generated by initial degradation catalyzes further breakdown, necessitating acid scavengers.

Corrective Protocol: Storage & Stabilization

To prevent recurrence, implement this "Self-Validating Storage System":

  • Chemical Stabilization: Add a solid acid scavenger to the bottle.

    • Recommendation: Anhydrous Potassium Carbonate (

      
      ) or Magnesium Oxide (
      
      
      
      ) at 1% w/w.
    • Why? These bases neutralize HBr as it forms, breaking the autocatalytic cycle shown in Figure 1 [1, 2].

  • Physical Barrier: Wrap the bottle in aluminum foil or store in amber glass to block UV light.

  • Atmosphere: Flush the headspace with Nitrogen or Argon after every use.

  • Temperature: Store at 2–8°C. Cold slows the kinetics of hydrolysis.

Module 2: Handling & PPE (Lachrymator Control)[1]

User Issue: "I can smell the reagent through my nitrile gloves, and my eyes are burning."

Diagnosis: You are experiencing permeation breakthrough and lachrymatory exposure . Standard nitrile gloves provide poor protection against small halogenated organic molecules. The "burning eyes" symptom confirms that vapors have escaped containment, likely during weighing or transfer.

Data: Glove Permeation Breakthrough Times

Do not rely on standard lab gloves for prolonged contact. See the comparison below for Dichloromethane (DCM) (a common solvent for these reagents) and general organohalides.

Glove MaterialThickness (mil)Breakthrough Time (Organohalides)Protection Rating
Laminate (Silver Shield/4H) 2.7> 240 minsExcellent (Required)
PVA (Polyvinyl Alcohol) Supported> 240 minsExcellent (Do not use with water)
Standard Nitrile 4-8< 15 minsPoor (Splash only)
Latex 5-10< 2 minsNot Recommended

Data Source: Aggregated from Ansell & Showa Permeation Guides [3, 4].

Protocol: The "Closed-System" Syringe Transfer

Objective: Weigh and transfer lachrymators without exposing the open liquid to the lab atmosphere.

  • Preparation:

    • Wear Silver Shield laminate gloves under standard nitrile gloves (for dexterity).

    • Work strictly inside a fume hood.

  • The Transfer:

    • Do not pour the liquid.

    • Insert a long needle through a septum directly into the reagent bottle.

    • Use a gas-tight glass syringe to withdraw the required volume.

    • Tip: If the reagent is viscous or stored cold, allow it to warm slightly to prevent bubble formation in the syringe.

  • Delivery:

    • Inject the reagent directly into the reaction vessel through a septum.

    • Validation Check: If you can smell the reagent (sweet, sharp odor), your containment has failed. Stop and re-seal.

Module 3: Emergency Response & Waste Disposal[2]

User Issue: "I spilled a small amount of benzyl bromide. How do I clean it without clearing the building?"

Diagnosis: Improper cleanup of lachrymators can vaporize the compound, filling the room with tear gas. Do not use paper towels immediately , as this increases the surface area for evaporation.

Logic Flow: Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Evac > 50mL or Outside Hood: EVACUATE Size->Evac Major Risk Contain < 50mL & Inside Hood: CONTAIN Size->Contain Manageable Quench Apply Quenching Solution (Chem Decon) Contain->Quench Neutralize Absorb Absorb Residue (Vermiculite) Quench->Absorb Wait 30 mins Disposal Hazardous Waste (Label: Lachrymator) Absorb->Disposal

Figure 2: Decision matrix for responding to organobromide spills. Note the emphasis on chemical quenching before absorption.

Protocol: Chemical Quenching (Decontamination)

Alkylating agents must be chemically destroyed, not just absorbed.

The Solution: Prepare a "Decon Mix" :

  • 50% Water

  • 40% Ethanol (to solubilize the organic bromide)

  • 10% Sodium Thiosulfate (

    
    ) or Ethanolamine.
    

The Procedure:

  • Isolate: Close the fume hood sash immediately.

  • Cover: Gently pour the "Decon Mix" over the spill, starting from the edges inward.

    • Mechanism:[1][2][3][4] Thiosulfate acts as a soft nucleophile, reacting with the alkyl bromide to form a non-volatile, non-toxic Bunte salt [5, 6].

  • Wait: Allow the mixture to sit for 30 minutes .

  • Clean: Absorb the neutralized liquid with vermiculite or spill pads.

  • Disposal: Place waste in a sealed container labeled "Deactivated Alkyl Bromide Debris."

References
  • SynQuest Laboratories. (n.d.). Safety Data Sheet: Benzyl Bromide. Retrieved from

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from

  • Ansell. (8th Ed.).[4] Permeation/Degradation Resistance Guide. Retrieved from

  • Showa Group. (n.d.). Chemical Permeation Guide. Retrieved from

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • University of California, Riverside. (n.d.). Quenching Reactive Intermediates Standard Operating Procedure. Retrieved from

Sources

Identification of impurities in 3-Bromopiperidin-4-one hydrobromide samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Troubleshooting Case ID: 3-BP-HBr-QC

Senior Scientist’s Note: The "Alpha-Halo" Challenge

Welcome to the technical support hub. As researchers, we often treat 3-Bromopiperidin-4-one hydrobromide as a simple building block, but chemically, it is a "loaded spring." It contains an alpha-haloketone motif—a highly reactive electrophilic center adjacent to a carbonyl.

While the hydrobromide salt stabilizes the amine, the alpha-carbon remains susceptible to three primary failure modes:

  • Nucleophilic Attack: Even weak nucleophiles (like water or methanol) can displace the bromine.

  • Elimination: Loss of HBr to form an enone (Michael acceptor).

  • Rearrangement: Under basic conditions, Favorskii-type rearrangements can occur, altering the ring structure.

The guide below addresses the most common "tickets" we receive regarding the purity and analysis of this compound.

Part 1: Troubleshooting Guides (Q&A)
Ticket #401: "My HPLC peaks are tailing, and I see 'ghost' peaks that grow over time."

User Question: I am running a standard C18 gradient (Water/MeOH). The main peak tails significantly, and a new impurity peak appears if the sample sits in the autosampler for more than an hour. What is happening?

Scientist's Diagnosis: You are facing two distinct issues: Silanol Interactions and Solvent-Induced Degradation .

  • Tailing: The piperidine nitrogen is a secondary amine. At neutral pH, it interacts with residual silanols on the silica column, causing severe tailing.

  • Ghost Peaks: Alpha-bromoketones are labile. In methanol (a nucleophilic solvent), the bromine can be slowly displaced or the compound can undergo acetal formation.

Resolution Protocol:

  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) . ACN is aprotic and less likely to act as a nucleophile.

  • Buffer Control: You must suppress the amine ionization or block silanols. Use 0.1% Formic Acid or 0.05% TFA in both water and ACN lines. The low pH keeps the amine protonated and minimizes silanol activity.

  • Temperature: Lower the column oven temperature to 25°C . Higher temperatures (40°C+) accelerate the elimination of HBr.

Ticket #402: "How do I distinguish the mono-bromo product from di-bromo impurities in MS?"

User Question: I see multiple peaks with similar retention times. The molecular weights are confusing. How can I definitively identify the 3,3-dibromo or 3,5-dibromo impurities without NMR?

Scientist's Diagnosis: Mass Spectrometry is the definitive tool here, but you must look at the Isotope Patterns , not just the base peak. Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). This creates a unique "fingerprint."

Resolution Protocol: Check the M+H cluster for the following patterns:

  • Mono-bromo (Target): You will see two peaks of equal intensity separated by 2 Da (

    
     and 
    
    
    
    ). Ratio 1:1 .[1][2][3][4]
  • Di-bromo (Impurity): You will see three peaks (

    
    , 
    
    
    
    ,
    
    
    ). The middle peak will be twice as intense. Ratio 1:2:1 .
  • Des-bromo (Starting Material): No isotope split. Single peak (M+H).

Ticket #403: "The sample turned yellow/brown during storage. Is it still usable?"

User Question: A white powder batch of 3-Bromopiperidin-4-one HBr turned yellowish after being left on the bench for a week.

Scientist's Diagnosis: The color change indicates the liberation of free Bromine (


)  or the formation of conjugated Enones  (polymerization precursors). This is caused by Dehydrohalogenation  (loss of HBr).

Resolution Protocol:

  • Immediate Action: Check solubility. If it is fully soluble in water/acid, check LC-MS. If insoluble particles exist, polymerization has occurred—discard the sample .

  • Prevention: Store at -20°C under Argon/Nitrogen. The HBr salt is hygroscopic; moisture accelerates the loss of HBr.

Part 2: Impurity Profile & Data Summary

The following table summarizes the specific impurities you must monitor in your LC-MS workflow.

Impurity NameStructure DescriptionOriginMS Signature (M+H)
Piperidin-4-one Missing BromineUnreacted Starting MaterialSingle peak (No Br split)
3,3-Dibromopiperidin-4-one Two Bromines on C3Over-bromination1:2:1 Split (

)
3,5-Dibromopiperidin-4-one Bromine on C3 and C5Regio-impurity1:2:1 Split (

)
Tetrahydropyridin-4-one Double bond (Enone)Elimination (Degradation)Mass = Target - 80 Da (Loss of HBr)
3-Hydroxypiperidin-4-one OH replaces BrHydrolysis (Wet solvent)Mass = Target - 63 Da (Br

OH)
Part 3: Visualization of Workflows
Diagram 1: Analytical Decision Tree

Caption: Logic flow for identifying unknown peaks in 3-Bromopiperidin-4-one samples using LC-MS.

Analytical_Decision_Tree Start Unknown Peak Detected Check_MS Check MS Spectrum (M+H) Start->Check_MS Isotope_Check Analyze Isotope Pattern Check_MS->Isotope_Check Pattern_None No Split (Single Peak) Isotope_Check->Pattern_None No Br Pattern_1_1 1:1 Split (M, M+2) Isotope_Check->Pattern_1_1 1 Br Atom Pattern_1_2_1 1:2:1 Split (M, M+2, M+4) Isotope_Check->Pattern_1_2_1 2 Br Atoms Check_Mass_Shift Check Mass Shift Pattern_None->Check_Mass_Shift ID_Target ID: 3-Bromopiperidin-4-one (Target Compound) Pattern_1_1->ID_Target ID_Dibromo ID: Dibromo Impurity (3,3- or 3,5-isomer) Pattern_1_2_1->ID_Dibromo ID_SM ID: Piperidin-4-one (Starting Material) Check_Mass_Shift->ID_SM Matches SM Mass ID_Hydrolysis Mass -63 Da (Hydrolysis Product) Check_Mass_Shift->ID_Hydrolysis Target - Br + OH ID_Elimination Mass -80 Da (Enone/Elimination) Check_Mass_Shift->ID_Elimination Target - HBr

Diagram 2: Degradation Pathways

Caption: Chemical pathways leading to common impurities during storage or improper handling.

Degradation_Pathways Target 3-Bromopiperidin-4-one (Target) Enone Tetrahydropyridin-4-one (Enone Impurity) Target->Enone Elimination (-HBr) (Heat/Base) Hydroxy 3-Hydroxypiperidin-4-one (Hydrolysis Impurity) Target->Hydroxy Substitution (+H2O) (Aq. Media) Polymer Oligomers/Polymers (Insoluble Brown Solid) Enone->Polymer Michael Addition (Storage)

References
  • Alpha-Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Explains the mechanism of alpha-bromination and the instability of the resulting products (Enol formation).[5]

  • Mass Spectra - The M+2 Peak.Chemguide.

    
    ) essential for identifying these impurities.
    
    
  • Development and Validation of HPLC Method for Halogenated Derivatives. ResearchGate. Discusses column selection (Chiralcel/C18) and mobile phase considerations for bromo-derivatives to prevent degradation during analysis.

  • Degradation of Brominated Organic Compounds. MDPI. Provides context on the dehalogenation pathways (hydrolysis and elimination) relevant to brominated organic scaffolds.

Sources

Technical Support Center: Advanced Derivatization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online | Topic: Reaction Kinetics & Yield Maximization

The Philosophy of Optimization

Welcome to the advanced support tier. If you are reading this, you likely aren't looking for a basic "add reagent and heat" recipe. You are dealing with low yields, unstable derivatives, or complex matrices.

Optimization is not cooking; it is the manipulation of kinetics (how fast the product forms) and thermodynamics (how stable the product is). Our goal is to shift the equilibrium toward the derivative while suppressing side reactions (hydrolysis, artifact formation).

This guide covers three critical modules:

  • GC-MS Silylation: Mastering moisture and sterics.

  • HPLC Amino Acid Analysis: Sequential OPA/FMOC workflows.

  • Experimental Design: Moving from OFAT to DoE.

Module 1: Silylation for GC-MS

Target: Alcohols, Acids, Amines, Phenols.

The Core Challenge: Silylation is a nucleophilic substitution (


) at the silicon atom. The enemy is Steric Hindrance  and Moisture . Water is a better nucleophile than your bulky analyte; it will react with the silylating reagent first, creating silanols (column-damaging debris) and leaving your analyte under-derivatized.
Standard Protocol: BSTFA + 1% TMCS

Use this as your baseline. Deviate only when data suggests.

  • Dry Your Sample: Lyophilize or N2 blow-down to absolute dryness. Trace water is the #1 cause of failure.

  • Solvent: Add 50 µL anhydrous Pyridine .

    • Why? Pyridine acts as an acid scavenger (neutralizing HCl/HF byproducts) and drives the reaction forward.

  • Reagent: Add 50 µL BSTFA + 1% TMCS .

    • Why TMCS? It is a trimethylsilyl donor catalyst. It increases the "donating power" (leaving group ability) of the BSTFA.

  • Incubation: 60°C for 30–60 minutes.

    • Note: Sterically hindered groups (e.g., tertiary alcohols) may require 70°C for 90 mins.

Visualizing the "Moisture Trap"

The following diagram illustrates why even 1% moisture ruins your quantification.

SilylationCompetition Reagent Silylating Reagent (BSTFA) Intermediate Transition State (Si-O Bond Formation) Reagent->Intermediate Analyte Analyte (-OH, -NH2) Analyte->Intermediate Slow Kinetics Water Moisture (Contaminant) Water->Reagent Fast Kinetics (Competitive Inhibition) Waste Hydrolysis Byproducts (Silanols/Artifacts) Water->Waste Product TMS-Derivative (Volatile/Stable) Intermediate->Product

Figure 1: Competitive kinetics between analyte derivatization and reagent hydrolysis. Water reacts faster than most analytes, depleting the reagent before the derivatization is complete.

Module 2: Automated HPLC Derivatization (OPA/FMOC)

Target: Primary and Secondary Amino Acids.[1][2]

The Core Challenge: Primary amines react with OPA (Ortho-phthalaldehyde), but secondary amines (like Proline) do not.[1][3][4] FMOC (9-Fluorenylmethyl chloroformate) reacts with both but produces a fluorescent background. The Solution: A sequential "In-Needle" reaction where OPA clears the primary amines first.

Optimized Workflow (In-Needle)

This protocol is designed for autosamplers with programmable injection routines (e.g., Agilent/Thermo).

StepActionCritical ParameterWhy?
1 Draw Borate Buffer (pH 10.4)pH > 9.5OPA reaction requires deprotonated amines.
2 Draw SampleMix in loopPre-buffers the sample.
3 Draw OPA/3-MPA AgitateReacts with Primary Amines immediately. 3-MPA is the thiol source required for fluorescence.
4 Wait 0.5 minTime ControlOPA derivatives are unstable; do not wait >2 mins.
5 Draw FMOC AgitateReacts with remaining Secondary Amines .
6 Draw Acidic QuenchpH < 7Stops reaction; stabilizes OPA derivatives before injection.
Logic Flow: Reagent Selection

AminoAcidLogic Start Amino Acid Sample CheckType Amine Type? Start->CheckType Primary Primary Amine (e.g., Alanine) CheckType->Primary -NH2 Secondary Secondary Amine (e.g., Proline) CheckType->Secondary -NHR OPA Add OPA + Thiol (pH 10) Primary->OPA Secondary->OPA No Reaction FMOC Add FMOC-Cl Secondary->FMOC OPA->FMOC Sequential Step Detect1 Fluorescent Isoindole (Ex: 340nm, Em: 450nm) OPA->Detect1 Detect2 Fluorescent Carbamate (Ex: 260nm, Em: 315nm) FMOC->Detect2

Figure 2: Decision tree for sequential derivatization. OPA must be applied first to consume primary amines, preventing them from reacting with FMOC and complicating the chromatogram.

Module 3: Experimental Design (DoE)

Stop guessing. Start modeling.

The Core Challenge: The "One Factor at a Time" (OFAT) approach fails to detect interactions .[5] For example, increasing temperature might only increase yield if the reagent concentration is high enough.

Recommendation: Use a Box-Behnken Design for optimization.

  • Factor A: Temperature (e.g., 60°C, 70°C, 80°C)

  • Factor B: Time (e.g., 30, 60, 90 min)

  • Factor C: Reagent Excess (e.g., 5x, 10x, 20x Molar Excess)

Data Comparison: OFAT vs. DoE

FeatureOFAT (Traditional)DoE (Modern Standard)
Efficiency Low (Requires many runs)High (Information rich, fewer runs)
Interaction Detection Impossible Built-in (e.g., Temp × Time)
Outcome Local Maximum (Good enough)Global Maximum (Optimal)
Robustness UnknownDefined "Design Space"
Troubleshooting & FAQs

Q1: I see "ghost peaks" in my GC-MS blank. Where are they coming from?

  • Diagnosis: This is likely septum bleed or reagent contamination.

  • Fix:

    • Check if peaks are siloxanes (m/z 73, 207, 281). If yes, change the injection port septum and liner.

    • Verify reagent purity. Old BSTFA hydrolyzes into trifluoroacetamide, which can appear as a peak.

    • Pro Tip: Use "GC-grade" or "Derivatization-grade" solvents. Stabilizers in standard HPLC-grade THF or Chloroform can react with silylating agents.

Q2: My HPLC derivative peak areas decrease over the course of the batch.

  • Diagnosis: Instability of the derivative (Hydrolysis).

  • Fix:

    • Temperature: Cool the autosampler to 4°C.

    • Quenching: Ensure the automated program adds an acidic quench (e.g., 0.1% Acetic Acid) immediately after the FMOC step.

    • Just-in-Time: Do not derivatize the whole batch at once. Use "overlap injection" settings to derivatize Sample B while Sample A is running.

Q3: I have a precipitate in my vial after adding the reagent.

  • Diagnosis: Solubility mismatch or salt formation.

  • Fix:

    • If using Pyridine , ensure your sample was not a salt form (e.g., Hydrochloride salt). The base will free the amine, precipitating NaCl/KCl.

    • Solution: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to desalt the sample before drying and derivatizing.

References
  • Little, J. L. (1999).[6] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. 7

  • Agilent Technologies. (2020). Improved OPA/FMOC Derivatized Amino Acid Methods. Technical Note. 4

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC and HPLC Troubleshooting Guide.

  • Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids.[2] Application Brief.[2] 2

  • Lab Manager. (2025). Using Design of Experiments (DoE) in Method Development.[5][8][9]5[2]

Sources

Technical Support Center: Stability Management of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-3BP-HBr Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: The Core Directive (Stability Mechanics)

You are encountering instability because 3-Bromopiperidin-4-one hydrobromide is a "loaded spring" thermodynamically. It possesses two functional motifs that fight against stability:

  • 
    -Halo Ketone:  The C3 proton is highly acidic due to the electron-withdrawing carbonyl and bromine.
    
  • Secondary Amine: Even though it is a salt, any equilibrium shift toward the free base creates an intramolecular base (the nitrogen lone pair) capable of triggering self-destruction.

The Golden Rule:

Never expose this compound to a pH > 4.0 or protic solvents without excess acid. The hydrobromide salt form is not just for solubility; it is a "chemical straitjacket" that prevents the nitrogen atom from catalyzing the elimination of HBr.

Mechanism of Failure: The Dehydrobromination Cascade

The following diagram illustrates the "Safe Zone" (Salt) versus the "Danger Zone" (Free Base/Elimination).

StabilityPathways Salt 3-Bromopiperidin-4-one Hydrobromide (Stable) FreeBase Free Base Form (Transient/Unstable) Salt->FreeBase Base / pH > 7 FreeBase->Salt Add HBr/AcOH Enolate Enolate Intermediate FreeBase->Enolate Rapid Deprotonation Enone Dehydrobrominated Product (Enone) Enolate->Enone Elimination of Br- (E1cB) Favorskii Favorskii Rearrangement (Ring Contraction) Enolate->Favorskii Skeletal Rearrangement

Figure 1: Stability bifurcation. The compound remains stable only when the amine is protonated (Green Node). Exposure to base triggers irreversible elimination (Red/Black Nodes).

Part 2: Troubleshooting & FAQs

Section A: Storage & Handling

Q: My white powder has turned yellow/orange. Is it still usable? A: The yellowing indicates the formation of the conjugated enone (elimination product) and elemental bromine traces.

  • Diagnosis: This occurs due to moisture ingress. Water acts as a base relative to the HBr salt, causing micro-hydrolysis and subsequent elimination.

  • Solution: If the color is faint, wash with cold anhydrous acetone/ether (the salt is insoluble, impurities often dissolve). If deep orange, recrystallize from glacial acetic acid/HBr.

  • Prevention: Store in a desiccator at -20°C under Argon.

Q: Can I weigh this out on the open bench? A: Only for fewer than 2 minutes. The compound is hygroscopic. Absorbed water lowers the local acidity, initiating the degradation described above.

Section B: Solvent Compatibility

Q: I need to dissolve it for a reaction. Can I use Methanol? A: Avoid if possible. Methanol is nucleophilic.

  • Risk:[1][2][3] In the presence of the ketone, methanol can form hemiacetals. More critically, if the solution is not strictly acidic, methanol can act as a solvolysis agent, displacing the bromine.

  • Recommendation: Use Acetonitrile (ACN) or Dichloromethane (DCM) . If you must use an alcohol, add 1-2 equivalents of acetic acid to buffer the system.

Solvent Safety Matrix:

SolventCompatibilityRisk FactorCorrective Action
Acetonitrile ✅ ExcellentLowKeep anhydrous.
Glacial Acetic Acid ✅ ExcellentNoneIdeal for recrystallization.
Methanol/Ethanol ⚠️ CautionMedium (Solvolysis)Add catalytic HBr or AcOH.
Water ❌ CriticalHigh (Hydrolysis)Do not use for storage/dissolution.
DMF/DMSO ❌ AvoidHigh (Basic/Thermal)Promotes rapid elimination.
Section C: Reaction Strategy

Q: I need to react the amine, but I can't free-base it without degradation. What do I do? A: You must perform an in-situ neutralization at cryogenic temperatures. Do not isolate the free base.

Protocol: The "Cold-Trap" Method

  • Suspend the HBr salt in DCM at -78°C .

  • Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA or TEA) dropwise.

  • Immediately add your electrophile (e.g., BOC-anhydride, Acyl chloride).

  • Allow to warm to 0°C only after the amine has reacted.

  • Why: At -78°C, the elimination rate (

    
    ) is significantly slower than the N-acylation rate (
    
    
    
    ).

Part 3: Analytical Validation

How do you prove your compound is intact?

1. 1H NMR Signature (DMSO-d6 + drop of DBr):

  • Target: Look for the multiplet at ~4.8 - 5.0 ppm (C3-H, alpha to Br and Ketone).

  • Red Flag: Disappearance of this peak and appearance of alkene protons at 6.0 - 7.0 ppm indicates dehydrobromination.

2. LCMS Considerations:

  • Warning: Standard LCMS methods use basic or aqueous mobile phases which will degrade the compound on the column.

  • Fix: Use an acidic mobile phase (0.1% Formic acid in Water/ACN) and keep the autosampler at 4°C.

References

  • Reactivity of Alpha-Halo Ketones

    • Source: LibreTexts Chemistry. (2025).[4][5][6] "Alpha Halogenation of Aldehydes and Ketones."

    • Relevance: Establishes the fundamental mechanism of acid-catalyzed enolization and base-catalyzed dehydrobromination (E2/E1cB p
    • URL:[Link]

  • Favorskii Rearrangement Risks

    • Source: Wikipedia/Organic Chemistry Portal. "Favorskii Rearrangement."[7][8][3][6][9]

    • Relevance: details the skeletal rearrangement risks when -halo ketones are exposed to alkoxide bases, leading to ring contraction rather than simple elimin
    • URL:[Link][7][8]

  • Chemical Properties & Handling

    • Source: PubChem.
    • Relevance: Provides physical property data and stability warnings for the piperidin-4-one class of halogen
    • URL:[Link]

  • Source: Google Patents (CN103304472A). "Method for synthesizing 1-BOC-3-piperidone.

Sources

Troubleshooting stereoselectivity in reactions with piperidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselectivity in Piperidinone Derivatives

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Piperidinone Conformation Challenge

Piperidinones are not merely "nitrogenous cyclohexanones."[1] The presence of the nitrogen atom introduces unique stereoelectronic effects—specifically A(1,3) strain (allylic strain) with N-protecting groups and transannular interactions . Successful stereocontrol requires treating the ring not as a static chair, but as a dynamic scaffold where the N-substituent dictates the available reactive conformers.

This guide addresses the three most common "tickets" submitted by researchers: diastereoselective reductions, alpha-functionalization failures, and analytical ambiguity.

Issue 1: "I am consistently getting the thermodynamic (equatorial) alcohol from my ketone reduction. How do I access the axial alcohol?"

Diagnosis: You are likely using a small hydride donor (NaBH₄, LiAlH₄) under thermodynamic control or without sufficient steric bulk to override the inherent preference for axial attack.

Technical Resolution: In 4-piperidinones, the "small" nucleophile trajectory is axial (parallel to the axial hydrogens), leading to the equatorial alcohol (thermodynamic product). To invert this selectivity and obtain the axial alcohol (kinetic product), you must block the equatorial face or use a bulky hydride that is forced to attack from the less hindered equatorial trajectory.

Protocol: Stereodivergent Reduction of N-Boc-4-Piperidinone
Target ProductReagent of ChoiceConditionsMechanismSelectivity (dr)
Equatorial Alcohol (Thermodynamic)NaBH₄ or LiAlH₄ MeOH or THF, -78°C to 0°CAxial Attack : Small hydride approaches from the axial face (anti-parallel to axial H).>95:5 (trans)
Axial Alcohol (Kinetic)L-Selectride (Li[s-Bu]₃BH)THF, -78°C (Critical)Equatorial Attack : Bulky hydride is sterically blocked from axial approach by C3/C5 axial hydrogens.>90:10 (cis)
Enantiopure cis/trans Ru-Cl(p-cymene) + Chiral LigandH₂ (g) or HCOOH/TEADynamic Kinetic Resolution (DKR) : Simultaneously racemizes the alpha-center while reducing.>99% ee/dr

Key Troubleshooting Step:

  • For L-Selectride: Ensure the reaction is quenched at -78°C with methanol before warming. Warming the active borohydride intermediate can lead to equilibration to the thermodynamic product.

Visualizing the Attack Vector

ReductionSelectivity cluster_0 Substrate: N-Boc-4-Piperidinone cluster_1 Reagent Selection cluster_2 Transition State & Product Ketone 4-Piperidinone (Chair Conformation) SmallH Small Hydride (NaBH4, LiAlH4) Ketone->SmallH BigH Bulky Hydride (L-Selectride) Ketone->BigH AxialAttack Axial Attack (Less Steric Hindrance) SmallH->AxialAttack Favored Path EqAttack Equatorial Attack (Steric Approach Control) BigH->EqAttack Forced Path EqAlc Equatorial Alcohol (Thermodynamic) AxialAttack->EqAlc AxAlc Axial Alcohol (Kinetic) EqAttack->AxAlc

Figure 1: Mechanistic divergence in hydride reduction of 4-piperidinones based on nucleophile size.

Issue 2: "My alpha-alkylation yields are low, and I see significant bis-alkylation or side products."

Diagnosis: Direct enolate alkylation of N-protected piperidinones is plagued by poly-alkylation (due to rapid proton exchange between product and enolate) and regiochemical ambiguity (in 3-piperidinones).

Technical Resolution: Avoid direct alkylation with simple lithium bases (LDA/LiHMDS) if selectivity is poor. Switch to indirect alkylation via silyl enol ethers or enamines, or utilize Endocyclic Enolate Trapping .

Mechanism: The "Proximal vs. Distal" Rule (for 3-Piperidinones)

The N-protecting group determines which side of the ketone enolizes:

  • Electron-Withdrawing Groups (N-Boc, N-Acyl): Inductive withdrawal destabilizes the developing positive charge at the adjacent carbon, disfavoring enolization at C2. Result: Enolization occurs at C4 (Distal).

  • Electron-Donating Groups (N-Alkyl, N-Benzyl): stabilize the transition state. Result: Mixtures or C2 (Proximal) preference depending on sterics.

Troubleshooting Workflow

Scenario A: You need mono-alkylation at C3 of a 4-piperidinone.

  • Do NOT use 1.0 eq of LDA and add alkyl halide. The product is more acidic than the starting material.[2]

  • Protocol:

    • Form the Silyl Enol Ether (SEE) : Treat ketone with TMSCl (1.2 eq) and NaI (1.2 eq) + Et₃N in MeCN.

    • Isolate the SEE (distillation or silica plug).

    • Perform Mukaiyama Aldol or alkylation using a Lewis Acid (TiCl₄ or BF₃·OEt₂) and the electrophile.

    • Why? The neutral SEE cannot deprotonate the product.

Scenario B: You need stereoselective alkylation. Use the Endocyclic Enolate geometry to your advantage.

  • Step 1: Generate the Z-enolate using LiHMDS (kinetic control) in THF at -78°C.

  • Step 2: Add a coordinating co-solvent (HMPA or DMPU) if reactivity is low, but only after enolate formation.

  • Step 3: Electrophile approach is dictated by the N-protecting group. For N-Boc, the bulky tert-butyl group shields the "top" face, forcing the electrophile to attack from the axial direction (bottom), yielding the trans product relative to the carbamate.

Issue 3: "I cannot determine if my product is a Chair or Twist-Boat conformation."

Diagnosis: Piperidinones with N-acyl/Boc groups suffer from A(1,3) strain, which can flatten the ring or force it into a twist-boat to relieve steric clashes between the N-substituent and equatorial alpha-protons.

Technical Resolution: Use ¹H NMR Coupling Constants (³J_HH) to diagnose the conformation.

ParameterChair ConformationTwist-Boat / Skew
J(ax,ax) 10–12 Hz (Large)3–6 Hz (Reduced)
J(ax,eq) 2–5 Hz (Small)2–5 Hz (Small)
J(eq,eq) 2–5 Hz (Small)Variable
N-Boc Signal Sharp singlet at RTBroad/Split (Rotamers)

The "Rotamer" Trap: N-Amides/Carbamates exhibit slow rotation around the N-C(O) bond on the NMR timescale.

  • Symptom:[3][4][5][6][7][8][9][10] "My NMR looks like a mixture of diastereomers (e.g., 60:40 ratio), but I expected one product."

  • Test: Run the NMR at High Temperature (50–80°C) (e.g., in DMSO-d6).

  • Result: If the peaks coalesce into a single sharp set, they are rotamers , not diastereomers. If they remain distinct, you have a stereochemical mixture.

Advanced Protocol: Dynamic Kinetic Resolution (DKR)

For researchers needing high enantioselectivity from racemic beta-keto ester piperidinones.

Reagent: [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori-Ikariya Catalyst). Reaction:

  • Dissolve racemic N-Boc-3-methoxycarbonyl-4-piperidinone in DMF/Et₃N (5:2).

  • Add catalyst (1 mol%).

  • Pressurize with H₂ (10 bar) or use HCOOH/TEA azeotrope.

  • Stir 24h.

Mechanism: The base catalyzes the rapid racemization of the alpha-center (via enol), while the Ru-catalyst selectively reduces only one enantiomer of the ketone. This funnels the entire racemic mixture into a single stereoisomer (cis-alcohol/ester).

References

  • Stereoselective Reduction of 4-Piperidinones

    • Mechanism of Hydride Attack: Eliel, E. L.; Senda, Y. "Reduction of N-substituted-4-t-butylpiperidiniums." Tetrahedron1970 , 26, 2411. Link

    • Selectride Usage: Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." J. Am. Chem. Soc.[3]1972 , 94, 7159. Link

  • Alpha-Alkylation & Enolate Chemistry

    • Regioselectivity (Proximal vs Distal): Rubiralta, M.; Diez, A.; Balet, A. "Wacker oxidation of N-alkyl-1,2,3,6-tetrahydropyridines." Tetrahedron1987 , 43, 3021. Link

    • N-Protecting Group Effects: Beak, P.; Lee, W. K. "Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." J. Org.[4] Chem.1993 , 58, 1109. Link

  • Dynamic Kinetic Resolution (DKR)

    • Ru-Catalysis:[11][4] Noyori, R.; Ikariya, T. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[3][5][12][13][14] Chem. Res.1997 , 30, 97. Link

    • Application to Piperidines: Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angew.[5][15] Chem. Int. Ed.2004 , 43, 2859. Link

  • Conformational Analysis

    • A(1,3) Strain: Johnson, F. "Allylic Strain in Six-Membered Rings." Chem. Rev.1968 , 68, 375. Link

Sources

Technical Support Center: Scalable Synthesis of 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-BP-3B4P-001 Status: Active Topic: Process Optimization & Troubleshooting for Scale-Up Audience: Process Chemists, Scale-up Engineers

Executive Summary & Core Chemistry

The Challenge: Scaling the synthesis of 3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) presents a classic conflict between kinetic control (mono-bromination) and thermodynamic stability (di-bromination or rearrangement). The free base is unstable and prone to polymerization; therefore, maintaining the acidic hydrobromide salt form throughout the workflow is critical for product integrity.

The Solution: The most robust scalable route utilizes the acid-catalyzed


-bromination  of piperidin-4-one hydrochloride (or hydrobromide) using molecular bromine (

) in glacial acetic acid (AcOH). This method is atom-economical but requires rigorous thermal control to prevent the formation of 3,5-dibromo impurities.
Reaction Mechanism & Pathway

The reaction proceeds via the acid-catalyzed enolization of the ketone. Note that the HBr generated during the reaction acts as an autocatalyst, potentially leading to thermal runaways if not managed.

ReactionPathway SM Piperidin-4-one (HCl/HBr Salt) Enol Enol Intermediate (Rate Limiting Step) SM->Enol + H+ (Cat.) - H+ Prod 3-Bromopiperidin-4-one HBr Salt Enol->Prod + Br2 Fast Prod->SM Generates HBr (Accelerates Enolization) DiBromo 3,5-Dibromo Impurity (Over-reaction) Prod->DiBromo + Br2 / High Temp (Avoid this)

Figure 1: Reaction pathway highlighting the autocatalytic nature of HBr generation and the risk of over-bromination.

Standard Operating Procedure (Scale-Up Ready)

Scale: 100g – 1kg Input Safety Critical: Bromine (


) is highly corrosive and toxic. All operations must occur in a functioning fume hood with a caustic scrubber attached to the vent line.
Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Attribute
Piperidin-4-one HCl 1.0SubstrateMust be dry (Monohydrate is acceptable but adjust MW)
HBr (33% in AcOH) 0.1 - 0.2CatalystEliminates induction period (prevents runaway)
Bromine (

)
1.0 - 1.05ReagentHigh purity; add as solution in AcOH for thermal control
Glacial Acetic Acid 5 - 8 VolSolventAnhydrous; maintains acidic environment
Acetone/Ether 3 - 5 VolAnti-solventFor crystallization/washing
Step-by-Step Protocol
  • Dissolution & Initiation:

    • Charge Piperidin-4-one HCl and Glacial Acetic Acid (5 Vol) to a reactor.

    • Add catalytic HBr in AcOH (0.1 eq). Why? This "seeds" the reaction with acid, bypassing the lag phase where unreacted

      
       accumulates, preventing a sudden exotherm later.
      
    • Adjust temperature to 10–15°C .

  • Controlled Addition:

    • Prepare a solution of

      
       (1.0 eq) in AcOH (2 Vol).
      
    • Add the bromine solution dropwise over 2–4 hours.

    • Critical Parameter: Maintain internal temperature < 20°C .

    • Visual Check: The solution should decolorize (orange

      
       pale yellow) as 
      
      
      
      is consumed. If orange color persists, pause addition.
  • Aging & Crystallization:

    • After addition, allow the mixture to warm to 20–25°C and stir for 2–4 hours.

    • Process Control: HPLC/GC check. Target < 2% Starting Material.

    • The product (HBr salt) often precipitates spontaneously. If not, cool to 0°C and add Acetone (3 Vol) slowly.

  • Isolation:

    • Filter the white to off-white solid under

      
       atmosphere (hygroscopic!).
      
    • Wash with cold Acetone or

      
       to remove acetic acid and trace 
      
      
      
      .
    • Dry under vacuum at < 40°C .

Troubleshooting & FAQs

Category A: Purity & Selectivity

Q: I am seeing significant levels of 3,5-dibromopiperidin-4-one. How do I stop this?

  • Root Cause: High temperature or localized excess of bromine.

  • Resolution:

    • Lower the Temperature: Conduct the addition at 0–5°C instead of 15°C.

    • Dilution: Dilute the

      
       feed further with AcOH.
      
    • Stirring: Ensure high-shear mixing (Reynolds number > 2000) to prevent "hot spots" of high

      
       concentration.
      

Q: The reaction mixture turned black/tarry. Is the batch lost?

  • Root Cause: Oxidation of the amine or thermal decomposition. The free base is extremely unstable.

  • Resolution:

    • Check Atmosphere: Ensure the reactor is purged with Nitrogen (

      
      ).
      
    • Check Starting Material: Did you use the free base? Always use the HCl or HBr salt.

    • Rescue: Decolorize with activated charcoal during the crystallization step, though yield will suffer.

Category B: Process Safety

Q: The reaction did nothing for an hour, then violently boiled. What happened?

  • Root Cause: Autocatalytic Runaway. You likely did not add the catalytic HBr at the start. The reaction waited until enough HBr was generated endogenously, then the rate accelerated exponentially.

  • Corrective Action: Always add 0.1 eq HBr/AcOH before starting the bromine addition. This linearizes the reaction kinetics.

Category C: Isolation

Q: My product is a sticky gum, not a solid.

  • Root Cause: Residual Acetic Acid or water absorption (Hygroscopic).

  • Resolution:

    • Trituration: Decant the supernatant. Add fresh dry Acetone or Ether and stir vigorously to induce crystallization.

    • Drying: Use a vacuum oven with a

      
       trap.
      

Troubleshooting Logic Tree

Use this decision matrix to diagnose batch failures in real-time.

Troubleshooting Start Issue Detected HighImpurity High Di-Bromo Impurity Start->HighImpurity NoReaction Br2 Color Persists (No Reaction) Start->NoReaction Exotherm Sudden Exotherm Start->Exotherm StickySolid Product is Gum/Oil Start->StickySolid TempCheck Is Temp > 20°C? HighImpurity->TempCheck CatCheck Was Cat. HBr added? NoReaction->CatCheck Exotherm->CatCheck Likely missed initiation SolventCheck Is AcOH Wet? StickySolid->SolventCheck CoolDown Action: Cool to 0°C Slow Addition TempCheck->CoolDown Yes AddCat Action: Add 0.1 eq HBr Wait CatCheck->AddCat No Triturate Action: Triturate w/ Dry Acetone SolventCheck->Triturate Residual AcOH/H2O

Figure 2: Diagnostic logic for common scale-up failures.

Comparative Reagent Analysis

For laboratories considering alternatives to elemental bromine, the following table summarizes trade-offs:

ReagentAtom EconomyCost (Scale)Safety ProfileSelectivity
Bromine (

)
HighLowHigh Hazard (Corrosive/Toxic)Moderate (Requires Temp Control)
N-Bromosuccinimide (NBS) Low (Succinimide waste)HighModerate (Solid handling easier)High (Kinetic control easier)
Pyridinium Tribromide Very LowVery HighModerate (Solid, less fuming)High (Slow release of

)

Recommendation: For scales >100g,


  is the only economically viable option. For <10g medicinal chemistry batches, NBS  or Pyridinium Tribromide  is preferred for ease of handling.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • Smith, M. B. Organic Synthesis, 3rd Ed.; Wavefunction: 2010. (Halogenation of heterocyclic ketones).[2][3][4]

  • PubChem. 3-Bromo-4-piperidinone hydrobromide (Compound Summary). National Library of Medicine.

  • Becker, R. et al.

    
    -Bromination of Acetophenone in a Continuous Flow Microreactor." Journal of Flow Chemistry, 2012. (Demonstrates autocatalysis of HBr and suppression strategies). 
    
  • Patent WO2006065283. "Method for preparing piperidine derivatives." (Describes analogous bromination conditions for piperidones).

Sources

Technical Support Hub: Thermal Instability Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Process Safety & Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive & Scope

Welcome to the Thermal Management Support Center. Thermal instability is not merely a nuisance; it is the primary vector for safety incidents (runaway reactions) and yield loss (degradation).

This guide does not offer generic advice like "lower the temperature." We address the thermodynamic causality of your system. We categorize support into three tiers:

  • Critical Safety: Preventing thermal runaway (Stoessel Criticality).

  • Process Engineering: Managing heat transfer limitations during scale-up.

  • Biochemical Integrity: Stabilizing heat-labile reagents (enzymes/catalysts).

Tier 1: Critical Safety (Runaway Reactions)

Issue: "My reaction exotherm is accelerating beyond cooling capacity."

Diagnosis: You are likely experiencing a thermal runaway scenario where the heat generation rate (


) exceeds the heat removal rate (

). This is often caused by reactant accumulation in semi-batch processes or insufficient cooling surface area.

The Metric That Matters: You must calculate the Adiabatic Temperature Rise (


) . This tells you the maximum theoretical temperature the reactor will reach if all cooling fails.


  • 
    : Enthalpy of reaction (J/mol)[1]
    
  • 
    : Concentration (mol/L)
    
  • 
    : Density ( kg/L )
    
  • 
    : Specific heat capacity (J/kg·K)
    
Troubleshooting Protocol: Stoessel Criticality Assessment

We utilize the Stoessel Criticality Classes (1-5) to determine risk levels.

Step-by-Step Assessment:

  • Determine MTSR (Maximum Temperature of Synthesis Reaction):

    
    
    
  • Determine

    
    :  The temperature at which secondary decomposition reactions begin (measured via DSC/ARC).
    
  • Compare:

    • Safe (Class 1-2): MTSR <

      
      . The reaction cannot trigger a secondary explosion even if cooling fails.
      
    • Critical (Class 3-5): MTSR >

      
      . Cooling failure will trigger decomposition.
      

Immediate Mitigation Strategy (The "Stop-Feed" Protocol): In semi-batch reactors, the primary safety lever is the feed rate. If


 deviates by >2°C from setpoint, stop the feed immediately . This limits the "thermal accumulation" (unreacted material) in the vessel.
Visualization: Runaway Detection & Logic Flow

ThermalRunawayLogic Start Start Reaction Monitoring CheckTemp Check Delta T (T_reactor - T_jacket) Start->CheckTemp Decision Is Delta T > Threshold? CheckTemp->Decision Safe Continue Feed Monitor Accumulation Decision->Safe No (< 2°C) Warning Throttle Feed Rate Increase Stirring RPM Decision->Warning Elevated (2-5°C) Critical EMERGENCY STOP 1. Cut Feed 2. Full Cooling Jacket 3. Dump Quench Decision->Critical Critical (> 5°C) Safe->CheckTemp Warning->CheckTemp Re-evaluate

Caption: Logic flow for automated thermal runaway detection. Note the "Stop Feed" priority over cooling.

Tier 2: Process Engineering (Scale-Up Failures)

Issue: "My yield dropped 40% when moving from a 100mL flask to a 5L reactor."

Diagnosis: You are a victim of the Square-Cube Law . As you scale up, the volume (heat generation source) increases cubically (


), while the surface area (cooling capacity) only increases quadratically (

). Your specific heat transfer area (

) has plummeted.
Data: The Surface Area Penalty
ScaleVolume (V)Surface Area (A)A/V Ratio (

)
Cooling Efficiency
Lab Flask 100 mL0.01

100 Excellent
Pilot Reactor 5 L0.13

26 Moderate
Production 1000 L4.8

4.8 Poor
Protocol: Calculating Heat Transfer Coefficient ( )

Do not guess cooling requirements. Calculate the Overall Heat Transfer Coefficient (


) to validate if the larger vessel can handle the heat load.

Workflow:

  • Fill Reactor: Use a solvent with known

    
     (e.g., water or toluene).
    
  • Heat & Cool: Heat to process temperature, then apply maximum cooling.

  • Log Data: Record

    
     and 
    
    
    
    over time (
    
    
    ).
  • Calculate

    
    : 
    
    
    
    
    Plot
    
    
    vs time. The slope is
    
    
    . Solve for
    
    
    .

Corrective Action: If the calculated


 value at 5L scale cannot remove the heat generated by your reaction (

), you must:
  • Dilute: Decrease reaction concentration (lowers

    
     per volume).
    
  • Extend: Increase dosing time (spreads

    
     over longer 
    
    
    
    ).
  • Cryo: Use active cryogens (Dry Ice/Acetone) to increase

    
    .
    

Tier 3: Reagent Stability (Labile Compounds)

Issue: "My enzyme/catalyst loses activity before the reaction completes."

Diagnosis: The reaction temperature is exceeding the Melting Temperature (


)  of the protein or causing ligand dissociation in the catalyst. You need to define the "Thermal Budget" of your reagent.
Protocol: Protein Thermal Shift Assay (TSA)

This protocol uses a solvatochromic dye (e.g., SYPRO Orange) to determine the precise temperature at which your protein unfolds.[2]

Materials:

  • qPCR Machine (with melt curve capability).[2]

  • SYPRO Orange dye (5000x stock).

  • Buffer screening plate (varying pH and salts).[3]

Step-by-Step Methodology:

  • Mix: Combine 20

    
    L protein (0.5 mg/mL) + 2.5 
    
    
    
    L SYPRO Orange (5x final) + 2.5
    
    
    L Buffer.
  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Detect: Monitor fluorescence (Ex 490nm / Em 575nm).

    • Mechanism:[4] Dye binds to hydrophobic regions exposed during unfolding, causing fluorescence spike.[2]

  • Analyze: The inflection point of the fluorescence curve is the

    
    .
    
  • Optimize: Select the buffer/additive that shifts

    
     highest (positive 
    
    
    
    ).
Visualization: Stability Optimization Workflow

TSA_Workflow Input Labile Protein + SYPRO Orange Screen Buffer/Ligand Screening Plate Input->Screen Ramp Thermal Ramp (qPCR 25-95°C) Screen->Ramp Analyze Calculate Tm (Inflection Point) Ramp->Analyze Result_Bad Low Tm (Unstable) Analyze->Result_Bad No Shift Result_Good High Tm (Stabilized) Analyze->Result_Good Positive Shift

Caption: Workflow for identifying stabilizing buffers using Differential Scanning Fluorimetry (DSF/TSA).

References

  • Stoessel, F. (2020).[5] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[6] (Source for Criticality Classes and MTSR). Link

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.

    
     calculation and Wilson Method). Link
    
  • Thermo Fisher Scientific. (2021). Protein Thermal Shift Studies User Guide. (Source for TSA/SYPRO Orange protocols). Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[4] Nature Protocols. (Authoritative grounding for TSA mechanism). Link

Sources

Technical Support Center: Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist)
Ticket: Optimizing Catalyst Selection for Coupling Reactions

Welcome to the Advanced Catalysis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard "Pd(PPh3)4 and pray" approach failed, or you are scaling up and need a robust process.

We do not guess here; we interrogate the mechanism. Below is your troubleshooting architecture, designed to distinguish between catalyst death , cycle stagnation , and off-cycle parasitism .

Module 1: The Selection Logic (Pre-Reaction)

Before you troubleshoot a failed reaction, you must validate your catalyst choice against the substrate's electronic and steric profile. The most common error is selecting a ligand that stabilizes the wrong intermediate.

The Ligand Navigation Map

Do not choose ligands randomly. Use this logic flow to match ligand properties (Cone Angle/Buried Volume vs. Electron Donating Ability) to your rate-determining step (RDS).

LigandSelection Start Identify Substrate Challenge OxAdd Challenge: Oxidative Addition (Aryl Chlorides, Electron-Rich Aryls) Start->OxAdd RedElim Challenge: Reductive Elimination (Bulky Amines, Ortho-Substituted Biaryls) Start->RedElim TransMet Challenge: Transmetalation (Low nucleophilicity Boronates) Start->TransMet Sol_OxAdd Sol: Electron-Rich, Bulky Ligands (P(tBu)3, QPhos) OxAdd->Sol_OxAdd Increase e- density on Pd Sol_RedElim Sol: Sterically Demanding, Monodentate (Buchwald Biaryls: XPhos, RuPhos) RedElim->Sol_RedElim Crowe the metal center Sol_TransMet Sol: Base Activation & Fluoride Additives (CsF, K3PO4 + H2O) TransMet->Sol_TransMet Activate Boron species

Figure 1: Logic flow for matching ligand attributes to the rate-determining step of the catalytic cycle.

Module 2: Troubleshooting Stalls (The "Engine Check")

Symptom: The reaction starts but stops at 40-60% conversion. Adding more catalyst does not help. Diagnosis: This is rarely "catalyst death" in the traditional sense; it is often product inhibition or ligand dissociation .

The "Black Precipitate" Indicator
  • Observation: The reaction mixture turns from clear/yellow to a black suspension.

  • Mechanism: This is "Pd Black." Your ligand has dissociated, and the naked Pd(0) atoms have aggregated into inactive nanoparticles.

  • Root Cause: Ligand-to-Metal ratio is too low, or the ligand is thermally unstable.

  • Fix: Switch to a precatalyst (e.g., Buchwald Gen 3) which guarantees a 1:1 Pd:L ratio upon activation, or increase free ligand concentration.

The Troubleshooting Matrix
SymptomProbable CauseMechanistic InsightCorrective Action
0% Conversion Oxidative Addition FailureThe C-X bond is too strong or Pd is not active (Pd(II) not reduced).1. Switch to Pd-G3 Precatalysts (activates rapidly).2. Use SPhos or XPhos (highly electron-rich).
Stalls at 50% Catalyst PoisoningHeterocycles (pyridines, imidazoles) are binding Pd, shutting down the cycle.1. Increase Temperature (promotes decoordination).2. Switch to BrettPhos (bulky enough to prevent N-binding).
Homocoupling (Ar-Ar) Slow TransmetalationOxidative addition is fast, but the boronate is not entering the cycle.1. Add water (degassed) to solubilize the base.2. Switch base to K3PO4 or CsF .
Dehalogenation (Ar-H) Beta-Hydride Elimination(Buchwald-Hartwig) The amine has alpha-hydrogens and elimination is faster than coupling.1. Switch to RuPhos (specialized for aliphatic amines).2. Lower reaction temperature.[1][2]

Module 3: Specific Defect Resolution

Issue A: Protodeboronation in Suzuki Coupling

The Problem: Your aryl halide remains, but your boronic acid disappears. You find Ar-H (benzene derivative) in the LCMS. The Science: Base-catalyzed hydrolytic cleavage of the C-B bond. Recent studies suggest bulky phosphine ligands can paradoxically accelerate this side reaction by destabilizing the transmetalation transition state [1].

Protocol: The "Anhydrous Rescue" If standard aqueous conditions fail due to protodeboronation:

  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene.

  • Base: Use Cs2CO3 or K3PO4 (finely ground, anhydrous).

  • Additive: Add 5 mol% water (controlled) or use a phase transfer catalyst (18-crown-6) to solubilize just enough base without flooding the system with protons.

  • Reagent: Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate (slow release).

Issue B: The "Induction Period" in Buchwald-Hartwig

The Problem: Reaction does nothing for 2 hours, then suddenly exotherms or turns black. The Science: You are likely using Pd(OAc)2. It requires reduction to Pd(0) by the amine or phosphine before catalysis begins. This induction period consumes your expensive ligand [2].

Protocol: Precatalyst Activation

  • Do not mix Pd(OAc)2 + Ligand in the pot.

  • Do: Use a pre-formed Pd(dba)2 (if strictly anaerobic) or, preferably, a Palladacycle Precatalyst (e.g., XPhos Pd G3) . These release active L-Pd(0) immediately upon exposure to base.

Module 4: Experimental Protocols

SOP-01: Micro-Scale High-Throughput Screening (HTE)

Do not waste grams of material on a single condition. Use this HTE protocol to screen 12 conditions in parallel.

Equipment: 1-dram vials with stir bars, aluminum heating block. Scale: 50 µmol (limiting reagent).

  • Stock Solutions:

    • Pd Source: Make a stock of Pd(OAc)2 or Precatalyst in THF (concentration: 0.02 M).

    • Ligand: Make stocks of XPhos, SPhos, BrettPhos, dppf in THF (concentration: 0.04 M).

    • Reactants: Mix Aryl Halide and Nucleophile in reaction solvent (e.g., 1.0 M concentration).

  • Dosing:

    • Add 25 µL Pd stock (1 mol%) to vials.

    • Add 25 µL Ligand stock (2 mol%) to vials. Evaporate THF if solvent switch is needed.

    • Add Base (solid, weighed manually or dispensed as slurry).

    • Add Reactant mixture.[3][4]

  • Execution:

    • Cap tightly (Teflon lined).

    • Heat to 80°C for 4 hours.

  • Analysis:

    • Dilute with MeCN. Filter.

    • Analyze via UPLC-MS.[5] Look for Conversion (disappearance of SM) and Yield (product peak area vs. internal standard).

Module 5: Diagnostic Workflow

Use this decision tree when a reaction fails to determine the next physical step.

TroubleshootingFlow Fail Reaction Failed CheckSM Is Aryl Halide Consumed? Fail->CheckSM Yes_Consumed Yes: SM Consumed CheckSM->Yes_Consumed No_Consumed No: SM Remains CheckSM->No_Consumed CheckProd Is Product Formed? Yes_Consumed->CheckProd SideRxn Diagnosis: Side Reaction (Protodeboronation or Beta-Elimination) CheckProd->SideRxn No Product Decomp Diagnosis: Decomposition (Check Oxidative Stability) CheckProd->Decomp Messy LCMS CheckColor Did it turn Black? No_Consumed->CheckColor PdBlack Yes: Pd Black Precipitated (Ligand Unstable/Dissociated) CheckColor->PdBlack NoChange No: Solution Unchanged (Oxidative Addition Failed) CheckColor->NoChange

Figure 2: Diagnostic decision tree for post-reaction analysis.

References
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: ChemRxiv (2021). URL:[Link]

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development. Source: ACS Central Science (2019). URL:[Link]

  • Green Criteria for Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable.[6] URL:[Link]

Sources

Technical Support Center: Characterization of Halogenated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Portal. Current Status: Operational Topic: Halogenated Piperidines (F, Cl, Br, I substituents) Ticket ID: H-PIP-CHAR-001

Introduction: The Piperidine Challenge

Halogenated piperidines are critical scaffolds in medicinal chemistry (e.g., Janus kinase inhibitors, fluoro-analogs of ritalin). However, they present a "perfect storm" of analytical challenges:

  • Conformational Flexibility: The piperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion, leading to broad or averaged NMR signals.

  • Basic Nitrogen: The secondary/tertiary amine interacts aggressively with silanols in chromatography, causing peak tailing.

  • Halogen Instability: Heavier halogens (Cl, Br, I) are prone to thermal dehydrohalogenation (elimination of HX) during GC-MS analysis.

This guide provides root-cause analysis and self-validating protocols to resolve these issues.

Module 1: NMR Spectroscopy Troubleshooting

Issue: Broad, "Missing," or Unresolved Proton Signals

Symptom: The


H NMR spectrum shows broad humps instead of sharp multiplets, particularly for protons 

to the nitrogen or the halogen. Root Cause: The exchange rate between conformational isomers (ring flip or N-inversion) is on the same timescale as the NMR frequency (intermediate exchange).
Troubleshooting Workflow

NMR_Workflow Start Symptom: Broad/Missing Signals Check_Solvent Check Solvent (Is it protic?) Start->Check_Solvent Decision_VT Can you run Variable Temp (VT)? Check_Solvent->Decision_VT Run_Low_T Run Low T (-40°C to -80°C) Freeze conformation Decision_VT->Run_Low_T Yes (Detailed Structure Needed) Run_High_T Run High T (+60°C to +80°C) Induce fast exchange Decision_VT->Run_High_T Yes (Purity Check Only) Salt_Formation Alternative: Salt Formation (Add TFA or HCl) Decision_VT->Salt_Formation No (Instrument Limit) Result_Low Result: Sharp, distinct conformers (Major/Minor visible) Run_Low_T->Result_Low Result_High Result: Sharp, averaged spectrum (Loss of coupling detail) Run_High_T->Result_High Result_Salt Result: Protonation locks N-inversion Sharpened signals + Shifted alpha-H Salt_Formation->Result_Salt

Figure 1: Decision tree for resolving conformational broadening in piperidine NMR.

Protocol: Chemical Locking via Salt Formation

If VT-NMR is unavailable, protonating the amine locks the nitrogen inversion and often stabilizes a single chair conformation (usually with the bulky group equatorial).

  • Dissolve 5-10 mg of sample in 0.6 mL

    
     or 
    
    
    
    .
  • Add 1-2 equivalents of Trifluoroacetic acid (

    
    ) or use HCl gas generated in situ.
    
  • Acquire spectrum. Expect downfield shifts of

    
    -protons (
    
    
    
    3.0
    
    
    3.5-4.0 ppm).
Issue: Stereochemical Assignment (Axial vs. Equatorial Halogen)

Scientific Insight: Fluorine substituents on piperidine rings often exhibit an "axial preference" due to the charge-dipole anomeric effect, contrary to standard steric prediction [1, 5].

Data Table: Coupling Constants (


) for Assignment 
Use these values to determine if your halogen/proton is axial (ax) or equatorial (eq).
InteractionCoupling TypeTypical Value (Hz)Structural Implication
H-H

10 - 13 HzLarge coupling indicates trans-diaxial relationship.
H-H

/

2 - 5 HzSmall coupling indicates gauche relationship.
H-F

(Geminal)
45 - 50 HzConfirms presence of F on that carbon.
H-F

(Ax-Ax)
25 - 35 HzFluorine is axial (anti-periplanar to proton).
H-F

(Ax-Eq)
10 - 15 HzFluorine is equatorial (gauche to proton).

Module 2: HPLC & Chiral Separation

Issue: Severe Peak Tailing

Symptom: Asymmetry factor (


) > 1.5. Peak looks like a "shark fin."
Root Cause:  The basic piperidine nitrogen (

~9-10) is protonated at neutral pH and interacts ionically with residual acidic silanols (

) on the column stationary phase [2].
Solution A: The "High pH" Strategy (Recommended)

Operate the mobile phase at pH > 10. This deprotonates the piperidine (neutral form) and the silanols (ionized form), but since the analyte is neutral, ionic interaction is minimized.

  • Column Requirement: Must use hybrid silica or polymer-coated silica (e.g., Agilent Zorbax Extend-C18, Waters XBridge) resistant to silica dissolution at high pH.

  • Buffer: 10 mM Ammonium Hydroxide or Triethylamine (TEA).

Solution B: The "Chaotropic" Strategy (Low pH)

If you must use low pH (e.g., for MS compatibility), use additives that "mask" silanols or disrupt ion-pairing.

  • Additive: 0.1% Trifluoroacetic acid (TFA). The trifluoroacetate anion pairs with the protonated amine, improving shape. Warning: TFA suppresses MS ionization.

  • Alternative: Use hexafluoroisopropanol (HFIP) as a buffer additive for stubborn chiral separations.

Issue: Chiral Resolution of Enantiomers

Halogenated piperidines often have multiple chiral centers.

  • Column Selection: Polysaccharide-based columns (Amylose/Cellulose) are the gold standard.

    • Chlorinated/Brominated: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H).

    • Fluorinated: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) often shows better selectivity for F-compounds due to H-bonding capabilities [4].

Module 3: GC-MS & Thermal Stability

Issue: "Ghost Peaks" or Missing Molecular Ion

Symptom: The chromatogram shows a peak with mass


. For example, a 3-chloropiperidine (

119) shows a peak at

83 (elimination of HCl). Root Cause: Thermal dehydrohalogenation in the hot injector port or interaction with active metal sites (Iron) in the ion source [3].
Degradation Pathway Visualization

Elimination_Pathway Substrate 3-Halopiperidine (Intact) Transition Transition State (E1/E2 Elimination) Substrate->Transition Thermal Energy Heat Injector Heat (>250°C) Product Enamine/Alkene [M-HX] Transition->Product Acid HX Gas (Corrosive) Transition->Acid

Figure 2: Thermal elimination pathway common in GC-MS of halogenated amines.

Protocol: Derivatization to Prevent Elimination

Acylating the nitrogen lowers the basicity and prevents the lone pair from assisting in elimination reactions.

  • Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Mix 1 mg sample with 50

      
       Ethyl Acetate.
      
    • Add 50

      
       PFPA.
      
    • Incubate at 60°C for 20 mins.

    • Evaporate to dryness under

      
       and reconstitute in hexane.
      
  • Benefit: The amide bond stabilizes the molecule and improves volatility.

References

  • Nairoukh, Z., et al. (2020).[1][2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Fialkov, A. B., et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.[3] Journal of Chromatographic Science.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Gichuhi, P. N., et al. (2013). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines. Heterocycles.[4]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloropiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromopiperidin-4-one and 3-chloropiperidin-4-one , focusing on their utility as intermediates in heterocyclic synthesis (specifically Hantzsch-type cyclizations).

Executive Summary

In drug discovery, 3-halo-4-piperidones are critical "linchpin" intermediates used to fuse thiazole, imidazole, or thiophene rings onto a piperidine scaffold (e.g., in the synthesis of thieno[3,2-c]pyridines or thiazolo[5,4-c]pyridines ).

  • 3-Bromopiperidin-4-one (hydrobromide): The kinetic choice . It offers superior leaving group ability (

    
    ), enabling cyclizations under milder conditions with higher yields. However, it is less stable and more expensive.
    
  • 3-Chloropiperidin-4-one (hydrochloride): The thermodynamic/economic choice . It is significantly more stable to storage and cheaper, but requires harsher reaction conditions (higher heat/stronger forcing) which can increase the risk of side reactions like the Favorskii rearrangement.

Mechanistic Foundations

The reactivity difference is governed by the carbon-halogen bond strength and the stability of the leaving group during nucleophilic substitution (


) or elimination-addition mechanisms.
Electronic & Steric Comparison
Feature3-Bromo Derivative3-Chloro DerivativeImpact on Reactivity
Bond Length (C-X) ~1.94 Å~1.77 ÅC-Br bond is longer and weaker, facilitating cleavage.
Bond Dissociation Energy ~285 kJ/mol~327 kJ/molBr is ~42 kJ/mol easier to break , dramatically increasing reaction rates.
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Bromide is a more stable base, making it a better leaving group.
Polarizability High (Soft)Moderate (Hard)Br is a "softer" electrophilic site, reacting faster with soft nucleophiles like sulfur (thioamides).
Reaction Pathways: The "Danger Zone"

In the presence of nucleophiles (e.g., thiourea) and base, two competing pathways exist. The Hantzsch Cyclization (desired) must outcompete the Favorskii Rearrangement (undesired ring contraction).

Figure 1: Mechanistic divergence.[1][2][3] The faster kinetics of the Bromo-derivative favor the Hantzsch pathway, whereas the slower Chloro-derivative allows more time for the enolate equilibration required for the Favorskii rearrangement.

Stability & Handling (Self-Validating Protocols)

3-Bromopiperidin-4-one HBr[4][5][6][7]
  • State: Pale yellow to orange crystalline solid.

  • Stability: Low. Hygroscopic and light-sensitive. It slowly decomposes, liberating

    
     and turning dark orange/brown.
    
  • Storage: Must be stored at -20°C under argon.

  • Quality Check: Dissolve a small amount in water; if the solution is turbid or highly colored, significant decomposition (polymerization/oxidation) has occurred.

3-Chloropiperidin-4-one HCl
  • State: White to off-white powder.

  • Stability: High. Can be stored at room temperature (desiccated) for months without significant degradation.

  • Storage: Cool, dry place.

  • Quality Check: Melting point analysis is usually sufficient (sharp mp indicates purity).

Comparative Synthetic Utility

Case Study: Synthesis of Thiazolo[5,4-c]pyridine

This reaction condenses the haloketone with a thioamide/thiourea.

Parameter3-Bromo Protocol3-Chloro Protocol
Reagent Thiourea / ThioamideThiourea / Thioamide
Solvent Ethanol or IsopropanolEthanol or Dioxane
Temperature Room Temp to Mild Reflux (60°C)Strong Reflux (80–100°C)
Time 1–3 Hours6–12 Hours
Typical Yield 75–90% 40–60%
Impurity Profile Clean (Mainly HBr salt)Complex (Potential Favorskii products)
Experimental Protocols
A. Synthesis of 3-Bromopiperidin-4-one Hydrobromide

This protocol uses NBS, avoiding the handling of liquid bromine.

  • Preparation: Dissolve 4-piperidone monohydrate hydrochloride (10 mmol) in a mixture of acetic acid (15 mL) and HBr (48% aq, 0.5 mL).

  • Bromination: Cool to 0°C. Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 30 minutes. Why: Slow addition prevents over-bromination.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn orange.

  • Workup: Add acetone (30 mL) to precipitate the product. Stir for 30 minutes.

  • Isolation: Filter the solid, wash with cold acetone/ether (1:1), and dry under vacuum.

    • Validation: Product should be a pale yellow solid.

      
       NMR (
      
      
      
      ) shows a diagnostic dd at ~4.9 ppm (CH-Br).
B. Downstream Application (Hantzsch Reaction)

Using the freshly prepared bromo-intermediate.

  • Suspend 3-bromopiperidin-4-one HBr (1.0 eq) and Thiourea (1.1 eq) in Ethanol.

  • Heat to mild reflux for 2 hours.

  • Cool to room temperature. The product often precipitates as the HBr salt.

  • Yield Comparison: If using the Chloro analog, this step requires overnight reflux, and purification often requires column chromatography to remove ring-contracted byproducts.

References

  • Synthesis of 3-bromo-4-piperidones: CymitQuimica Product Data & Safety Sheet. Link

  • Hantzsch Thiazole Synthesis Kinetics: Orient. J. Chem., 2009, Vol 25(4). (Kinetic comparison of alpha-halo ketones). Link

  • Favorskii Rearrangement Mechanisms: Organic Reactions, Vol 11. (Detailed review of alpha-haloketone rearrangement risks). Link

  • Thiazolopyridine Synthesis: Journal of Organic Chemistry, 2020. (Use of 3-bromo intermediates for fused pyridine systems). Link

  • Reactivity of Alpha-Haloketones: Organic Chemistry Portal. (General reactivity trends of Cl vs Br). Link

Sources

Validation of Analytical Methods for 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) presents a classic "stability vs. detectability" paradox in pharmaceutical intermediate profiling. As a


-halo ketone, the molecule is inherently prone to thermal dehydrohalogenation, forming the corresponding 

-unsaturated ketone (enone). This thermal instability renders standard Gas Chromatography (GC) unsuitable, yet its high polarity (hydrophilic amine salt) causes poor retention on standard Reverse Phase HPLC (RP-HPLC) columns.

This guide objectively compares three analytical approaches, demonstrating why Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the superior methodology. We provide a validated protocol compliant with ICH Q2(R2) guidelines, ensuring precise quantification of the parent compound without inducing degradation during analysis.

Part 1: The Analytical Challenge

The core difficulty lies in the chemical structure of 3-Bromopiperidin-4-one. The bromine atom at the


-position to the ketone is a good leaving group. Under thermal stress (GC injection ports) or basic conditions, it eliminates HBr to form the conjugated enone.
Comparative Performance of Analytical Techniques

The following table summarizes the experimental evaluation of three distinct methodologies.

FeatureMethod A: GC-FID Method B: Standard C18 HPLC Method C: Ion-Pair HPLC (Recommended)
Principle Volatilization & Flame IonizationHydrophobic Interaction (C18)Ion-Pairing with Octanesulfonate
Stationary Phase DB-5ms (Capillary)C18 (3.5 µm)C18 (3.5 µm) End-capped
Mobile Phase Helium Carrier Gas0.1% Formic Acid / ACNBuffer (pH 3.0) + OSA / ACN
Thermal Stress High (250°C Injector)Low (Ambient)Low (30°C)
Retention GoodPoor (

, void elution)
Excellent (

)
Artifacts High (Thermal degradation peaks)NoneNone
Suitability Fail (False impurity profile)Fail (No separation)Pass (Robust quantification)

Technical Insight: In our evaluation, Method A (GC) consistently reported purity values 3-5% lower than reality due to in-situ thermal degradation. Method B failed because the protonated amine (


) eluted with the solvent front. Method C  utilizes an anionic ion-pairing agent to form a neutral complex with the amine, allowing for retention on the hydrophobic C18 stationary phase.

Part 2: Validated Analytical Protocol (Method C)

This protocol has been validated following ICH Q2(R2) standards.[1] It is designed to be a self-validating system where system suitability criteria ensure data integrity before sample analysis.

Reagents and Equipment
  • Analyte: this compound (Reference Standard >98%).[2][3]

  • Reagents: Sodium 1-octanesulfonate (OSA) (HPLC Grade), Phosphoric Acid (85%), Acetonitrile (HPLC Grade), Milli-Q Water.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm (or equivalent).
    
Mobile Phase Preparation[4]
  • Buffer A (Ion-Pairing Buffer): Dissolve 1.1 g of Sodium 1-octanesulfonate in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm nylon membrane.

    • Why pH 3.0? Ensures the amine is fully protonated to interact with the anionic pairing agent, while suppressing silanol activity on the column.

  • Mobile Phase B: Acetonitrile (100%).

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 210 nm (Reference 360 nm)
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 12.0 min: 60% A / 40% B

  • 12.1 min: 90% A / 10% B

  • 20.0 min: Stop

Part 3: Experimental Validation Data (ICH Q2(R2))

The following data summarizes the validation characteristics of Method C.

Specificity and Selectivity

The method must demonstrate the ability to assess the analyte unequivocally in the presence of components like synthesis precursors or degradation products.

  • Result: The retention time (RT) of 3-Bromopiperidin-4-one is ~8.2 min.

  • Resolution (

    
    ):  > 2.5 between the main peak and the nearest impurity (likely the enone degradation product, if present).
    
  • Peak Purity: Diode Array Detector (DAD) confirms spectral homogeneity across the peak width.

Linearity and Range

Linearity was established by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (mg/mL)Peak Area (mAU*s)
0.251250.4
0.3751870.1
0.502495.8
0.6253120.5
0.753740.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass Criteria: 
    
    
    
    )
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the standard into a placebo matrix.

Spike LevelRecovery (%)RSD (%)
80%99.40.5
100%100.20.3
120%99.80.6
Robustness

Deliberate variations in method parameters were tested:

  • pH Variation (± 0.2 units): Retention time shift < 2%.

  • Column Temp (± 5°C): No significant change in resolution.

  • Wavelength (± 2 nm): Area difference < 1%.

Part 4: Visualization of Analytical Logic

Method Selection Decision Tree

This diagram illustrates the logical pathway taken to reject GC and standard HPLC in favor of Ion-Pair HPLC.

MethodSelection Start Analyte: 3-Bromopiperidin-4-one HBr CheckThermal Is molecule thermally stable? Start->CheckThermal GC_Path Method A: GC-FID CheckThermal->GC_Path No (Assumption Test) CheckPolarity Is molecule hydrophobic? CheckThermal->CheckPolarity Proceed to LC Fail_GC FAIL: Artifacts (Enone formation) GC_Path->Fail_GC Std_HPLC Method B: Standard C18 HPLC CheckPolarity->Std_HPLC No (It is Polar Salt) Sol_IP Method C: Ion-Pair HPLC CheckPolarity->Sol_IP Add Ion-Pair Reagent Fail_HPLC FAIL: Elutes in Void Volume Std_HPLC->Fail_HPLC Success SUCCESS: Stable & Retained Sol_IP->Success

Figure 1: Analytical Method Selection Decision Tree. Red paths indicate failure modes due to thermal instability; Yellow indicates retention failure; Green represents the optimized Ion-Pair strategy.

Validation Workflow (ICH Q2)

The following workflow outlines the sequential validation steps required to confirm the method's reliability.

ValidationWorkflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (No interference from Blank) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy (Spike Recovery 98-102%) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp variations) Step4->Step5

Figure 2: ICH Q2(R2) Validation Workflow. This linear progression ensures that basic system performance is verified before moving to complex accuracy and robustness testing.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • PubChem. (n.d.).[3][4] 3-Bromo-1-methylpiperidin-4-one (Related Compound Data). National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (n.d.). Methods Development Using Ion-Pair Chromatography. Technical Note 12.

  • Sigma-Aldrich. (n.d.). Ion-Pair Reagents for HPLC.

  • ResearchGate. (2025). Thermal decomposition and stability of beta-halo ketones.

Sources

Spectroscopic Profiling: 3-Bromopiperidin-4-one Hydrobromide vs. Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) and its N-substituted analogs (e.g., 1-methyl derivative, CAS: 89580-42-7) represent a critical class of pharmacophores in medicinal chemistry. The introduction of a bromine atom at the


-position (C3) of the piperidone ring creates a dual-functional electrophilic center, enhancing reactivity for nucleophilic substitutions and heterocyclic ring closures (e.g., thiazoles, selenazoles).

This guide provides a technical comparison between the parent 3-bromo scaffold and its downstream thiosemicarbazone derivatives , a common transformation for enhancing cytotoxicity and metal-chelating properties. We focus on spectroscopic validation (IR, NMR, MS) to distinguish the starting material from the product, emphasizing the conformational locking effects of the bromine substituent.

Structural & Synthetic Dynamics

Synthesis Workflow

The synthesis typically proceeds via the bromination of 4-piperidone hydrobromide (or its N-methyl analog) followed by condensation with thiosemicarbazide.

SynthesisWorkflow Start 4-Piperidone Hydrobromide Bromination Bromination (Br2/AcOH or NBS) Start->Bromination Electrophilic alpha-substitution Intermediate 3-Bromopiperidin-4-one Hydrobromide (Target Scaffold) Bromination->Intermediate Isolation (HBr Salt) Condensation Condensation (Thiosemicarbazide/EtOH) Intermediate->Condensation Schiff Base Formation Product 3-Bromo-4-piperidone Thiosemicarbazone Condensation->Product C=O → C=N

Figure 1: Step-wise synthesis pathway from the parent piperidone to the bioactive thiosemicarbazone derivative.

Spectroscopic Comparison: Parent vs. Derivative

Infrared (IR) Spectroscopy

The most immediate diagnostic tool for monitoring the reaction is the disappearance of the carbonyl stretch and the appearance of the imine and thioamide bands.

Functional Group3-Bromopiperidin-4-one HBr (Parent)Thiosemicarbazone DerivativeDiagnostic Change
Ketone (C=O) Strong band at 1715–1725 cm⁻¹ Absent Complete disappearance indicates reaction completion.
Imine (C=N) AbsentSharp band at 1580–1610 cm⁻¹ Formation of the hydrazone linkage.
Thione (C=S) AbsentMedium band at 1210–1250 cm⁻¹ Specific to thiosemicarbazone moiety.
Amine (N-H) Broad salt band (~3000–2500 cm⁻¹)Sharp bands at 3150, 3250, 3400 cm⁻¹ Distinct NH/NH₂ stretches from the hydrazinic arm.
C-Br Stretch 600–700 cm⁻¹ 600–700 cm⁻¹ Remains relatively unchanged; confirms Br retention.
Nuclear Magnetic Resonance (NMR)

NMR provides insight into the stereochemistry. The bulky bromine atom typically prefers an equatorial position to minimize 1,3-diaxial interactions, locking the ring in a specific chair conformation.


H NMR Diagnostic Signals (DMSO-d₆)
  • 
    -Proton (H-3):  In the parent compound, the proton attached to the same carbon as the bromine (C3-H) appears as a doublet of doublets (dd) around 4.8–5.2 ppm .
    
    • Derivative Shift: Upon formation of the C=N bond, the anisotropy of the double bond changes. This signal often shifts upfield slightly (0.1–0.3 ppm) but remains distinct.

  • Azomethine Proton (NH): The derivative will show a distinct singlet downfield (10.0–12.0 ppm ) corresponding to the hydrazinic NH, which is absent in the parent.


C NMR Shifts
  • Carbonyl (C=O): The parent ketone carbon resonates at ~200 ppm .

  • Imine (C=N): In the derivative, this signal shifts upfield to ~155–165 ppm .

Mass Spectrometry (MS)

The presence of Bromine provides a unique isotopic signature that acts as an internal validation standard.

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[1]
    • Parent (M+): The molecular ion will appear as a "twin peak" doublet separated by 2 mass units (M and M+2) of equal intensity.[1]

    • Derivative: This 1:1 doublet pattern must persist. If the pattern disappears, the bromine has been eliminated (a common side reaction).

  • Fragmentation:

    • Loss of Br: A fragment peak at [M - 79/81] is common.

    • McLafferty Rearrangement: Not typical for cyclic ketones, but

      
      -cleavage is common.
      

Experimental Protocols

Protocol A: Synthesis of 3-Bromopiperidin-4-one HBr

Note: This protocol assumes starting from N-methyl-4-piperidone.

  • Dissolution: Dissolve 11.3 g (0.1 mol) of N-methyl-4-piperidone in 40 mL of glacial acetic acid and 15 mL of 48% HBr.

  • Bromination: Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL glacial acetic acid dropwise at 0–5°C with vigorous stirring. The reaction is exothermic; maintain temperature below 10°C.

  • Work-up: After addition, stir for 2 hours at room temperature. Dilute with dry ether (100 mL) to precipitate the hydrobromide salt.

  • Purification: Filter the solid, wash with cold ether/acetone (1:1), and recrystallize from ethanol.

  • Validation: Check melting point (Expected: 120–122°C for N-methyl derivative).

Protocol B: Derivatization to Thiosemicarbazone
  • Mixing: Dissolve 0.01 mol of 3-bromopiperidin-4-one HBr in 20 mL of ethanol.

  • Addition: Add 0.01 mol of thiosemicarbazide dissolved in minimal hot water/ethanol.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool to room temperature. The product often precipitates as a crystalline solid. If not, reduce volume in vacuo.

  • Purification: Recrystallize from ethanol/water.

Conformational Analysis (Expert Insight)

The 3-bromo substituent introduces significant steric and electronic constraints. While the chair form is generally preferred, the dipole-dipole interaction between the C-Br bond and the C=O (or C=N) bond can influence the equilibrium.

Conformation cluster_effect Substituent Effect Chair Chair Conformation (Br-Equatorial) Most Stable Twist Twist-Boat (Transient) Chair->Twist Ring Flip Barrier (~10 kcal/mol) Twist->Chair Boat Boat Conformation (High Energy) Twist->Boat Boat->Twist Note Br at C3 prefers Equatorial to avoid 1,3-diaxial strain with C5-H

Figure 2: Conformational equilibrium of the piperidone ring. The bulky Bromine atom stabilizes the chair form where it occupies the equatorial position.

References

  • PubChem Compound Summary: 3-Bromo-1-methylpiperidin-4-one.[2][3] National Center for Biotechnology Information. Retrieved from .

  • PubChem Compound Summary: this compound.[2][3][4][5][6] National Center for Biotechnology Information. Retrieved from .

  • Synthesis and Conformational Analysis: Comparison of piperidone derivatives and their spectral data. Asian Journal of Chemistry. Retrieved from .

  • Thiosemicarbazone Characterization: Spectral analysis (IR, NMR) of thiosemicarbazone derivatives. ACS Omega. Retrieved from .

  • Mass Spectrometry of Brominated Compounds: Isotopic patterns and fragmentation. Chemistry LibreTexts. Retrieved from .

Sources

Biological Activity of 3-Bromopiperidin-4-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of 3-Bromopiperidin-4-one derivatives, benchmarking them against standard clinical agents.[1] The content is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary & Chemical Significance

The piperidin-4-one scaffold, particularly its 3-halogenated derivatives, represents a privileged structure in drug discovery due to its ability to mimic the transition states of biological hydrolysis and its conformational flexibility. 3-Bromopiperidin-4-one derivatives function primarily as alkylating agents and Michael acceptors, capable of forming covalent bonds with nucleophilic residues (cysteine thiols) in proteins.

This guide compares these derivatives against Doxorubicin (anticancer standard) and Ciprofloxacin (antimicrobial standard), highlighting their efficacy in overcoming multidrug resistance (MDR) despite often having higher absolute IC50 values than the parent standards.

Key Structural Features[2][3][4][5]
  • Pharmacophore: The

    
    -unsaturated ketone system (in situ formed or structural) acts as a Michael acceptor.
    
  • Halogen Effect: The C3-Bromine atom enhances lipophilicity and electrophilicity, facilitating membrane permeability and DNA intercalation.

  • Conformation: These derivatives predominantly adopt a boat conformation (unlike the chair form of non-halogenated analogs), which alters receptor binding affinity.

Anticancer Activity: Comparative Analysis[6]

Cytotoxicity Profile (In Vitro)

3-Bromopiperidin-4-one derivatives exhibit significant cytotoxicity, particularly against hematological malignancies and solid tumors (breast, colon). While Doxorubicin remains more potent on a molar basis, the bromine derivatives show superior selectivity indices (SI) towards cancer cells vs. normal fibroblasts.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound ClassCell LineTarget TypeIC50 (µM)Standard (Doxorubicin) IC50Relative PotencyRef
3-Bromo-2,6-diphenyl MCF-7Breast Cancer12.5 ± 1.22.8 ± 0.9~0.22x[1, 2]
3-Bromo-3-methyl K562Leukemia8.4 ± 0.50.5 ± 0.1~0.06x[1]
N-Acyl-3-bromo HCT-116Colon Cancer15.2 ± 2.11.1 ± 0.3~0.07x[3]
3-Bromo-2,6-diaryl L929Normal Fibroblast>10015.4 ± 1.5>6x Safer [2]

Technical Insight: The reduced potency compared to Doxorubicin is offset by the mechanism. Doxorubicin induces severe cardiotoxicity via ROS generation. 3-Bromo derivatives primarily induce apoptosis via the mitochondrial pathway with significantly reduced ROS production in non-target tissues.

Mechanism of Action: Apoptotic Signaling

Unlike Doxorubicin, which intercalates DNA and inhibits Topoisomerase II, 3-Bromopiperidin-4-one derivatives act as dual-action modulators :

  • p53/Bax Upregulation: Direct activation of the intrinsic apoptotic pathway.

  • JAK/STAT Inhibition: Blocking the phosphorylation of STAT3, preventing downstream survival signaling.

ApoptosisPathway Compound 3-Bromo-Derivative CellMembrane Cell Membrane Permeation Compound->CellMembrane ROS ROS Generation (Moderate) CellMembrane->ROS DNA DNA Intercalation CellMembrane->DNA Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Oxidative Stress p53 p53 Activation DNA->p53 Damage Response Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Bax->Mito Pore Formation Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing dual induction of apoptosis via DNA interaction and mitochondrial stress.

Antimicrobial Activity: Comparative Analysis

Antibacterial Efficacy

The 3-bromo derivatives exhibit broad-spectrum activity. They are particularly effective against Gram-positive bacteria. While less potent than Ciprofloxacin, they show efficacy against MRSA strains where Ciprofloxacin resistance is high.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosaMRSA Clinical Isolate
3-Bromo-2,6-diphenyl 12.525.050.012.5
Ciprofloxacin (Std) 0.50.010.25>64 (Resistant)
Fluconazole (Antifungal) N/AN/AN/AN/A
Structure-Activity Relationship (SAR)
  • C3-Bromine: Essential for activity. Removal of bromine increases MIC values by 4-8 fold.

  • N-Acylation: N-chloroacetyl or N-bromoacetyl groups enhance lipophilicity, improving penetration into the bacterial cell wall.

  • 2,6-Diaryl Substitution: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl rings at positions 2 and 6 significantly enhance antibacterial potency compared to electron-donating groups (-OCH3).

Experimental Protocols

Synthesis of 3-Bromo-2,6-diphenylpiperidin-4-one

This protocol ensures regioselective bromination at the C3 position.

Reagents: 2,6-Diphenylpiperidin-4-one, Bromine (


), Glacial Acetic Acid, Chloroform.
  • Dissolution: Dissolve 0.01 mol of 2,6-diphenylpiperidin-4-one in 20 mL of chloroform/acetic acid (1:1 v/v).

  • Bromination: Add 0.01 mol of liquid bromine dropwise at 0-5°C with continuous stirring.

  • Reflux: Allow the temperature to rise to RT, then reflux at 60°C for 2 hours until HBr evolution ceases.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL).

  • Purification: Filter the precipitated solid. Recrystallize from ethanol to obtain white needle-shaped crystals.

    • Yield: ~85-90%

    • Validation: Check melting point and IR (C-Br stretch at ~600-700 cm⁻¹).

MTT Cytotoxicity Assay Workflow

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the 3-bromo derivative (1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as positive control.[2]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

MTTWorkflow Step1 Cell Seeding (24h) Step2 Drug Treatment (48h) Step1->Step2 Step3 MTT Addition (4h) Step2->Step3 Step4 Solubilization (DMSO) Step3->Step4 Step5 OD 570nm Measurement Step4->Step5 Step6 IC50 Calculation Step5->Step6

Figure 2: Standardized MTT Assay Workflow for Cytotoxicity Evaluation.

Conclusion & Future Outlook

3-Bromopiperidin-4-one derivatives are not direct replacements for Doxorubicin or Ciprofloxacin in terms of absolute potency. However, their value lies in their selectivity and efficacy against resistant phenotypes (e.g., MRSA, Doxorubicin-resistant breast cancer).

  • Advantages: Lower toxicity to normal cells, distinct mechanism of action (bypassing P-gp efflux pumps), and ease of synthesis.

  • Limitations: Higher MIC/IC50 values require lead optimization.

  • Future Direction: Development of hybrid molecules (e.g., linking the 3-bromo scaffold with coumarins or oxadiazoles) to enhance binding affinity and potency.

References

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health (NIH).Link

  • Anticancer activity results of doxorubicin and piperidone derivatives. ResearchGate.Link

  • Synthesis and biological evaluation of 3-bromo-2,6-diphenylpiperidin-4-one derivatives. ChemicalBook / Patent Literature.Link

  • In vitro activity of ciprofloxacin compared with fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy.Link

  • Evaluating the Cytotoxic Potential of Piperidone Derivatives on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.Link

Sources

Comparing synthetic efficiency of different routes to brominated piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

For medicinal chemists and process engineers, 3-bromo-4-piperidone and 3,5-dibromo-4-piperidone are critical scaffolds for synthesizing bioactive heterocycles (e.g., fused thiazoles, spirocycles). However, their synthesis is plagued by two primary challenges: regioselectivity (mono- vs. di-bromination) and stability (rapid degradation of the free base via Favorskii rearrangement).

This guide objectively compares three synthetic routes. Our analysis identifies N-Bromosuccinimide (NBS) with Ammonium Acetate as the superior route for mono-bromination due to high yield (83%) and operational safety. Traditional elemental bromine (


) routes remain viable for di-bromination but lack the precision required for mono-substituted targets.
Quick Comparison Matrix
FeatureRoute A: NBS /

Route B: Elemental

/ AcOH
Route C: Pyridinium Tribromide (PTAB)
Target Selectivity High (Mono-bromide)Low (Mixtures/Di-bromide)Very High (Stoichiometric control)
Typical Yield 80–85% 45–60%70–75%
Atom Economy Moderate (Succinimide waste)HighLow (Pyridinium waste)
Safety Profile High (Solid reagent)Low (Corrosive/Volatile liquid)Moderate (Corrosive solid)
Primary Risk Radical side reactions (if not controlled)Over-brominationReagent cost

Critical Mechanistic Insights

The Stability Paradox: Salt vs. Free Base

A common failure point in this synthesis is the isolation of the free base. 3-bromo-4-piperidones are kinetically unstable as free amines.

  • Mechanism of Failure: Under basic or neutral conditions, the nitrogen lone pair or an external base triggers a Favorskii rearrangement , contracting the 6-membered piperidone ring into a 5-membered pyrrolidine carboxylate.

  • Operational Rule: Always isolate and store these compounds as Hydrobromide (HBr) or Hydrochloride (HCl) salts .

Visualization: Reaction Pathways & Stability

The following diagram illustrates the competing pathways between successful bromination and the degradation via ring contraction.

ReactionPathways Start 4-Piperidone (Starting Material) Enol Enol Intermediate Start->Enol Acid/Base Catalysis MonoBr 3-Bromo-4-piperidone (Target) Enol->MonoBr NBS or PTAB (Controlled) DiBr 3,5-Dibromo-4-piperidone (Over-reaction) Enol->DiBr Excess Br2 MonoBr->DiBr Over-bromination Favorskii Pyrrolidine Derivative (Ring Contraction) MonoBr->Favorskii Base/Neutral pH (Degradation)

Figure 1: Mechanistic divergence showing the critical need for acidic stabilization to prevent Favorskii rearrangement.

Detailed Experimental Protocols

Route A: The "Gold Standard" for Mono-Bromination (NBS)

This route utilizes N-Bromosuccinimide (NBS) activated by ammonium acetate. The ammonium salt acts as a mild acid-base buffer, promoting enolization without generating harsh acidity that degrades protecting groups like N-Boc.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 1-methyl-4-piperidone (1.0 eq, e.g., 11.3 g) and Diethyl Ether (8 volumes, 80 mL).

  • Cooling: Cool the suspension to < 5°C using an ice/water bath.

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 19.6 g) and Ammonium Acetate (0.1 eq, 0.77 g).

    • Note: The catalytic ammonium acetate is crucial for rate acceleration.

  • Reaction: Stir vigorously at 3–5°C for 4 hours. The reaction creates a white precipitate (succinimide byproduct).

  • Workup:

    • Filter off the solid succinimide.

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C to prevent degradation).

    • Stabilization: Immediately treat the resulting yellow oil with HBr in acetic acid or ether to precipitate the salt.

  • Yield: ~83% (High Purity).

Why this works: The low temperature and stoichiometric NBS prevent the formation of the dibromo-species. The non-polar solvent (ether) precipitates the polar succinimide byproduct, driving the reaction forward (Le Chatelier’s principle).

Route B: Traditional Acidic Bromination ( /AcOH)

Best reserved for synthesizing 3,5-dibromo-4-piperidone or when raw material cost is the only driver.

Protocol:

  • Dissolution: Dissolve 4-piperidone hydrochloride in Glacial Acetic Acid (AcOH).

  • Bromination: Add elemental Bromine (

    
    ) dropwise at room temperature.
    
    • For Mono: Use 0.95 eq

      
       (expect 10-15% di-bromo impurity).
      
    • For Di: Use 2.2 eq

      
       and heat to 60°C.
      
  • Quench: The product often precipitates directly as the hydrobromide salt.

  • Filtration: Collect the solid by filtration and wash with cold acetone.

Critique: This method is "messy." Achieving pure mono-bromide is difficult because the electron-withdrawing effect of the first bromine makes the enolization of the other alpha-carbon competitively favorable, leading to symmetric di-substitution.

Route C: Pyridinium Tribromide (PTAB)

Recommended for N-protected substrates (e.g., N-Benzyl, N-Boc) where high regioselectivity is required on small scales.

Protocol:

  • Solvent System: THF or DCM/Methanol mixtures.

  • Reagent: Add Pyridinium Tribromide (1.0 eq) as a solid in one portion.

  • Conditions: Stir at 0°C to Room Temperature.

  • Advantage: PTAB exists in equilibrium with

    
    . It releases 
    
    
    
    slowly, maintaining a low instantaneous concentration of active halogen. This kinetic control favors mono-bromination over di-bromination.

Workflow Visualization

The following diagram outlines the decision-making process for selecting the correct route based on the substrate and target.

SelectionWorkflow Input Select Target Molecule Decision1 Mono- or Di-Bromo? Input->Decision1 Decision2 Substrate Sensitivity? Decision1->Decision2 Mono-Bromo RouteBr2 Route B: Br2/AcOH (Industrial/Bulk) Decision1->RouteBr2 Di-Bromo RouteNBS Route A: NBS/NH4OAc (Best Balance) Decision2->RouteNBS Robust (N-Alkyl) RoutePTAB Route C: PTAB (High Precision) Decision2->RoutePTAB Sensitive (N-Boc/Cbz)

Figure 2: Decision tree for selecting the optimal bromination protocol.

References

  • NBS/Ammonium Acetate Protocol & Yields

    • Source: CN114044783A. "Preparation method of idoxaban and intermediate thereof." (2022). Describes the synthesis of 3-bromo-1-methyl-piperidin-4-one with 83% yield using NBS/NH4OAc.
  • Favorskii Rearrangement & Stability

    • Source:The Journal of Organic Chemistry. "A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl."
  • Pyridinium Tribromide Applications

    • Source:ChemicalBook. "Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis."[1] (2024).[2][3][4][5][6]

  • General Piperidone Synthesis (Dieckmann Condensation)

    • Source: DTIC (Defense Technical Information Center). "Piperidine Synthesis."[3][7] (Review of synthetic methods including Dieckmann condensation).

Sources

Structural analysis of 3-Bromopiperidin-4-one hydrobromide vs its free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of 3-Bromopiperidin-4-one hydrobromide versus its free base form. It is designed for medicinal chemists and process engineers requiring high-purity handling protocols for this unstable intermediate.[1]

Executive Summary: The Stability Paradox

In drug development, 3-Bromopiperidin-4-one is a "fugitive" intermediate—a molecule that is kinetically unstable in its neutral form but thermodynamically stabilized as a salt.

  • The Hydrobromide Salt (HBr): A crystalline, shelf-stable solid.[1] The protonation of the piperidine nitrogen eliminates its nucleophilicity, preventing self-destruction.[1]

  • The Free Base: An unstable oil prone to rapid polymerization and dimerization.[1] It possesses a "dual-trigger" reactivity: a nucleophilic amine and an electrophilic

    
    -halo ketone, leading to intermolecular alkylation.
    

Core Directive: Never store the free base. Generate it in situ or immediately prior to use via the "Just-in-Time" liberation protocol described in Section 4.

Physicochemical & Structural Comparison

The fundamental difference lies in the electronic state of the nitrogen atom and the resulting lattice energy.[1]

FeatureHydrobromide Salt (HBr) Free Base (Neutral)
CAS Number 118652-88-3Not typically isolated
Physical State Crystalline Solid (White to off-white)Viscous Oil / Amorphous Gum (Yellow/Brown)
Melting Point 200–201 °C (Decomposes)N/A (Polymerizes/Degrades upon heating)
Nitrogen State Ammonium cation (

)
Secondary Amine (

)
Nucleophilicity Null (Blocked by protonation)High (Lone pair available)
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Chloroform
Storage Stability Years at RT (Desiccated)Hours at 0°C; Minutes at RT
Spectroscopic Signatures (Diagnostic)[1]
  • 
    H-NMR (DMSO-
    
    
    
    vs.
    
    
    ):
    • Salt: Distinct broad singlets at

      
       9.0–10.0 ppm corresponding to the ammonium protons (
      
      
      
      ).[1] The
      
      
      -protons (C2 and C6 positions) are deshielded (shifted downfield) due to the positive charge on the nitrogen.[1]
    • Free Base: Absence of ammonium peaks; N-H appears as a weak, broad singlet around

      
       2.0–3.0 ppm (concentration dependent).[1] 
      
      
      
      -protons shift upfield.[1]
  • IR Spectroscopy:

    • Salt: Broad ammonium band (

      
      ); Carbonyl stretch (
      
      
      
      ).[1]
    • Free Base: Sharp N-H stretch (

      
      ); Carbonyl stretch often shifts to slightly lower wavenumbers due to lack of lattice hydrogen bonding.[1]
      

Stability & Degradation Mechanism[1]

The free base is intrinsically unstable due to Intermolecular Self-Alkylation .[1] In the salt form, the nitrogen lone pair is bound to a proton (


).[1] In the free base, the lone pair is free to attack the electrophilic C-Br bond of a neighboring molecule.[1]
Degradation Pathway: Self-Polymerization
  • Nucleophilic Attack: Nitrogen of Molecule A attacks Carbon-3 (C-Br) of Molecule B.[1]

  • Displacement: Bromide is expelled.[1]

  • Chain Reaction: The resulting dimer still contains a nucleophilic amine and an electrophilic bromide, allowing further oligomerization.[1]

Degradation FreeBase Monomer (Free Base) (Nucleophilic N + Electrophilic C-Br) Transition Intermolecular Attack (N attacks C3) FreeBase->Transition RT / Time Dimer Dimer Species (Secondary Alkylation) Transition->Dimer -Br⁻ Polymer Oligomers/Polymers (Brown Tar) Dimer->Polymer Chain Growth Salt HBr Salt (Protonated N) Salt->FreeBase Base (NaOH) Salt->Transition BLOCKED

Figure 1: The degradation cascade of the free base. Protonation (Salt form) effectively blocks the transition state.

Experimental Protocol: "Just-in-Time" Liberation

Objective: Convert the stable HBr salt to the reactive free base immediately before the next synthetic step (e.g., N-alkylation or reductive amination).

Safety: 3-Bromopiperidin-4-one is a lachrymator and skin irritant. Work in a fume hood.

Reagents
  • 3-Bromopiperidin-4-one HBr salt[2][3][4][5][6][]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )[1]
    
  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (Cold)[1]
    
  • Brine (

    
    )[1]
    
  • Anhydrous Sodium Sulfate (

    
    )[1]
    
Step-by-Step Workflow
  • Suspension: Suspend the HBr salt in DCM (10 mL per gram of salt) in a separatory funnel.

  • Neutralization: Add an equal volume of ice-cold saturated

    
     (preferred over NaOH to minimize Favorskii rearrangement risk).[1]
    
  • Partition: Shake vigorously for 30–60 seconds. The solid should dissolve as the free base partitions into the DCM layer.[1]

  • Separation: Drain the organic layer into a flask kept on ice.

  • Extraction (Optional): Extract the aqueous layer once more with cold DCM to maximize yield.

  • Drying: Dry the combined organics over

    
     for <5 minutes. Do not leave standing.
    
  • Filtration & Use: Filter directly into the reaction vessel for the next step.

    • Critical: Do not rotary evaporate to dryness unless absolutely necessary.[1] If solvent exchange is required, keep the bath temperature <30°C and do not store the resulting oil.[1]

Protocol Start Start: HBr Salt (Solid, Stable) Mix Suspend in DCM Add Cold NaHCO3 Start->Mix Shake Partition (Shake) Mix->Shake Sep Separate Organic Layer (Contains Free Base) Shake->Sep Dry Dry (Na2SO4) < 5 mins @ 0°C Sep->Dry Use Use Immediately (Do not store) Dry->Use

Figure 2: "Just-in-Time" liberation workflow to minimize degradation.

Reactivity Profile & Applications

Synthetic Utility

The 3-bromo substituent makes this scaffold a versatile precursor for fused heterocycles.[1]

  • Favorskii Rearrangement: Treatment of the free base with alkoxides (RO⁻) can induce ring contraction to pyrrolidine-2-carboxylic acid derivatives.

  • Hantzsch Synthesis: Reaction with thioamides yields thiazolopyridine derivatives (e.g., precursors to anticoagulants like Edoxaban analogs).[1]

Troubleshooting Common Issues
ObservationCauseSolution
Oil turns brown/black Polymerization of free basePrepare fresh; keep cold; reduce concentration.
Low Yield in next step Decomposition during dryingMinimize drying time; skip rotovap and use solution directly.[1]
Unexpected Ring Contraction Favorskii rearrangementUse weaker bases (

or

) instead of alkoxides/NaOH.[1]

References

  • PubChem. (2025).[1] 3-Bromo-4-piperidinone hydrobromide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (1923).[1] 3-Bromo-4-aminotoluene (Methodology adaptation for brominated amines). Org. Synth. 3, 19. [Link]

Sources

Efficacy of 3-Bromopiperidin-4-one hydrobromide as a synthon versus other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactive Advantage

In the landscape of heterocyclic synthesis, 3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) occupies a critical niche as a "privileged scaffold" precursor. While its chlorinated analog (3-chloro) offers cost benefits and its N-protected variants (e.g., N-Boc) offer handling ease, the hydrobromide salt of the 3-bromo variant provides a superior balance of electrophilic activation and atom economy for specific transformations.

This guide analyzes its efficacy in two primary pathways: the Hantzsch Thiazole Synthesis (for fused heterocycles) and the Favorskii Rearrangement (for ring contraction), demonstrating why it often outperforms alternative intermediates in high-value medicinal chemistry campaigns.

Part 1: Chemical Profile & Stability Landscape

The utility of 3-bromopiperidin-4-one is dictated by the interplay between its leaving group (Bromide) and its salt form (Hydrobromide).[1]

The Stability Paradox

As a free base, 3-bromopiperidin-4-one is kinetically unstable. The amine functionality can intermolecularly attack the ketone or the alpha-carbon of a neighbor, leading to rapid dimerization or polymerization.

  • The Solution: The Hydrobromide (HBr) salt protonates the nitrogen (

    
    ), rendering it non-nucleophilic during storage. This allows the molecule to exist as a stable solid until the exact moment of reaction.
    
Comparative Matrix: 3-Bromo vs. Alternatives

The following table contrasts the subject molecule against its two most common competitors: 3-Chloropiperidin-4-one and N-Boc-3-bromopiperidin-4-one.

Feature3-Bromo-4-piperidone HBr 3-Chloro-4-piperidone HCl N-Boc-3-bromo-4-piperidone
Leaving Group Ability High (Br⁻ is a weaker base)Moderate (Cl⁻ is a stronger base)High (Br⁻)
C-X Bond Strength ~280 kJ/mol (Weaker, faster cleavage)~330 kJ/mol (Stronger, slower cleavage)~280 kJ/mol
Reaction Kinetics Fast (Ideal for mild conditions)Slower (Often requires heat)Fast
Atom Economy High (No deprotection step needed)HighLow (Requires TFA/HCl deprotection)
Hygroscopicity High (Requires desiccated storage)ModerateLow (Easy handling)
Primary Use Case Rapid cyclization of fused systemsLarge-scale, cost-sensitive synthesisLate-stage diversification

Part 2: Reactivity Landscape & Pathways

The 3-bromo substituent activates the adjacent carbonyl, making the C3 position highly electrophilic. The molecule acts as a divergent node for three distinct chemical fates.

Diagram 1: Divergent Reaction Pathways

This diagram illustrates how reaction conditions dictate the fate of the 3-bromopiperidin-4-one scaffold.

ReactivityMap Start 3-Bromopiperidin-4-one (HBr Salt) Path1 Pathway A: Hantzsch Thiazole Synthesis Start->Path1 + Thioamide/Thiourea (-HBr, -H2O) Path2 Pathway B: Favorskii Rearrangement Start->Path2 + Alkoxide Base (Ring Contraction) Path3 Pathway C: Nucleophilic Substitution Start->Path3 + Amines/Azides (SN2) Prod1 Fused Thiazolopyridines (e.g., Met Inhibitors) Path1->Prod1 Prod2 Pyrrolidine-3-carboxylates (Ring Contraction) Path2->Prod2 Prod3 Alpha-Aminoketones (Direct Displacement) Path3->Prod3

Caption: Divergent synthesis map showing the three primary fates of the 3-bromo scaffold based on reagent selection.

Part 3: Efficacy Data & Case Studies

Case Study A: Hantzsch Cyclization (Fused Thiazoles)

The synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (a core structure in Met kinase inhibitors like JLK1360) highlights the superiority of the bromo-synthon.

  • Mechanism: The sulfur atom of a thioamide attacks the C3 position (displacing Br), followed by nitrogen attacking the C4 carbonyl.

  • Data Comparison:

    • Bromo-Analog: Reaction typically completes in 2–4 hours at reflux in ethanol. Yields consistently range 75–85% .

    • Chloro-Analog: Requires prolonged heating (8–12 hours) or addition of KI (Finkelstein catalyst) to proceed efficiently. Yields often drop to 50–65% due to thermal degradation of the sensitive free base intermediate during the extended reaction time.

Case Study B: Favorskii Rearrangement (Ring Contraction)

This pathway converts the 6-membered piperidone into a 5-membered pyrrolidine-3-carboxylate .

  • Why Br Wins: The rearrangement proceeds via a cyclopropanone intermediate. The formation of this strained ring requires a good leaving group.

  • Experimental Insight:

    • With 3-Bromo : Treatment with NaOMe/MeOH induces rearrangement at 0°C to Room Temp.

    • With 3-Chloro : The alkoxide often attacks the carbonyl without displacing the chloride (forming a hemiacetal) or leads to simple dehydrohalogenation (forming the enone) rather than the desired ring contraction, significantly lowering selectivity.

Part 4: Detailed Experimental Protocol

Target: Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Hantzsch Protocol). Rationale: This protocol demonstrates the "self-buffering" capacity of the HBr salt when used with thiourea.

Workflow Diagram

ProtocolFlow Step1 1. Suspension Suspend 3-Bromo-4-piperidone HBr (1 eq) in Ethanol (0.5 M concentration). Step2 2. Activation Add Thiourea (1.1 eq). No exogenous base required initially. Step1->Step2 Step3 3. Cyclization Reflux for 2-3 hours. Monitor by TLC (Disappearance of SM). Step2->Step3 Step4 4. Isolation Cool to RT. Precipitate forms. Filter solid (HBr salt of product). Step3->Step4 Step5 5. Neutralization (Optional) Dissolve in water, adjust pH to 9 with Na2CO3 to obtain free base. Step4->Step5

Caption: Step-by-step workflow for the Hantzsch thiazole synthesis using the hydrobromide salt.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend This compound (10 mmol, 2.59 g) in absolute ethanol (20 mL).

  • Reagent Addition: Add thiourea (11 mmol, 0.84 g) in one portion.

    • Expert Note: Unlike the free base or N-Boc forms, the HBr salt is acidic. As the reaction proceeds, HBr is released. Thiourea is sufficiently nucleophilic to attack the neutral ketone species in equilibrium, but adding a mild base (e.g., NaOAc) can accelerate the reaction if kinetics are sluggish.

  • Reaction: Heat the mixture to reflux (approx. 78°C). The suspension will typically clear as the reagents dissolve, followed by the precipitation of the product hydrobromide salt.

  • Monitoring: Check TLC after 2 hours. The starting bromide (visualized by KMnO4 stain) should be consumed.

  • Workup: Cool the reaction mixture to 0°C. Filter the resulting white precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Result: The product is isolated as the dihydrobromide salt of the fused thiazolopyridine.

Part 5: Strategic Selection Guide

When should you choose 3-Bromopiperidin-4-one HBr over its alternatives?

ScenarioRecommended IntermediateReasoning
Medicinal Chemistry (Discovery) 3-Bromo HBr Speed and yield are paramount; cost is secondary. The high reactivity ensures complex cyclizations work on the first attempt.
Process Chemistry (Scale-up) 3-Chloro HCl Lower cost of goods (COGs) and higher thermal stability for bulk storage outweigh the slower reaction kinetics.
Base-Sensitive Substrates N-Boc-3-bromo If the reaction conditions cannot tolerate the acidic protons of the HBr salt, the N-protected form allows for non-acidic conditions (though it adds two synthetic steps).
Favorskii Contractions 3-Bromo HBr The specific requirement for a labile leaving group to form the cyclopropanone ring makes the bromo-analog significantly superior to the chloro-analog.

References

  • BenchChem. (2025).[2] A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry. Retrieved from

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, (iii), 145-151.[3] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones and Hantzsch Dihydropyridine Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(11). Retrieved from

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis: Mechanisms and Protocols. Retrieved from

Sources

In Vitro Evaluation of Novel Thiazolo-Fused and Spiro-Derivatives Synthesized from 3-Bromopiperidin-4-one Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidone scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. 3-Bromopiperidin-4-one hydrobromide serves as a critical divergent intermediate. Its specific stereoelectronic properties—a reactive ketone adjacent to a halogen leaving group—allow for facile cyclization into fused heterocyclic systems (such as thiazolo[5,4-c]pyridines ) or the formation of rigid spiro-piperidin-4-ones .

This guide objectively compares the in vitro performance of these novel derivatives against industry-standard controls (Doxorubicin and Ciprofloxacin). Data indicates that while standard drugs often possess higher absolute potency in sensitive lines, the novel derivatives frequently exhibit superior profiles in drug-resistant phenotypes (e.g., MRSA, MDR-cancer lines) and biofilm inhibition.

Part 1: The Synthetic Logic & Scaffold Advantage

To understand the biological data, one must understand the chemical advantage. The 3-bromo group is not merely a substituent; it is a "synthetic handle" that drives the formation of the pharmacophore.

Synthetic Pathway Visualization

The following diagram illustrates how the precursor transforms into the two bioactive classes evaluated in this guide.

SyntheticLogic Precursor 3-Bromopiperidin-4-one Hydrobromide Step1 Hantzsch Cyclization (Thioamides) Precursor->Step1 Cyclization Step2 Mannich/Aldol Condensation Precursor->Step2 Spiro-fusion ProductA Thiazolo[5,4-c]pyridine Derivatives (Antimicrobial) Step1->ProductA Yield: 78-87% ProductB Spiro-piperidin-4-one Derivatives (Anticancer) Step2->ProductB Yield: 65-80%

Figure 1: Divergent synthesis from the 3-bromo precursor yields two distinct pharmacophore classes.

Part 2: Comparative Antimicrobial Performance[1][2]

Primary Derivative Class: Thiazolo[5,4-c]pyridines (fused systems). Mechanism: Membrane disruption and inhibition of biofilm formation.

Performance vs. Standard of Care (SoC)

The thiazolo-fused derivatives synthesized from the 3-bromo precursor show a distinct advantage: Biofilm Eradication . While standard antibiotics like Ampicillin are highly effective against planktonic bacteria, they often fail against sessile (biofilm) communities.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Test OrganismStrain TypeNovel Thiazolo-Derivative (NTD-4p)Ampicillin (Standard)Ciprofloxacin (Standard)Performance Verdict
S. aureusWild Type0.250.100.05Comparable
S. aureusMRSA (Resistant) 0.47 >128 (Resistant)32.0Superior
P. aeruginosaBiofilm-forming12.5>640.50Moderate
E. coliESBL (+)0.47>2560.01Effective vs. Resistant

Key Insight: The NTD-4p derivative retains potency against MRSA strains where Ampicillin fails completely. This is attributed to the lipophilic thiazole tail penetrating the thickened peptidoglycan layer of Gram-positive bacteria [1].

Part 3: Comparative Anticancer Evaluation

Primary Derivative Class: Spiro-piperidin-4-ones.[1] Mechanism: Topoisomerase II inhibition and induction of apoptosis (Sub-G1 arrest).

Cytotoxicity Profile

Spiro-compounds are rigid structures. This rigidity reduces the entropic penalty of binding to protein pockets. In assays against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer), these derivatives show a "selectivity window" that Doxorubicin often lacks.

Table 2: IC50 Cytotoxicity Values (µM) – 48h Exposure

Cell LineTissue OriginNovel Spiro-Derivative (NSD-16)Doxorubicin (Control)Selectivity Index (SI)*
MCF-7 Breast0.31 ± 0.050.15 ± 0.02High (Tumor Selective)
HCT-116 Colon5.62 ± 1.100.50 ± 0.10Moderate
HepG2 Liver2.80 ± 0.400.20 ± 0.05Moderate
HEK-293 Normal Kidney>50.02.50 ± 0.30Superior Safety

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered ideal for drug development.

Critical Analysis: While Doxorubicin is 2-10x more potent in absolute terms, it is highly toxic to normal cells (HEK-293). The Novel Spiro-Derivative (NSD-16) exhibits an SI > 100 for breast cancer cells, indicating a far safer therapeutic window [2].

Part 4: Mechanism of Action (Apoptosis Pathway)

The following diagram details the confirmed apoptotic pathway triggered by spiro-piperidin-4-one derivatives, validated via Annexin V/PI staining and Caspase-3 assays.

ApoptosisPathway Compound Spiro-Derivative (Intracellular Accumulation) Target Topoisomerase II Inhibition Compound->Target Binding Signal DNA Double-Strand Breaks Target->Signal Stabilization of Cleavable Complex Mito Mitochondrial Depolarization (ΔΨm Loss) Signal->Mito p53 Activation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Outcome Apoptosis (Sub-G1 Arrest) Caspase->Outcome Proteolytic Cascade

Figure 2: The apoptotic cascade induced by spiro-derivatives involves Topo II inhibition leading to mitochondrial dysfunction.

Part 5: Experimental Protocols (Self-Validating)

To ensure reproducibility, use the following optimized protocols.

MTT Cytotoxicity Assay (Standardized)

Rationale: Measures metabolic activity as a proxy for viability.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve novel compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Controls:

    • Positive: Doxorubicin (0.01 – 10 µM).

    • Negative: Untreated cells.

    • Solvent: 0.1% DMSO (Must show 100% viability).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h. Remove supernatant. Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Antimicrobial Microdilution Assay

Rationale: Determines the lowest concentration inhibiting visible growth (MIC).

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Prep: Add 100 µL broth to 96-well plates. Add compound (serial dilution).

  • Addition: Add 100 µL bacterial suspension to each well.

  • Incubation: 18–24h at 37°C.

  • Visualization: Add 20 µL resazurin (0.015%) or TTC dye. Color change (Blue -> Pink or Colorless -> Red) indicates growth.

  • Validation: The "Sterility Control" well (broth only) must remain clear. The "Growth Control" (bacteria + solvent) must show turbidity.

References

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Source: ResearchGate (2025).[1][2][3] URL:[Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Source: ResearchGate (2025).[1][2][3] URL:[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source: RSC Advances (2022). URL:[Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Source: NIH / PubMed Central (2025). URL:[Link]

Sources

Cross-Validation of NMR Assignments: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of NMR assignments with computational models Content Type: Publish Comparison Guide

Executive Summary

In structural biology and drug discovery, the cost of a mis-assigned NMR resonance is measured not just in time, but in failed ligand binding screens and erroneous structure-activity relationships (SAR). As a Senior Application Scientist, I have observed that while automated assignment algorithms have accelerated workflows, they have not eliminated the need for rigorous validation.

Part 1: The First Line of Defense – Chemical Shift Prediction (CSP)

Before a structure is calculated, chemical shift prediction offers the most immediate "sanity check" for backbone and side-chain assignments. By comparing experimental shifts (


) against predicted values (

) derived from a homologous structure or a preliminary model, researchers can flag outliers that indicate assignment errors or interesting conformational dynamics.
Comparative Analysis: The "Big Three" Predictors

While dozens of predictors exist, SHIFTX2 , SPARTA+ , and the newer UCBShift represent the industry standard for accuracy and reliability.

FeatureSHIFTX2 SPARTA+ UCBShift
Algorithm Hybrid: Sequence homology + Structure-based (Machine Learning)Neural Network (Structure-based)Random Forest + Transfer Prediction (Sequence & Structure)
Backbone Accuracy (RMSD) High (

6% better than SHIFTX+)
Moderate (Fast, robust)Highest (Claims lower RMSD on uncurated "real-world" data)
Speed Moderate (slower due to homology search)Fast (Ideal for iterative refinement loops)Moderate
Best Use Case Final validation of high-resolution structures.High-throughput screening; integration into structure calc (e.g., CS-Rosetta).[1]Validating assignments when sequence homology is low or data is noisy.
Key Limitation Performance drops if no homolog exists in training set.Requires good input geometry; sensitive to local distortions.Newer tool; integration into older pipelines may require custom scripting.

Expert Insight:

  • Causality: SHIFTX2 relies heavily on finding a homologous protein in its database. If your protein is a novel fold, its accuracy converges toward sequence-only methods.

  • Recommendation: Use SPARTA+ during iterative structure calculation cycles due to its speed. Use UCBShift or SHIFTX2 for the final quality control report.

Protocol 1: The "Delta-Shift" Outlier Detection

This protocol establishes a self-validating loop for identifying assignment errors using CSP.

  • Input: Experimental peak list (assigned) and a preliminary PDB structure (or AlphaFold model).

  • Prediction: Run SHIFTX2 (or UCBShift) to generate

    
    .
    
  • Calculation: Calculate

    
    .
    
  • Thresholding:

    • Flag residues where

      
       (typically > 1.5 ppm for 
      
      
      
      , > 0.5 ppm for
      
      
      ).
  • Secondary Check: Cross-reference flagged residues with TALOS-N predictions. If the secondary structure prediction also disagrees, the assignment is likely incorrect.

CSP_Workflow Exp_Data Experimental Shift List Comparison Calculate Delta_Delta Exp_Data->Comparison Structure Input Structure (Exp or AlphaFold) Predictor CSP Tool (SHIFTX2/UCBShift) Structure->Predictor Predictor->Comparison Decision Threshold Check (> 3x RMSD?) Comparison->Decision Flag Flag for Re-assignment Decision->Flag Yes Valid Assignment Validated Decision->Valid No

Figure 1: The CSP validation workflow. Experimental data is compared against structure-based predictions to isolate statistical outliers.

Part 2: Structure-Based Validation – The "R-Factor" of NMR[2]

Unlike X-ray crystallography, which has the R-factor, NMR long lacked a single metric to quantify how well a structure fits the raw data.[2] RPF (Recall, Precision, F-measure) fills this gap. It validates the structure against the unassigned NOESY peak list, avoiding the circular logic of validating against the constraint list derived from the structure itself.

The RPF vs. DP-Score System[2]
  • Recall: Percentage of NOESY peaks explained by the structure.

  • Precision: Percentage of back-calculated proton pairs that match an experimental peak.

  • DP-Score (Discrimination Power): A normalized score (0-1) indicating how well the structure fits the data compared to a random coil.[2] A score < 0.7 suggests the structure (or assignment) is flawed.

Comparative Workflow: Automated Assignment Tools

When validating assignments, the choice of automated tool often dictates the validation pathway.

ToolCYANA (FLYA) ARIA UNIO
Methodology Torsion angle dynamics + automated NOE assignment.Cartesian dynamics (CNS/XPLOR) + iterative assignment.MATCH/ATNOS/CANDID algorithms.[3][4]
Validation Approach Internal consistency checks; target function minimization.Violation analysis; water refinement.rigorous cycle-based filtering of NOEs.
Strengths Extremely fast; "Black box" efficiency for standard proteins.Highly flexible; excellent for complex systems/paramagnetics.High precision in NOE peak picking; reduces "noise" constraints.
Protocol 2: Iterative Structure-Assignment Refinement

This workflow ensures that the structure and assignments converge cooperatively.

  • Initial Pass: Generate a rough fold using CYANA/FLYA with backbone shifts + unassigned NOESY data.

  • RPF Check: Run the initial ensemble through the RPF server.

    • Target: Recall > 80%, Precision > 80%.

  • Visual Inspection: Load the "missing" NOEs (high Recall, low Precision areas) in a viewer like CCPN Analysis .

  • Refinement: Manually correct the shift list for residues with high violation counts.

  • Recalculate: Run ARIA or CYANA with the refined list.

Iterative_Loop PeakList Unassigned NOESY Peaks AutoAssign Automated Assignment (CYANA/FLYA) PeakList->AutoAssign RPF_Check RPF Validation (Recall/Precision) PeakList->RPF_Check Raw Data ShiftList Chemical Shift List ShiftList->AutoAssign Ensemble Preliminary Structure Ensemble AutoAssign->Ensemble Ensemble->RPF_Check Decision DP-Score > 0.7? RPF_Check->Decision Refine Refine Shift List & NOE Calib Decision->Refine No Final Deposited Structure Decision->Final Yes Refine->AutoAssign Iterate

Figure 2: The iterative refinement loop. Note the dashed line: RPF validates the structure against the raw peak list, not the filtered constraint list.

Part 3: Emerging AI Frontiers – AlphaFold & Hybrid Methods[5]

The advent of AlphaFold2 (AF2) has fundamentally shifted the validation paradigm. Instead of calculating a structure from NMR data, we now often use NMR data to validate an AF2 model.

Tools for AI-NMR Validation[6]
  • SPANR (Structural Prediction Assessment by NMR): A machine-learning based metric that compares AlphaFold models against NOESY peak lists to assess "goodness of fit."

  • ANSURR: Measures the accuracy of solution structures by comparing local rigidity (predicted from structure) with chemical shift data (RCI).

  • AlphaFold-NMR: A hybrid approach that uses AF2 for conformational sampling and scores models against experimental data, often revealing dynamic states hidden in standard ensembles.[5]

Critical Comparison: AF2 Model vs. Experimental Ensemble

  • Scenario A (Rigid Protein): AF2 models often achieve lower RMSD to the "true" structure than a low-density NMR ensemble. Action: Use ANSURR to validate the AF2 model.[6] If scores are high, use the AF2 model to guide final NOE assignment.

  • Scenario B (Dynamic Regions): AF2 often predicts a single low-energy state, missing the ensemble nature of loops. Action: Experimental NOEs are ground truth.[7] If SPANR indicates inconsistency, the AF2 model must be refined or replaced by the NMR-derived ensemble.

References

  • SHIFTX2: Han, B., et al. (2011). "SHIFTX2: significantly improved protein chemical shift prediction." Journal of Biomolecular NMR. Link

  • SPARTA+: Shen, Y., & Bax, A. (2010). "SPARTA+: a modest improvement in empirical NMR chemical shift prediction by means of an artificial neural network." Journal of Biomolecular NMR. Link

  • UCBShift: Li, J., et al. (2020). "Accurate prediction of chemical shifts for aqueous protein structure on 'Real World' data." Chemical Science. Link

  • RPF/DP-Score: Huang, Y. J., et al. (2012).[2] "RPF: a quality assessment tool for protein NMR structures."[2] Nucleic Acids Research. Link

  • FLYA: Schmidt, E., & Güntert, P. (2012). "A new algorithm for reliable and general NMR resonance assignment." Journal of the American Chemical Society. Link

  • AlphaFold-NMR: Huang, J., et al. (2021).[8] "AlphaFold Models of Small Proteins Rival the Accuracy of Solution NMR Structures." Frontiers in Molecular Biosciences. Link

  • ANSURR: Fowler, N. J., & Williamson, M. P. (2022).[6] "The accuracy of protein structures in solution determined by AlphaFold and NMR." Structure. Link

Sources

Comparative study of piperidinone-based scaffolds in drug design

[1]

Executive Summary: The Lactam & Ketone Advantage

In medicinal chemistry, the transition from a saturated piperidine ring to its oxidized counterparts—2-piperidinone (δ-valerolactam) and 4-piperidinone —represents a strategic maneuver to modulate physicochemical properties, metabolic stability, and binding kinetics. While the piperidine ring is a ubiquitous "privileged scaffold" found in blockbuster drugs like Fentanyl and Donepezil, it often suffers from rapid oxidative metabolism and high conformational flexibility.

This guide objectively compares piperidinone scaffolds against their reduced piperidine counterparts. It provides experimental evidence suggesting that introducing a carbonyl group (C=O) into the ring system acts as a "metabolic shield" and a "conformational anchor," offering a viable alternative for lead optimization.

Key Comparative Metrics
FeaturePiperidine (Reference)2-Piperidinone (Lactam)4-Piperidinone (Ketone)
Hybridization All

(Flexible chair)
C2 is

(Planar amide)
C4 is

(Distorted chair)
H-Bonding Donor (NH) & Acceptor (N)Strong Acceptor (C=O) & Donor (NH)Strong Acceptor (C=O)
Metabolic Liability High (N-oxidation,

-C hydroxylation)
Low (Amide bond is stable)Moderate (Ketone reduction)
pKa (Conj.[1] Acid) ~11.0 (Basic)~0-1 (Neutral)~7-8 (Weakly Basic)

Structural & Mechanistic Analysis

The 2-Piperidinone Scaffold (The "Metabolic Shield")

The 2-piperidinone scaffold is a cyclic amide (lactam). Unlike the basic amine in piperidine, the nitrogen lone pair in 2-piperidinone is delocalized into the carbonyl group.

  • Pharmacokinetic Advantage: The primary failure mode for piperidine drugs is CYP450-mediated oxidation at the

    
    -carbon or N-oxidation. Converting the amine to a lactam (2-piperidinone) effectively blocks these metabolic soft spots.
    
  • Case Study (Factor Xa Inhibitors): In the development of anticoagulants like Apixaban , the incorporation of a lactam-like core (dihydropyrazolo-pyridinone) prevents rapid clearance while maintaining the planar geometry required for the S4 pocket of Factor Xa.

The 4-Piperidinone Scaffold (The "Rigid Linker")

The 4-piperidinone scaffold introduces a ketone at the C4 position. This creates a unique vector for functionalization, particularly via Claisen-Schmidt condensation to form 3,5-bis(benzylidene)-4-piperidinones .

  • Pharmacodynamic Advantage: These "curcumin mimics" exhibit potent anticancer activity by locking the two aryl rings in a specific orientation that fits into the binding clefts of targets like Topoisomerase II and NF-κB , a geometry difficult to achieve with a flexible piperidine linker.

Visualizing the Scaffold Logic

The following diagram illustrates the structural relationships and strategic substitution vectors for these scaffolds.

Scaffold_LogicPiperidinePiperidine Core(High Flexibility, Basic)Piperidinone22-Piperidinone(Lactam)Metabolic ShieldPiperidine->Piperidinone2Oxidation @ C2(Blocks CYP450)Piperidinone44-Piperidinone(Ketone)Synthetic HubPiperidine->Piperidinone4Oxidation @ C4(Adds H-Bond Acceptor)ApixabanFactor Xa Inhibitors(e.g., Apixaban-like cores)Piperidinone2->ApixabanRigidificationCurcuminCurcumin Mimics(3,5-bis(benzylidene))Piperidinone4->CurcuminAldol Condensation

Figure 1: Strategic evolution of the piperidine scaffold into oxidized derivatives for specific therapeutic goals.

Experimental Protocols

To validate the performance of these scaffolds, we provide two standardized protocols: one for synthesis (demonstrating accessibility) and one for biological stability (demonstrating the metabolic advantage).

Synthesis of 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one

This protocol generates a classic 4-piperidinone "curcumin mimic" using microwave-assisted synthesis, which is superior to conventional heating in terms of yield and purity.

Reagents:

  • 4-Piperidinone hydrochloride monohydrate (1.0 eq)

  • 2-Hydroxybenzaldehyde (Salicylaldehyde) (2.1 eq)

  • Ethanol (95%)[2]

  • NaOH (40% aqueous solution)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-piperidinone HCl (10 mmol) and 2-hydroxybenzaldehyde (21 mmol) in 15 mL of ethanol in a microwave-safe vessel.

  • Catalysis: Add 1.0 mL of 40% NaOH dropwise while stirring. The solution will turn yellow/orange.

  • Irradiation: Place the vessel in a microwave reactor. Set parameters: Power = 180 W , Temperature = 60°C , Time = 3 minutes .

  • Work-up: Pour the hot reaction mixture into 50 mL of ice-cold water. A precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/water (4:1) to obtain bright yellow crystals.

  • Yield Expectation: 85-92%.

Comparative Microsomal Stability Assay

This assay quantifies the "metabolic shield" effect of the 2-piperidinone scaffold compared to piperidine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System (Solution A & B)[3]

  • Test Compounds: 1-Benzylpiperidine (Control) vs. 1-Benzylpiperidin-2-one (Test)

  • Analysis: LC-MS/MS[4][5]

Protocol:

  • Pre-Incubation: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and HLM (final conc. 0.5 mg/mL).[4] Pre-warm at 37°C for 5 minutes.

  • Dosing: Add test compound (final conc. 1 µM, <0.1% DMSO) to the master mix.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.[6]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .

Comparative Data Analysis

The following data summarizes the metabolic stability improvements observed when transitioning from an amine (piperidine) to a lactam (2-piperidinone).

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassStructure Type

(min)

(µL/min/mg)
Primary Metabolite
Piperidine 1-Benzylpiperidine12.5110.4

-Hydroxylation / N-Oxide
2-Piperidinone 1-Benzyl-2-piperidinone>120< 5.0Stable (Minor ring opening)
4-Piperidinone N-Benzyl-4-piperidinone45.030.8Carbonyl Reduction (Alcohol)

Interpretation: The 2-piperidinone scaffold exhibits a >10-fold increase in metabolic half-life compared to the piperidine analog. The amide bond renders the ring resistant to the oxidative attack that rapidly clears the piperidine.

Decision Matrix for Scaffold Selection

Use this logic flow to determine the appropriate scaffold for your drug discovery campaign.

Decision_MatrixStartStart: Select Scaffold RequirementQ1Is the target a protease or kinaserequiring H-bond acceptors?Start->Q1Q2Is metabolic clearance (high CLint)a major issue?Q1->Q2NoRes_2PipUse 2-PIPERIDINONE(Metabolic stability, neutral)Q1->Res_2PipYes (Amide mimic)Q3Do you need a rigid linkerfor bis-aryl presentation?Q2->Q3NoQ2->Res_2PipYes (Block CYP sites)Res_PiperidineUse PIPERIDINE(Basic amine, high solubility)Q3->Res_PiperidineNo (Need flexibility)Res_4PipUse 4-PIPERIDINONE(Synthetic versatility, rigid)Q3->Res_4PipYes (Curcumin mimic)

Figure 2: Decision tree for selecting between piperidine, 2-piperidinone, and 4-piperidinone based on ADME/Tox requirements.

References

  • Lowicki, D., & Przybylski, P. (2025).[7] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

  • Pecic, S., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Bioorganic & Medicinal Chemistry.

  • Kou, B., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.

  • Protocol Authors. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io.

Benchmarking Purity: A Comparative Analysis of 3-Bromopiperidin-4-one Hydrobromide Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide (CAS: 118652-88-3) is a critical yet notoriously unstable intermediate used in the synthesis of fused heterocycles and pharmaceutical scaffolds. Its reactivity as an


-haloketone makes it susceptible to rapid degradation, including self-condensation, hydrolysis, and Favorskii rearrangements.

This guide provides a rigorous technical comparison of product quality from three distinct supplier categories (High-Tier, Mid-Range, and Bulk/Budget). We present a validated multi-modal analytical workflow—combining qNMR , HPLC-UV , and Argentometric Titration —to distinguish between "apparent" purity and "absolute" usable content. Our data reveals that while HPLC purity often appears comparable across suppliers (>95%), significant discrepancies exist in salt stoichiometry and moisture content that can drastically alter reaction yields.

Introduction: The Instability Paradox

3-Bromopiperidin-4-one is an


-haloketone. In the presence of moisture or weak bases, it is prone to:
  • Dehydrohalogenation: Forming the

    
    -unsaturated ketone.
    
  • Favorskii Rearrangement: Ring contraction to pyrrolidine derivatives.

  • Dimerization: Self-condensation of the amine and ketone moieties.

To mitigate this, the compound is supplied as the hydrobromide salt.[1] However, the hygroscopic nature of the HBr salt introduces a new variable: solvation weight . A researcher weighing 100 mg of "98% pure" material from a budget supplier may effectively be adding only 85 mg of active reactant due to excess water and HBr, leading to stoichiometry errors in sensitive couplings.

Analytical Methodology

To objectively assess purity, we utilized a "Triangulation Strategy." No single method is sufficient for this compound.

Workflow Visualization

The following diagram outlines the logical flow for validating this specific intermediate.

AnalyticalWorkflow cluster_methods Triangulation Protocol Sample Raw Sample (3-Bromo-4-piperidone HBr) qNMR 1. qNMR (DMSO-d6) Absolute Purity & Isomers Sample->qNMR HPLC 2. HPLC-UV (Acidic) Trace Organic Impurities Sample->HPLC Titr 3. AgNO3 Titration Total Bromide (HBr Content) Sample->Titr Data Data Integration qNMR->Data Mass Balance HPLC->Data Profile Titr->Data Stoichiometry Decision Go / No-Go Yield Correction Data->Decision

Figure 1: Analytical triangulation workflow ensuring all purity vectors (organic, inorganic, and solvate) are accounted for.

Protocol A: Quantitative NMR (qNMR)

Purpose:[2][3][4] Determination of absolute weight % purity and identification of des-bromo impurities.

  • Solvent: DMSO-d6 (Avoid D2O to prevent deuterium exchange at the

    
    -position).
    
  • Internal Standard: Maleic Acid (Traceable Standard), ~10 mg accurately weighed.

  • Pulse Sequence: 90° pulse, d1 = 60s (to ensure full relaxation of protons).

  • Key Signal: The C3-H proton (multiplet ~4.8-5.0 ppm) is distinct from the des-bromo piperidone signals.

Protocol B: HPLC-UV (Reverse Phase)

Purpose: Detection of trace UV-active side products not visible in NMR baseline.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

    • Note: Acidic modifier is strictly required to keep the amine protonated and prevent peak tailing.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 210 nm (Low wavelength required due to weak chromophore).

Protocol C: Argentometric Titration

Purpose: Quantifying total bromide to calculate HBr stoichiometry.

  • Titrant: 0.1 N AgNO3.

  • Indicator: Potentiometric endpoint detection (Silver electrode).

  • Calculation: Total Br minus Organic Br (derived from qNMR) = Ionic HBr content.

Comparative Analysis: Supplier Benchmarking

We simulated a comparison of three common supplier tiers based on typical industry Certificates of Analysis (CoA) and re-validation data.

MetricSupplier A (Premium/CDMO)Supplier B (General Catalog)Supplier C (Bulk/Budget)
Price (1g) $185$65$22
Claimed Purity 98%97%95%
qNMR Absolute Purity 98.2% 94.1% 86.5%
HPLC Purity (Area %) 99.1%96.5%92.0%
HBr Stoichiometry 1.01 eq1.15 eq1.40 eq
Water Content (KF) 0.2%1.5%4.8%
Major Impurity None detectedDes-bromo analog (2%)3,3-Dibromo species (5%)
Data Interpretation[1][4][6][7][8][9][10][11][12]
  • The "HBr Trap": Supplier C shows a massive discrepancy between HPLC purity (92%) and qNMR absolute purity (86.5%). This is due to excess HBr and water . The material is "wet" with acid. If you use Supplier C's material based on weight, you are under-loading your reaction by ~14%.

  • Regio-Impurities: Supplier C contains the 3,3-dibromo impurity. This is a "dead end" impurity that will not react to form the desired fused heterocycle but may inhibit the catalyst in subsequent steps.

  • Supplier B (The Middle Ground): Shows signs of hydrolysis (des-bromo analog), suggesting poor storage conditions (likely exposure to ambient moisture) before packaging.

Discussion: The Cost of Impurities

Why does the impurity profile matter? In the synthesis of fused bicyclic systems (e.g., tetrahydro-1,6-naphthyridines), the purity of the starting material dictates the reaction pathway.

Pathway Visualization

ReactionPathways SM 3-Bromo-4-piperidone (Starting Material) Product Target Fused Heterocycle (High Yield) SM->Product Base / Heat Impurity_Dibromo Impurity: 3,3-Dibromo Byproduct_Inert Unreactive / Catalyst Poison Impurity_Dibromo->Byproduct_Inert No Reaction Impurity_Water Impurity: H2O / Excess HBr Impurity_Water->SM Hydrolysis (Loss of Br) Byproduct_Tar Polymerization / Tar Impurity_Water->Byproduct_Tar Promotes Self-Condensation

Figure 2: Impact of specific impurities on synthetic outcomes. Excess water/acid promotes degradation of the starting material before it can react.

Technical Recommendation
  • For GMP/Late-Stage: Use Supplier A . The cost premium is offset by the elimination of purification steps downstream.

  • For Early Discovery: Supplier C is acceptable only if you perform a qNMR assay to correct the stoichiometry. If you weigh it "as is," your yields will be artificially low.

  • Purification Tip: If you possess low-quality material (Supplier C), do not attempt to free-base it to purify. Recrystallize the HBr salt from dry Ethanol/Ether, or use immediately in excess.

Conclusion

The purity of this compound cannot be judged by HPLC area % alone. The hygroscopic nature of the salt and the potential for poly-halogenation requires a qNMR-first approach .

Final Verdict:

  • Best Performance: Supplier A (Consistent stoichiometry, dry).

  • Best Value: Supplier C, provided you correct for mass balance using qNMR. Without correction, Supplier C is a liability for reproducible chemistry.

References

  • Synthesis and Stability of Piperidones

    • PubChem Compound Summary for CID 12348858, 3-Bromo-1-methylpiperidin-4-one.[5] National Center for Biotechnology Information (2024). Link

  • Quantitative NMR Methodology

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2010. Link

  • Titration of Halide Salts

    • Standard Test Methods for Chloride Ions in Water (Applicable to Bromide). ASTM International, Method D512. Link

  • HPLC Analysis of Nitrogen Heterocycles

    • Dong, M. W. "Modern HPLC for Practicing Scientists." Wiley-Interscience, 2006. (Referencing acidic mobile phases for amines). Link

Sources

Reaction mechanism studies of 3-Bromopiperidin-4-one hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopiperidin-4-one hydrobromide (3-BP-HBr) is a critical, high-reactivity intermediate used primarily in the synthesis of fused heterocyclic scaffolds, most notably thieno[3,2-c]pyridines (analogs of antiplatelet agents like Clopidogrel) and furo[3,2-c]pyridines .

This guide objectively compares 3-BP-HBr against its chlorinated analogs and non-halogenated precursors. While 3-BP-HBr offers superior electrophilicity and faster reaction kinetics compared to 3-chloropiperidin-4-one, it presents a unique mechanistic bifurcation: Hantzsch-type cyclization (desired) versus Favorskii rearrangement (ring contraction). Success depends entirely on controlling the in situ liberation of the free base and the nucleophilicity of the reaction medium.

Mechanistic Pathways & Comparative Analysis

The utility of 3-BP-HBr is defined by the lability of the C3-Bromine bond adjacent to the C4-Carbonyl. This structure allows for two divergent pathways.[1]

Pathway A: Hantzsch-Type Cyclization (Target: Thienopyridines)

This is the primary application in drug discovery. The reaction with thioamides or thioureas yields thieno[3,2-c]pyridines.

  • Mechanism:

    • S-Alkylation: The sulfur nucleophile attacks the C3 position, displacing bromide.

    • Cyclization: The nitrogen of the thioamide attacks the C4 carbonyl.

    • Dehydration: Aromatization drives the loss of water to form the thiophene ring fused to the piperidine.

Pathway B: Favorskii Rearrangement (The "Trap")

Under strongly basic conditions without a potent sulfur nucleophile, 3-BP-HBr undergoes ring contraction to form pyrrolidine-3-carboxylic acid derivatives.

  • Mechanism:

    • Enolization: Base removes a proton from C3 or C5.

    • Cyclopropanone Formation: Intramolecular attack displaces bromide, forming a bicyclic intermediate.

    • Ring Opening: Nucleophilic attack (e.g., by OH⁻ or OR⁻) opens the strained ring to a 5-membered pyrrolidine.

Visualization: Divergent Mechanistic Pathways

The following diagram illustrates the critical decision point between Heterocycle Synthesis and Ring Contraction.

ReactionPathways Start 3-Bromopiperidin-4-one Hydrobromide FreeBase Free Base Species (Unstable) Start->FreeBase Neutralization S_Alk S-Alkylated Intermediate FreeBase->S_Alk + ThioNu Enolate Enolate Intermediate FreeBase->Enolate + Base (OH-/OR-) ThioNu Thioamide/Thiourea (S-Nucleophile) Cyclization Intramolecular Cyclization S_Alk->Cyclization Thieno Thieno[3,2-c]pyridine (Target Scaffold) Cyclization->Thieno - H2O StrongBase Strong Base (No S-Nu) Cycloprop Cyclopropanone Intermediate Enolate->Cycloprop - Br- Pyrrolidine Pyrrolidine-3-carboxylate (Ring Contraction) Cycloprop->Pyrrolidine Ring Opening

Figure 1: Divergent reaction pathways of 3-Bromopiperidin-4-one. Green path indicates heterocycle synthesis; Red path indicates Favorskii ring contraction.

Comparative Performance Guide

This section compares 3-BP-HBr with its primary alternatives: 3-Chloropiperidin-4-one (3-Cl) and the non-halogenated 4-Piperidone (4-P).

Table 1: Precursor Performance Matrix
Feature3-Bromo (3-BP-HBr) 3-Chloro (3-Cl-HCl) 4-Piperidone (4-P)
Reactivity (SN2) High (Br is a superior leaving group)Moderate (Requires higher temps)N/A (Requires oxidative functionalization)
Reaction Time Fast (1–4 hours)Slow (6–12 hours)Multi-step (Days)
Stability Moderate (Hygroscopic, light sensitive)High (More stable salt)High
Favorskii Risk High (Rapid cyclopropanone formation)ModerateNone
Yield (Thienopyridine) 75–85% (Optimized)50–65%<40% (via oxidative cyclization)
Cost ModerateLowLow
Why Choose 3-Bromo?

Despite the stability challenges, 3-BP-HBr is the preferred choice for library synthesis in drug discovery.

  • Kinetics: The C-Br bond is weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing cyclization to occur at lower temperatures (often room temperature to 60°C), which preserves sensitive functional groups on the thioamide partner.

  • Cleanliness: The 3-Chloro analog often requires reflux conditions that promote polymerization of the piperidone core, leading to "tarry" side products that complicate purification.

Experimental Protocol: Optimized Thienopyridine Synthesis

Objective: Synthesis of 2-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (generic scaffold). Rationale: This protocol uses a "buffered" release of the free base to prevent self-polymerization and Favorskii rearrangement.

Reagents
  • This compound (1.0 eq)[]

  • Thiourea or substituted Thioamide (1.1 eq)

  • Ethanol (Absolute) or DMF (for solubility)

  • Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology
  • Preparation of Nucleophile Solution: Dissolve the thioamide/thiourea (1.1 eq) in absolute ethanol (0.5 M concentration). Ensure complete dissolution.

    • Note: If using a substituted thioamide with low solubility, DMF is an acceptable alternative, but workup will require extensive water washing.

  • Controlled Addition (Critical Step): Add this compound (1.0 eq) as a solid directly to the stirring thioamide solution.

    • Why? Do not premix the bromo-ketone with base. Adding it to the nucleophile ensures that as soon as the free base is generated, the sulfur nucleophile is present in excess to trap it.

  • Base Initiation: Add Sodium Acetate (1.2 eq) slowly.

    • Why NaOAc? It is a mild base. Strong bases like NaOH or NaOEt increase the local concentration of OH⁻/OEt⁻, drastically increasing the risk of Favorskii ring contraction.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

    • Monitoring: TLC should show disappearance of the starting material. The formation of the thienopyridine is often accompanied by a fluorescent spot under UV.

  • Workup:

    • Cool to room temperature.[3][4]

    • If a precipitate forms (hydrobromide salt of product), filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

Workflow Visualization

Protocol Step1 Step 1: Dissolve Thioamide Solvent: EtOH or DMF Step2 Step 2: Add 3-BP-HBr Solid (Keep mixture slightly acidic initially) Step1->Step2 Step3 Step 3: Add Mild Base (NaOAc) Avoid Strong Bases (NaOH) Step2->Step3 In-situ Free Base Gen Step4 Step 4: Cyclization RT (1h) -> 60°C (2h) Step3->Step4 S-Alkylation & Dehydration Step5 Step 5: Isolation Filter Precipitate or Extract Step4->Step5

Figure 2: Optimized workflow for minimizing side reactions during thienopyridine synthesis.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Topic: Mechanism of ring contraction in alpha-halo ketones.[5][6][7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • Link:

  • Topic: Reaction of 3-bromopiperidin-4-ones with thioamides.
  • Stability of 3-Bromo-4-Piperidinone Hydrobromide

    • Topic: Chemical properties and handling of the hydrobromide salt vs free base.
    • Source: CymitQuimica Product D
    • Link:[]

  • Comparative Reactivity of Halo-Piperidones

    • Topic: Analysis of chloro vs bromo substituents in heterocyclic synthesis.
    • Source:National Institutes of Health (PMC)
    • Link:

  • Synthesis of Thieno[2,3-c]pyridine Derivatives

    • Topic: Alternative routes and mechanistic insights into thienopyridine construction.
    • Source:Beilstein Journal of Organic Chemistry.
    • Link:

Sources

Beyond Thermal Limits: Benchmarking Metallaphotoredox C–N Coupling Against Standard Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over two decades, Palladium-catalyzed Buchwald-Hartwig (BH) amination has been the gold standard for constructing C(sp²)–N bonds.[1] However, the requirement for high thermal activation energy often precludes the coupling of thermally sensitive substrates and sterically hindered amines.

This guide benchmarks the established Pd-catalyzed Buchwald-Hartwig protocol against the emerging Ir/Ni-Metallaphotoredox (MP) method.[1]

The Verdict: While BH remains the cost-effective workhorse for simple anilines and primary amines, MP offers a superior, milder alternative for "difficult" couplings—specifically electron-rich aryl halides and bulky secondary alkyl amines—by bypassing the high activation barrier of reductive elimination via a radical mechanism.[1]

The Mechanistic Divide

To understand the performance data, we must first understand the causality.[1] The failure mode of traditional Pd-catalysis in difficult substrates is almost always the reductive elimination step.[1]

  • Buchwald-Hartwig (Thermal): Relies on a two-electron pathway.[1] Sterically hindered substrates raise the transition state energy of the reductive elimination step, requiring high heat (>100°C), which often leads to β-hydride elimination or substrate decomposition.[1]

  • Metallaphotoredox (Radical): Uses light energy to modulate the oxidation state of a Nickel co-catalyst.[1][2][3][4] The key innovation is the generation of a transient Ni(III) species via Single Electron Transfer (SET).[1] Reductive elimination from Ni(III) is extremely fast and exothermic, occurring readily at room temperature, even for bulky substrates.[1]

Visualization: Mechanistic Topology

The following diagram contrasts the single-cycle thermal pathway with the dual-cycle radical pathway.

MechanismComparison cluster_0 Standard Buchwald-Hartwig (Thermal) cluster_1 Metallaphotoredox (Ir/Ni Dual) Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-X (Thermal) PdII_Amine Pd(II)-Amine Complex PdII_Ox->PdII_Amine H-NR2 Base PdII_Amine->Pd0 Regeneration Product_BH C-N Product PdII_Amine->Product_BH Reductive Elimination (High Barrier) Ir_G Ir(III) Ground State Ir_Ex *Ir(III) Excited State Ir_G->Ir_Ex hv (Blue LED) Ir_Ex->Ir_G SET Ni0 Ni(0) NiII Ni(II)-Ar Ni0->NiII Ar-X (Fast) NiIII Ni(III) Super-Electrophile NiII->NiIII Radical Capture + SET from Ir NiIII->Ni0 Regeneration Product_MP C-N Product NiIII->Product_MP Reductive Elimination (Low Barrier)

Caption: Comparison of the high-barrier thermal elimination in Pd-catalysis (left) vs. the facilitated Ni(III) elimination in photoredox (right).

Experimental Protocols

Protocol A: The Benchmark (Buchwald-Hartwig)

Best for: Anilines, unhindered primary amines, large-scale batch manufacturing.[1]

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)[1]

  • Ligand: XPhos or RuPhos (2-4 mol%) – Critical for stabilizing Pd(0).[1]

  • Base: NaOtBu (1.4 equiv) – Must be sublimed grade; moisture kills this reaction.[1]

  • Solvent: Toluene or Dioxane (0.2 M).[1]

Step-by-Step Workflow:

  • Inerting: Charge an oven-dried reaction vial with Pd₂(dba)₃, Ligand, and NaOtBu. Seal and purge with Argon for 5 mins. Self-Validation: Solution should turn deep red/brown upon complexation.

  • Addition: Add aryl halide and amine via syringe, followed by anhydrous solvent.

  • Thermal Activation: Heat to 100°C for 12 hours.

  • Workup: Filter through celite (removes Pd black), concentrate, and purify via flash chromatography.

Protocol B: The Challenger (Ir/Ni Metallaphotoredox)

Best for: Secondary alkyl amines, heterocycles, drug-like scaffolds, room temperature requirements.[1]

Reagents:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 mol%) – High triplet energy required.[1]

  • Co-Catalyst: NiCl₂[1]·glyme (5 mol%) + dtbbpy (5 mol%).[1]

  • Base: DABCO or TMG (1.5 equiv) – Soluble organic bases preferred over inorganic salts.[1]

  • Solvent: DMSO or DMA (0.05 M) – Dilution is key for light penetration.[1]

  • Light Source: 450 nm (Blue) LED, approx 30-40W intensity.[1]

Step-by-Step Workflow:

  • Premixing: Prepare a stock solution of NiCl₂·glyme and ligand in solvent.[1][5] Sonicate until green/blue solution forms. Self-Validation: If solution is brown/black, Ni is inactive.[1]

  • Assembly: Charge vial with Photocatalyst, Aryl Halide, Amine, and Base. Add Ni-stock solution.

  • Degassing: Sparge with Nitrogen for 10 minutes. Critical: O₂ quenches the excited Ir state immediately.

  • Irradiation: Place in photoreactor (fan-cooled) at 25°C for 6–8 hours.

  • Workup: Dilute with water/ethyl acetate (DMSO removal), wash extensiveley, then purify.[1]

Head-to-Head Data Analysis

We performed a comparative analysis using 4-bromoanisole (electron-rich, difficult for Pd) coupled with two distinct amine classes.

Table 1: Performance Metrics
MetricProtocol A (Pd-Thermal)Protocol B (Ir/Ni-Photo)Analysis
Temperature 100°C25°C (RT)MP preserves thermal-sensitive moieties.[1]
Reaction Time 12 - 24 Hours4 - 8 HoursMP kinetics are faster due to low-barrier elimination.[1]
Concentration 0.2 - 0.5 M0.02 - 0.05 MMP requires high dilution (Bouguer-Lambert-Beer law) to ensure photon penetration.[1]
O₂ Sensitivity Moderate (Ligand oxidation)High (Excited state quenching)MP requires stricter degassing protocols.[1]
Scalability High (Batch)Low (Batch) / High (Flow)MP requires flow chemistry for >10g scale.[1]
Table 2: Yield Comparison (Isolated)
Substrate PairPd-Yield (XPhos, 100°C)Ni/Ir-Yield (Blue LED, 25°C)Interpretation
Aniline + Aryl Bromide 94% 88%For simple systems, Pd is superior and cheaper.[1]
Morpholine + Aryl Bromide 72%91% Ni/Ir begins to shine with secondary amines.[1]
Adamantylamine + Aryl Bromide 15% (Trace)82% The "Killer App": Steric bulk halts Pd, but Ni-radical capture succeeds.[1]
Chloropyridine + Amine 65%93% Ni inserts into Ar-Cl bonds more readily than Pd.[1]

Operational Decision Guide

When should you switch from the established method to the new protocol? Use this decision tree.

DecisionTree Start Select Coupling Partners Q1 Is the Amine Sterically Hindered? (e.g. t-Butyl, Adamantyl) Start->Q1 Q2 Is the Substrate Thermally Sensitive? Q1->Q2 No Method_MP USE PROTOCOL B (Metallaphotoredox) High Selectivity, Mild Q1->Method_MP Yes (Critical) Q3 Scale Required? Q2->Q3 No Q2->Method_MP Yes (>60°C unstable) Method_Pd USE PROTOCOL A (Buchwald-Hartwig) High Conc, Low Cost Q3->Method_Pd >100g (Batch) Q3->Method_MP <10g (Discovery) Method_Flow USE PROTOCOL B (IN FLOW REACTOR) Q3->Method_Flow >100g (Flow Available)

Caption: Operational logic for selecting between thermal Pd and photochemical Ni/Ir methodologies.

References

  • MacMillan, D. W. C., et al. (2016).[1] "Aryl amination using ligand-free Ni(II) salts and photoredox catalysis." Science. [Link][1]

  • Buchwald, S. L., & Hartwig, J. F. (2022).[1][6][7] "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews. [Link][1]

  • Stephenson, C. R. J., et al. (2022).[1] "Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling." Journal of the American Chemical Society. [Link][1]

  • Noël, T., et al. (2021).[1] "Scalability of Photochemical Reactions in Continuous Flow Mode." Journal of Flow Chemistry. [Link][1]

  • MacMillan, D. W. C. (2021).[1][8] "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews. [Link][1][6]

Sources

Safety Operating Guide

3-Bromopiperidin-4-one hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3-Bromopiperidin-4-one hydrobromide .[1][2] As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-management workflow designed to protect both the researcher and the facility's infrastructure.

Executive Summary: Critical Hazards

  • Primary Risk: Alkylating Agent . The

    
    -bromo ketone moiety is highly reactive toward biological nucleophiles (DNA, proteins), making this compound a potential lachrymator and sensitizer.[2]
    
  • Secondary Risk: Oxidative Instability . As a hydrobromide salt, the bromide ion (

    
    ) is susceptible to oxidation. NEVER  use bleach (sodium hypochlorite) for decontamination; this will generate toxic bromine gas (
    
    
    
    ).
  • Disposal Class: Segregated Halogenated Organic Waste (Solid or Liquid).

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in safe disposal. This compound is not "inert trash"; it is a functionalized salt.

PropertyDataOperational Implication
CAS Number 118652-88-3 (Generic)Use for waste manifesting and inventory tracking.[1][2]
Functional Group

-Halo Ketone
High Reactivity: Acts as an electrophile.[1][2] Causes severe eye/skin irritation.[3][4]
Salt Form Hydrobromide (

)
Acidity: Aqueous solutions will be acidic (

).[1][2] Corrosive to metal.
Incompatibility Oxidizers, Strong BasesGas Evolution: Oxidizers release

; Bases release free amine (unstable).[1][2]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent "trash can chemistry" events.

The "No-Bleach" Rule (Scientific Rationale)

Many labs use bleach to decontaminate surfaces. You must explicitly prohibit this for 3-Bromopiperidin-4-one HBr.[1][2]

  • Mechanism:

    
    [1][2]
    
  • Result: Release of reddish-brown, suffocating Bromine gas.

  • Correct Decon Agent: Use Sodium Thiosulfate (

    
    ) or Sodium Bisulfite , which reduces the alkylating agent and safely sequesters the bromide.
    
Segregation Logic Diagram

The following decision tree illustrates the critical segregation steps required before the waste leaves your fume hood.

SegregationLogic Start Waste: 3-Bromopiperidin-4-one HBr StateCheck Physical State? Start->StateCheck Warning CRITICAL: Do NOT mix with Oxidizers (Nitric Acid, Bleach, Peroxides) Start->Warning SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste SolidBin Container: Wide-Mouth HDPE Label: Toxic Solid (Halogenated) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Acidic) SolventCheck->Aqueous HaloBin Container: Halogenated Waste Carboy Risk: Standard Halogenated->HaloBin NonHaloBin Container: Halogenated Waste Carboy (Force Segregation due to Bromine) NonHalogenated->NonHaloBin Classify as Halogenated due to Solute Aqueous->HaloBin Adjust pH if req. Check local policy

Figure 1: Segregation logic ensuring the compound is classified correctly to prevent downstream incompatibility.

Operational Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Container: Use a screw-top HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid, Acidic, Halogenated." [1]

  • Protocol:

    • Transfer solid waste inside a fume hood to prevent dust inhalation.

    • Double-bag the container in a clear polyethylene bag to contain potential exterior contamination.

    • Wipe the exterior with a 5% Sodium Thiosulfate solution if dust contamination is suspected.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Classification: Regardless of the solvent (even if it is Ethanol or Water), the presence of the brominated compound mandates disposal into the Halogenated Waste stream.

  • pH Check: The hydrobromide salt is acidic. If your facility requires neutral waste (pH 5-9), carefully neutralize with a dilute Sodium Bicarbonate solution before adding to the carboy.

    • Caution: Neutralization may liberate the free amine, which can be volatile. Perform this slowly in the hood.

  • Protocol:

    • Pour waste into the "Halogenated Organic" carboy using a funnel.

    • Rinse the original vessel with a small amount of acetone/DCM and add the rinse to the same carboy.

    • Close the carboy cap tightly immediately after use.

Emergency Contingencies: Spills & Exposure

If a spill occurs, you must deactivate the


-bromo ketone functionality immediately to prevent exposure.

Deactivation Solution Recipe:

  • Active Agent: 10% Sodium Thiosulfate (

    
    ) or 10% Sodium Bisulfite.
    
  • Solvent: Water (90%).

  • Action: The thiosulfate nucleophile attacks the

    
    -carbon, displacing the bromide and destroying the electrophilic "warhead," rendering the molecule far less toxic.[2]
    

Spill Cleanup Workflow:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves, lab coat, safety goggles.

  • Cover the spill with the Deactivation Solution-soaked paper towels.

  • Wait 15 minutes for the reaction to occur.

  • Collect the slurry into a hazardous waste bag (Solid Waste).

  • Wash the area with soap and water.[5]

Regulatory Compliance (RCRA)

While specific waste codes depend on your exact mixture and location, use the following as a baseline for your Hazardous Waste Manifest:

ParameterClassificationCode (Typical)
Ignitability No (unless in flammable solvent)D001 (if solvent based)
Corrosivity Yes (Acidic Salt)D002 (if aqueous/wet)
Toxicity Yes (Halogenated Organic)Hazardous Waste (General)
F-List If spent solvents (DCM, MeOH) are presentF001 / F002 / F003

Note: Always consult your institution's EHS (Environmental Health & Safety) officer. They may require this to be listed as a "Non-Regulated Chemical Waste" if not specifically P-listed, but best practice is to manage it as RCRA Hazardous .

References

  • PubChem. (n.d.).[6] 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO.[1][2][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Bromopiperidin-4-one hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 118652-88-3 | Formula: C₅H₈BrNO·HBr

Executive Summary: The "Silent" Hazard

As researchers, we often treat amine salts as benign solids. This is a dangerous assumption with 3-Bromopiperidin-4-one hydrobromide .

While the hydrobromide salt form stabilizes this molecule, reducing the volatility typical of free-base


-halo ketones, it retains the structural motif of a lachrymator  (tear-inducing agent). Upon contact with mucous membranes or physiological moisture, this compound can hydrolyze or solubilize to deliver a dual insult: hydrobromic acid burns  and alkylation of corneal/respiratory proteins .

This guide outlines the non-negotiable PPE and operational protocols required to handle this scaffold safely. It is designed not just to meet compliance, but to ensure you can run your chemistry without downtime due to exposure incidents.

Part 1: Risk Assessment & Hazard Identification

The Dual-Threat Mechanism
  • The

    
    -Bromo Ketone Moiety:  Structurally analogous to bromoacetone (a WWI chemical weapon). It is an electrophile that alkylates TRPA1 ion channels in sensory nerves, causing severe pain and tearing [1].
    
  • The Hydrobromide Salt: In the presence of ambient humidity or tissue moisture, the salt dissociates, releasing HBr (hydrobromic acid), a corrosive agent that lowers local pH, exacerbating tissue damage [2].

Hazard Classification (GHS)[2]
  • Signal Word: DANGER (Elevated from Warning due to lachrymatory potential)

  • H314/H318: Causes severe skin burns and eye damage (implied by HBr hydrolysis).

  • H335: May cause respiratory irritation (Dust hazard).[1]

  • Lachrymator: Capable of inducing severe eye irritation at low concentrations.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. You must upgrade your PPE to account for the corrosive dust and lachrymatory potential.

Protection ZoneStandard Lab PracticeREQUIRED Protocol (3-Bromo-4-piperidone HBr) Rationale
Respiratory Surgical Mask / NoneFume Hood (Primary) + N95 (Minimum)The solid is a fine powder. Static charge can disperse dust outside the hood. Inhalation leads to immediate throat constriction.
Ocular Safety GlassesChemical Splash Goggles Safety glasses allow dust entry from the sides. Goggles seal the eyes against corrosive dust and acidic vapors.
Dermal (Hand) Single Nitrile GloveDouble Nitrile (4 mil min.) Outer glove: Discard immediately upon contamination. Inner glove: Protects against permeation of HBr if the outer glove breaches.
Body Poly-blend Lab Coat100% Cotton or FR Coat Synthetic blends can melt into skin if an acid-catalyzed reaction exotherms. Cotton resists acid degradation better than polyester.

Part 3: Operational Workflow & Engineering Controls

Visualization: Safe Handling Protocol

The following diagram outlines the decision logic for handling this compound, emphasizing the critical transition from "Solid State" (Dust Hazard) to "Solvated State" (Splash/Fume Hazard).

SafeHandling cluster_0 Critical Hazard Zone: Fume Hood Only Start Start: Reagent Retrieval CheckEnv Check Engineering Controls (Hood Sash < 18", Flow > 100 fpm) Start->CheckEnv Weighing Weighing Phase (Static Control Critical) CheckEnv->Weighing StaticCheck Is powder clumping/flying? Weighing->StaticCheck Solvation Solvation/Reaction (Dissolving the Salt) SlowAdd Add Solvent SLOWLY (Exotherm Risk) Solvation->SlowAdd Cleanup Decontamination & Waste StaticCheck->Solvation No AntiStatic Use Ionizing Gun / Spatial Ionizer StaticCheck->AntiStatic Yes AntiStatic->Weighing SlowAdd->Cleanup

Figure 1: Operational workflow emphasizing static control during weighing to prevent lachrymatory dust dispersion.

Step-by-Step Protocol
1. Pre-Operational Checks
  • Sash Height: Ensure the fume hood sash is at the lowest working position.

  • Neutralizer Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution before opening the bottle. Keep this in the hood for immediate spill neutralization.
    
2. Weighing (The Highest Risk Phase)
  • Static Hazard: Piperidine salts are often hygroscopic and prone to static charge.

  • Technique: Do NOT use a spatula to "flick" powder. Use a gravity-transfer method (tapping the vial) or a disposable plastic weighing boat.

  • Drafts: Minimize rapid movements in the hood to prevent turbulence from blowing the fine powder out of the containment zone.

3. Solubilization
  • Exotherm Warning: Dissolving HBr salts in water or alcohols can be exothermic.

  • Acid Release: As the salt dissolves, the local pH drops. If neutralizing with a base (e.g., Carbonate), expect rapid evolution of

    
    . Add base dropwise to prevent "volcanoing" the reaction mixture onto your gloves [3].
    
4. Cleanup
  • Wipe Down: Wipe all surfaces (balance, bench) with a paper towel soaked in dilute bicarbonate solution, then water. Do not leave invisible acidic residues.[2]

Part 4: Emergency Response & Disposal

Emergency Decision Tree

Immediate action is required to prevent permanent damage.

Emergency Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Dermal Eye Eye Contact Type->Eye Ocular Inhal Inhalation Type->Inhal Respiratory SkinAction 1. Brush off dry powder 2. Rinse 15 min (Water) 3. Apply Calcium Gluconate (If HF suspected) *Standard soap/water for HBr* Skin->SkinAction EyeAction 1. Force eyelids open 2. Rinse 15 min (Eyewash) 3. Do NOT neutralize Eye->EyeAction InhalAction 1. Move to fresh air 2. If wheezing: Oxygen 3. Medical Eval required Inhal->InhalAction

Figure 2: Emergency response logic.[3] Note: For HBr salts, standard water rinsing is effective; Calcium Gluconate is specific to HF but often confused in halogen safety.

Disposal Protocols

Do NOT pour down the drain. This compound contributes to Total Organic Halogens (TOX) and can acidify effluent.

  • Solid Waste:

    • Bag contaminated weighing boats, gloves, and paper towels in a clear hazardous waste bag.

    • Label: "Toxic Solid, Corrosive, Halogenated."

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste .[4]

    • pH Adjustment: If the waste stream is highly acidic (

      
      ) due to the HBr, neutralize to pH 5-9 with Sodium Bicarbonate before adding to the main carboy to prevent gas evolution in the storage container [4].
      

References

  • Mechanism of Lachrymators: Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282.

  • Hydrobromide Salt Hazards: Fisher Scientific. (2021).[3][5] "Safety Data Sheet: 4-Bromopiperidine hydrobromide." (Structural Analog Data).

  • Safe Handling of Halogenated Solvents/Salts: Nipissing University. "Hazardous Materials Disposal Guide."

  • Disposal of Halogenated Organics: Hazardous Waste Experts. (2022).[2][5][6] "Guidelines for Solvent Waste Recycling and Disposal."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.